5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c14-8-7(11(16)17)12-9(13-10(8)15)6-4-2-1-3-5-6/h1-5,14H,(H,16,17)(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCILTNACHNCSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50333411 | |
| Record name | 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62222-38-2 | |
| Record name | 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50333411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid: Principles and Practices
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. This guide provides an in-depth, scientifically grounded protocol for the synthesis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, a compound of significant interest for drug discovery and as a versatile chemical intermediate.[1] The synthesis is achieved through a robust and efficient one-pot condensation reaction. This document details the underlying chemical principles, a step-by-step experimental procedure, characterization methods, and the critical rationale behind each procedural choice, designed to empower researchers with the knowledge for successful and reproducible synthesis.
Introduction and Significance
The pyrimidine scaffold is a privileged structure in drug development, renowned for its presence in antiviral and anticancer agents.[1] The specific functionalization of this core, such as the inclusion of dihydroxy, phenyl, and carboxylic acid moieties, offers a rich landscape for molecular interaction and property modulation. This compound (CAS No. 62222-38-2) is a heterocyclic compound whose structure suggests potential as an enzyme inhibitor or a precursor for more complex pharmaceutical analogs due to its hydrogen-bonding capacity and aromatic stability.[1][2] This guide focuses on a classical and reliable synthetic route, the condensation of an amidine with a highly functionalized ester, to construct the pyrimidine core.
Synthetic Strategy: Retrosynthesis and Mechanistic Overview
A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the N1-C6 and N3-C4 bonds of the pyrimidine ring. This approach identifies two key building blocks: benzamidine, which provides the C2-phenyl group, and a diethyl ester of mesoxalic acid, which serves as the C4-C5-C6 backbone.
The forward synthesis, therefore, involves a base-catalyzed condensation reaction. The mechanism proceeds through the following key stages:
-
Deprotonation: The base (sodium ethoxide) deprotonates the benzamidine, increasing its nucleophilicity.
-
Nucleophilic Attack: The nucleophilic amidine attacks one of the ester carbonyls of diethyl mesoxalate.
-
Cyclization: An intramolecular nucleophilic attack by the second nitrogen of the amidine intermediate onto the remaining ester carbonyl group forms the heterocyclic ring.
-
Tautomerization: The initial product exists in tautomeric forms, with the dihydroxy form being a significant contributor.[2]
-
Saponification & Acidification: While the reaction forms the ethyl ester, subsequent acidic workup can hydrolyze the ester to the desired carboxylic acid. For direct synthesis of the acid, a modified approach using diethyl mesoxalate and subsequent saponification is implied. A direct condensation leading to the carboxylic acid is less common but can be achieved by careful control of reaction conditions and workup.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Notes |
| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.61 | 1670-14-0 | ≥98% | |
| Diethyl oxomalonate | C₇H₁₀O₅ | 174.15 | 609-09-6 | ≥97% | Also known as diethyl mesoxalate.[3][4] |
| Sodium Metal | Na | 22.99 | 7440-23-5 | Reagent grade | Handle with extreme care. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous, ≥99.5% | |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | Concentrated (37%) | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous | For washing. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Synthetic Workflow Diagram
The overall workflow for the synthesis is depicted below.
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: Under an inert nitrogen atmosphere, carefully add sodium metal (approx. 2.3 g, 0.1 mol) in small pieces to a three-neck flask containing 100 mL of absolute ethanol. The reaction is exothermic; allow the sodium to dissolve completely.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (7.8 g, 0.05 mol). Stir for 15 minutes. Subsequently, add diethyl oxomalonate (8.7 g, 0.05 mol) dropwise via a dropping funnel over 30 minutes.[5]
-
Reaction Reflux: Heat the resulting mixture to reflux (approximately 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Initial Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Acidification and Precipitation: Slowly pour the concentrated reaction mixture into 200 mL of ice-cold water. Carefully acidify the aqueous solution by adding concentrated hydrochloric acid dropwise until the pH is between 2 and 3. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid sequentially with cold deionized water (2 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Molecular Formula | C₁₁H₈N₂O₄[2] |
| Molecular Weight | 232.19 g/mol [1][2] |
| Appearance | White to off-white powder |
| Melting Point | >300 °C (decomposition may be observed) |
| ¹H NMR | Peaks corresponding to the phenyl protons and exchangeable protons (OH, COOH, NH). |
| ¹³C NMR | Resonances for the pyrimidine ring, phenyl group, and carboxyl carbon. |
| Mass Spectrometry | [M-H]⁻ ion at m/z ≈ 231.04 or [M+H]⁺ ion at m/z ≈ 233.06 |
| Purity (HPLC) | ≥95% |
Rationale and Expert Insights
-
Choice of Base: Sodium ethoxide is used as it is a strong, non-nucleophilic base (in the context of the solvent) that efficiently deprotonates the amidine without competing in side reactions with the esters. Its use in an ethanolic solution is convenient as ethanol is also the reaction solvent.
-
Inert Atmosphere: An inert atmosphere is crucial during the preparation of sodium ethoxide to prevent the highly reactive sodium metal from reacting with atmospheric oxygen and moisture.
-
Acidic Workup: The acidification step is critical for two reasons: it neutralizes the basic reaction mixture and, more importantly, protonates the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution due to its lower solubility.
-
Washing Procedure: Washing with water removes inorganic salts (like NaCl) and residual acid. The subsequent wash with a non-polar solvent like diethyl ether removes organic, non-polar impurities.
Conclusion
This guide outlines a reliable and well-established method for synthesizing this compound. By understanding the underlying principles of the condensation reaction and adhering to the detailed protocol, researchers can reproducibly obtain this valuable compound for further investigation in medicinal chemistry and materials science. The provided framework emphasizes safety, reproducibility, and a thorough understanding of the chemical process, adhering to the highest standards of scientific integrity.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]
- 4. 1,3-Diethyl 2-oxopropanedioate | C7H10O5 | CID 69105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
physicochemical properties of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Abstract: this compound represents a novel chemical entity with significant potential in medicinal chemistry, likely acting as a metal chelator or kinase inhibitor due to its structural motifs. This guide provides a comprehensive framework for the complete physicochemical characterization of this compound. We will outline a strategic approach beginning with in silico predictions to establish a theoretical baseline, followed by detailed, field-proven experimental protocols for the determination of critical drug-like properties including ionization constant (pKa), lipophilicity (logP), aqueous solubility, and thermal stability. This document serves as a complete roadmap for researchers and drug development professionals to thoroughly evaluate this and similar novel pyrimidine derivatives, ensuring data integrity and reproducibility.
Theoretical Physicochemical Profiling (In Silico Analysis)
Prior to embarking on laboratory synthesis and analysis, a robust computational assessment is an indispensable first step. This in silico approach provides estimated values for key physicochemical parameters, which are crucial for guiding experimental design, such as selecting appropriate buffer systems for pKa determination or solvent compositions for solubility and lipophilicity assays.
A variety of well-regarded computational tools are available for these predictions. For this guide, we will reference SwissADME, a widely used free web tool that provides a comprehensive suite of predictions for physicochemical properties, pharmacokinetics, and drug-likeness.
Predicted Physicochemical Properties:
The following table summarizes the predicted properties for this compound obtained from computational models. These values should be considered estimates to be validated by empirical data.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 248.21 g/mol | Influences diffusion and absorption; falls within typical "rule of five" range. |
| logP (Lipophilicity) | 1.5 - 2.5 | A key determinant of membrane permeability and solubility. |
| Aqueous Solubility | Moderately Soluble | Critical for bioavailability and formulation development. |
| pKa (Acidic) | 3.5 - 4.5 (Carboxylic Acid) | Governs the ionization state at physiological pH, affecting solubility and target binding. |
| pKa (Acidic/Basic) | 7.0 - 8.0 (Hydroxyl/Pyrimidine N) | The dihydroxy and pyrimidine nitrogens contribute to multiple potential ionization states. |
| Polar Surface Area | ~100-120 Ų | Influences membrane transport and interactions with polar targets. |
Proposed Synthetic Route
A plausible synthetic pathway for the target compound can be envisioned starting from commercially available precursors. A common approach for constructing the pyrimidine core is through the condensation of a β-ketoester equivalent with an amidine.
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for the target compound.
Experimental Determination of Physicochemical Properties
The following sections detail the standard operating procedures for the empirical validation of the computationally predicted properties.
Determination of Ionization Constants (pKa)
The pKa values are critical as they dictate the charge state of the molecule at a given pH, which profoundly impacts solubility, permeability, and target interaction. Given the presence of a carboxylic acid and two hydroxyl groups on the pyrimidine ring, multiple pKa values are expected. Potentiometric titration is a robust and accurate method for this determination.
Experimental Workflow: Potentiometric pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 0.01 M solution of the compound in a constant ionic strength background electrolyte, such as 0.15 M KCl, to minimize activity coefficient variations.
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl to fully protonate all functional groups (e.g., down to pH 2).
-
Basic Titration: Titrate the resulting solution with a standardized, carbonate-free 0.1 M NaOH solution, recording the pH value after each incremental addition of titrant up to pH 12.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. More accurately, they can be determined from the maxima of the first derivative of the titration curve (ΔpH/ΔV).
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a key factor in predicting its membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The shake-flask method is the traditional gold standard for logP determination.
Step-by-Step Protocol (Shake-Flask Method):
-
System Preparation: Prepare a saturated solution of 1-octanol with water and a saturated solution of water with 1-octanol by mixing and allowing the phases to separate for at least 24 hours. Use the aqueous phase to prepare the test solution.
-
Compound Dissolution: Prepare a stock solution of the compound in the water phase at a known concentration (e.g., 1 mg/mL). The concentration should be below the solubility limit in both phases.
-
Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the octanol phase.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol layers.
-
Concentration Measurement: Carefully remove an aliquot from the aqueous phase. Determine the final concentration of the compound in the aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: The partition coefficient (P) is calculated as: P = [Compound]octanol / [Compound]aqueous Where [Compound]octanol is determined by mass balance: ([Compound]initial aqueous - [Compound]final aqueous). The final value is expressed as its base-10 logarithm, logP.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that directly influences a drug's absorption and bioavailability. The equilibrium solubility method (or shake-flask method) is a reliable way to determine thermodynamic solubility.
Step-by-Step Protocol (Equilibrium Solubility):
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a specific volume of the aqueous medium (e.g., purified water, or more relevantly, pH 7.4 phosphate-buffered saline).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding 0.45 µm filter to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Result Expression: The solubility is expressed in units such as mg/mL or µM.
Potential Biological Activity and Signaling Pathway Relevance
The structural features of this compound suggest several potential biological activities. The dihydroxyaryl motif is a well-known feature in many enzyme inhibitors and can be involved in hydrogen bonding or metal chelation within an active site. Pyrimidine scaffolds are core structures in numerous approved drugs, including kinase inhibitors.
Specifically, the combination of a pyrimidine core and a dihydroxy-phenyl-like moiety is reminiscent of inhibitors of tyrosine kinases. For instance, many Epidermal Growth Factor Receptor (EGFR) inhibitors bind to the ATP pocket of the kinase domain. A hypothetical mechanism could involve the pyrimidine core forming key hydrogen bonds with the hinge region of the kinase, while the dihydroxy groups interact with other residues in the active site.
Hypothetical Signaling Pathway Interaction:
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion
This guide has established a comprehensive, systematic framework for the characterization of the novel compound this compound. By integrating in silico predictions with rigorous, well-defined experimental protocols, researchers can efficiently and accurately determine the core physicochemical properties that are critical for any subsequent drug development efforts. The outlined methodologies for pKa, logP, and solubility determination represent the industry standard for generating reliable and reproducible data. The hypothesized biological activity as a kinase inhibitor provides a logical starting point for future pharmacological evaluation. Following this structured approach will ensure a thorough understanding of the molecule's properties, paving the way for its potential development as a therapeutic agent.
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid crystal structure
An In-Depth Technical Guide to the Crystal Structure of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, this compound stands out as a molecule of significant interest due to its potential for diverse biological activities, drawing parallels with known HIV integrase inhibitors and other bioactive pyrimidine derivatives.[1][2] The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, including solubility, stability, and bioavailability. Furthermore, understanding the crystal structure provides invaluable insights into intermolecular interactions that can be exploited in drug design and materials science. This guide presents a comprehensive, albeit hypothetical, exploration of the crystal structure determination of this compound, from synthesis to advanced structural analysis. It is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for such an endeavor.
Introduction: The Significance of Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of its pharmacological profile. The title compound, this compound, combines several key pharmacophoric features: the pyrimidine core, a phenyl substituent, a carboxylic acid moiety, and vicinal hydroxyl groups. This unique combination suggests a high potential for forming specific hydrogen bonding networks and other intermolecular interactions, which are crucial for molecular recognition in biological systems. Determining the crystal structure of this molecule is, therefore, a pivotal step in elucidating its structure-activity relationship (SAR) and unlocking its full therapeutic potential.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related 2-substituted pyrimidine-5-carboxylic esters and 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives.[4][5] The proposed pathway involves a multi-step synthesis culminating in the desired product.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-phenylpyrimidine-5-carboxylate
-
In a round-bottom flask, dissolve benzamidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask and stir for 30 minutes at room temperature to generate the free benzamidine base.
-
To this mixture, add diethyl ethoxymethylenemalonate dropwise.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
The resulting precipitate, ethyl 2-phenylpyrimidine-5-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Hydroxylation of the Pyrimidine Ring
-
Suspend ethyl 2-phenylpyrimidine-5-carboxylate in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, hydrogen peroxide, dropwise at a controlled temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The progress of the hydroxylation is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
Step 3: Hydrolysis of the Ester
-
Dissolve the crude product from the previous step in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide, and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry to yield this compound.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in structure determination. Several techniques can be employed, with the choice of solvent being a critical factor.[6][7][8]
Experimental Protocol: Crystallization
Method: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., a mixture of ethanol and water, or dimethylformamide).
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with parafilm and puncture a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Monitor the vial periodically for the formation of single crystals.
Method: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., DMSO).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant, e.g., diethyl ether).
-
Over time, the precipitant will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of crystals.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[9][10]
Methodology
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution: The collected diffraction data are used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction data.
Hypothetical Crystal Structure Analysis
In the absence of experimental data, we can propose a hypothetical crystal structure based on the known chemistry of the molecule and data from similar structures.
Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₁H₈N₂O₄ |
| Formula Weight | 232.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 10.5 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1035 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.49 |
Molecular Geometry
The molecule is expected to be largely planar, with the phenyl ring likely twisted relative to the pyrimidine ring. The carboxylic acid group and the hydroxyl groups will play a key role in the intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing is anticipated to be dominated by a network of hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming dimers. The two hydroxyl groups and the nitrogen atoms of the pyrimidine ring are also expected to participate in extensive hydrogen bonding, leading to a stable three-dimensional supramolecular architecture. Additionally, π-π stacking interactions between the phenyl and pyrimidine rings of adjacent molecules are likely to contribute to the overall crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] A Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density.[1] By mapping properties such as d_norm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts. Red spots on the d_norm surface indicate hydrogen bonds, while blue regions represent weaker contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[2] For our hypothetical structure, the fingerprint plot would be expected to show significant contributions from O-H···O, N-H···O, and C-H···O hydrogen bonds, as well as C···C contacts indicative of π-π stacking.
Integration with Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement the experimental X-ray diffraction data.[13][14][15] By performing a geometry optimization of the molecule in the gas phase, one can compare the calculated bond lengths and angles with the experimental values. This comparison can reveal the effects of the crystal packing forces on the molecular conformation. Furthermore, computational methods can be used to calculate the energies of the intermolecular interactions, providing a deeper understanding of the forces that govern the crystal structure.[16]
Implications and Future Directions
The determination of the crystal structure of this compound would have several important implications. A detailed understanding of its solid-state structure would be crucial for formulation development, as different polymorphs can have different solubilities and stabilities. The identified intermolecular interaction patterns could guide the design of new derivatives with improved properties. For example, by understanding the key hydrogen bonding interactions, medicinal chemists could design molecules that mimic these interactions to achieve higher binding affinity to a biological target.
Conclusion
While the crystal structure of this compound has not yet been reported in the public domain, this guide has outlined a comprehensive and scientifically rigorous approach to its determination and analysis. From a plausible synthetic route and detailed crystallization protocols to the application of advanced analytical techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, we have provided a roadmap for researchers in the field. The insights gained from such a study would be invaluable for advancing our understanding of this promising molecule and for guiding the development of new therapeutic agents based on the pyrimidine scaffold.
References
- 1. crystalexplorer.net [crystalexplorer.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-PhenylpyriMidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. depts.washington.edu [depts.washington.edu]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. scirp.org [scirp.org]
- 12. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 15. Quantum chemistry - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid and its Analogs
Abstract
The 5,6-dihydroxypyrimidine (DHP) scaffold is a privileged chemotype in modern medicinal chemistry, serving as the foundational core for a range of potent enzyme inhibitors. This technical guide provides a comprehensive overview of the biological activities associated with 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid and its structurally related analogs. We will delve into the key therapeutic targets, elucidate the underlying mechanisms of action, present detailed experimental protocols for assessing biological activity, and summarize structure-activity relationship (SAR) data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents, particularly in the antiviral and metabolic disease sectors.
Introduction: The Prominence of the Dihydroxypyrimidine Scaffold
The 5,6-dihydroxypyrimidine core, characterized by a vicinal diol on the pyrimidine ring, possesses a unique electronic and structural architecture that makes it an effective metal-chelating pharmacophore. This property is central to its biological activity, enabling it to interact with and inhibit metalloenzymes that are crucial for various pathological processes. Notably, this scaffold was a key intermediate in the development of Raltegravir, the first FDA-approved HIV-1 integrase inhibitor, highlighting its significance in antiviral drug discovery.[1] Analogs of this core structure have demonstrated potent inhibitory activity against a range of viral and host enzymes, establishing the DHP class as a versatile platform for therapeutic innovation.
Key Biological Targets and Mechanisms of Action
The biological activity of this compound and its derivatives is primarily centered on the inhibition of three key enzymes:
-
HIV-1 Integrase: A critical enzyme for retroviral replication.
-
Hepatitis C Virus (HCV) NS5B Polymerase: An RNA-dependent RNA polymerase essential for HCV replication.
-
Human Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme vital for de novo pyrimidine biosynthesis in host cells.
Inhibition of HIV-1 Integrase
The DHP scaffold is a potent inhibitor of HIV-1 integrase, a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two main steps: 3'-processing and strand transfer. DHP derivatives, particularly the carboxamides, have been shown to be highly effective inhibitors of the strand transfer step.[1]
Mechanism of Inhibition: The dihydroxy moiety of the pyrimidine ring, along with the adjacent carbonyl and the carboxylate (or carboxamide), forms a three-point chelating system that binds to the two magnesium ions (Mg²⁺) in the active site of the integrase enzyme. This interaction mimics the binding of the phosphate backbone of the viral DNA, effectively blocking the strand transfer reaction and halting viral replication.[2]
Inhibition of HCV NS5B Polymerase
Derivatives of 5,6-dihydroxypyrimidine-4-carboxylic acid have been identified as potent inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[3]
Mechanism of Inhibition: Similar to their action on HIV integrase, these compounds are believed to act as pyrophosphate mimics. They chelate the two divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of the NS5B polymerase.[4] This interaction prevents the binding of incoming nucleotides, thereby inhibiting RNA synthesis.[5]
Inhibition of Human Dihydroorotate Dehydrogenase (DHODH)
Certain pyrimidine derivatives have demonstrated broad-spectrum antiviral activity by targeting a host cell enzyme, dihydroorotate dehydrogenase (DHODH).[5] DHODH is a key enzyme in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.
Mechanism of Inhibition: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines. Viruses, being rapidly replicating entities, are highly dependent on the host cell's nucleotide supply. The reduction in available pyrimidines effectively starves the virus of the necessary components for genome replication, leading to a broad-spectrum antiviral effect against both RNA and DNA viruses.
Quantitative Biological Data: Structure-Activity Relationships
| Compound Class | Target Enzyme | Key Structural Features | Reported Activity (IC₅₀/EC₅₀) | Reference(s) |
| 2-(Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids | HCV NS5B Polymerase | 2-thienyl substitution | Low nanomolar to single-digit micromolar | [3] |
| 4,5-Dihydroxypyrimidine carboxamides | HIV-1 Integrase | p-fluorobenzylamide at C4 | Low nanomolar | [6] |
| 4,5-Dihydroxypyrimidine carboxylic acids | HCMV pUL89 Endonuclease | Various C2 substitutions | 0.54–3.8 µM | [1] |
| A DHP carboxylate | HCV NS5B Polymerase | Not specified | 0.73 µM | [5] |
Key SAR Insights:
-
C4 Position: The carboxylic acid at the C4 position is crucial for metal chelation and inhibitory activity against viral polymerases. Conversion to a carboxamide, particularly with a p-fluorobenzyl group, significantly enhances potency against HIV-1 integrase.[6]
-
C2 Position: The substituent at the C2 position significantly influences target specificity and potency. A phenyl group is a common starting point, while heterocyclic rings like thiophene have shown to improve activity against HCV NS5B.[3]
-
Acid vs. Ester vs. Amide: For some targets like HCMV pUL89 endonuclease, the carboxylic acid form generally shows better potency compared to the corresponding methyl esters or amides, likely due to more effective metal chelation.[1]
Experimental Protocols
Synthesis of this compound
While a direct, detailed protocol is not published, a plausible synthetic route can be constructed based on established pyrimidine synthesis methodologies. The core reaction involves the condensation of an amidine with a β-keto ester derivative.
Step-by-Step Methodology:
-
Preparation of Diethyl 2-formyl-3-oxosuccinate: This intermediate can be prepared via a Claisen condensation between diethyl oxalate and ethyl acetate using a strong base like sodium ethoxide. A similar procedure is available for diethyl (RS)-formylsuccinate.[7]
-
Condensation with Benzamidine: Equimolar amounts of benzamidine hydrochloride and diethyl 2-formyl-3-oxosuccinate are reacted in a suitable solvent such as ethanol in the presence of a base like sodium ethoxide. The reaction mixture is typically heated under reflux.
-
Cyclization and Aromatization: The initial condensation product undergoes cyclization to form the pyrimidine ring. The dihydroxy tautomer is favored.
-
Saponification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol, followed by acidic workup.
-
Purification: The final product is purified by recrystallization or column chromatography.
HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This protocol is adapted from a high-throughput assay format.[8]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotin-labeled donor DNA duplex (U5 end of HIV-1 LTR)
-
Digoxigenin (DIG)-labeled target DNA duplex
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MnCl₂, 10 mM DTT, 0.05% Brij-35
-
Streptavidin-coated magnetic beads
-
Anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or its analogs) in DMSO.
-
Reaction Setup: In a 96-well plate, add 2 µL of the compound dilution.
-
Enzyme and DNA Addition: Add 20 µL of a pre-mixture of HIV-1 integrase, biotin-labeled donor DNA, and DIG-labeled target DNA in assay buffer to each well.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the strand transfer reaction to occur.
-
Capture of Product: Add streptavidin-coated magnetic beads to each well and incubate to capture the biotin-labeled DNA, including the integrated product.
-
Washing: Wash the beads to remove unreacted components.
-
Detection: Add anti-DIG-HRP antibody and incubate. After another wash step, add the HRP substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.
HCV NS5B Polymerase Inhibition Assay
This protocol is based on a previously described method.[9]
Materials:
-
Recombinant HCV NS5B protein
-
HCV (-) 3' UTR RNA template
-
NTP mix (ATP, CTP, UTP, GTP) including [α-³³P]GTP
-
Assay Buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl₂, 100 mM ammonium acetate, 1 mM DTT
-
RNase inhibitor
-
96-well filter plates
-
Scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NTPs (with radiolabeled GTP), RNase inhibitor, HCV (-) 3' UTR RNA template, and the test compound.
-
Initiation of Reaction: Add the purified NS5B protein to initiate the RNA synthesis reaction.
-
Incubation: Incubate the plate at 30°C for 2 hours.
-
Termination and Precipitation: Stop the reaction by adding EDTA. Precipitate the newly synthesized RNA onto a filter plate using trichloroacetic acid (TCA).
-
Washing: Wash the filter plate to remove unincorporated nucleotides.
-
Quantification: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Human DHODH Inhibition Assay
This is a spectrophotometric assay that measures the reduction of an artificial electron acceptor.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
96-well microplate
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Enzyme-Inhibitor Pre-incubation: Add 2 µL of the compound dilution to the wells of a 96-well plate. Add 178 µL of the DHODH enzyme solution to each well and incubate at 25°C for 30 minutes.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer. Initiate the reaction by adding 20 µL of this mix to each well.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 600-650 nm over time using a microplate spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Conclusion and Future Directions
This compound and its analogs represent a highly valuable class of compounds with demonstrated potential as inhibitors of critical viral and host enzymes. The core DHP scaffold's ability to chelate divalent metal ions in enzyme active sites is the cornerstone of its biological activity. The extensive SAR data available for this class provides a strong foundation for the rational design of new, more potent, and selective inhibitors. Future research should focus on synthesizing and evaluating this compound itself to establish a baseline for this specific analog. Furthermore, exploring a wider range of substitutions at the C2 position could lead to the discovery of inhibitors with novel target profiles or improved pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the biological activities of this promising class of molecules.
References
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
Unlocking the Therapeutic Potential of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid: A Technical Guide to Target Identification and Validation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant therapeutic agents. This technical guide delves into the untapped potential of a specific pyrimidine derivative, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid . While direct experimental data for this compound is nascent, its structural motifs—a pyrimidine-4-carboxylic acid core, a 2-phenyl substituent, and a 5,6-dihydroxy pattern—provide a compelling rationale for investigating its activity against several key therapeutic target classes. This document serves as an in-depth exploration of these potential targets, grounded in the established pharmacology of analogous compounds, and provides detailed, actionable protocols for experimental validation. Our analysis points towards promising avenues of investigation in oncology, virology, and inflammatory diseases.
Introduction: Deconstructing the Pharmacophore
The therapeutic promise of this compound lies in the synergistic interplay of its constituent chemical features. The pyrimidine ring is a privileged structure in drug discovery, known for its ability to engage in a variety of interactions with biological macromolecules.[1] The carboxylic acid at the 4-position offers a critical anchor point for binding to enzyme active sites, often through chelation with metal ions or hydrogen bonding with key residues. The 2-phenyl group can provide crucial hydrophobic and aromatic interactions, while the 5,6-dihydroxy substitution on the pyrimidine ring introduces a catechol-like moiety, a known pharmacophore for interaction with various enzymes.
Based on an extensive review of structurally related compounds, this guide will focus on four primary, putative target classes for this compound:
-
Tyrosine Kinases: The 2-phenylpyrimidine scaffold is a known hinge-binding motif in numerous kinase inhibitors.
-
HIV Integrase: Dihydroxypyrimidine and pyrimidine-4-carboxylic acid derivatives have shown potent inhibition of this key viral enzyme.
-
Cyclooxygenase (COX) Enzymes: The general anti-inflammatory potential of pyrimidine derivatives, coupled with the structural features of our compound of interest, suggests possible COX inhibition.
-
Xanthine Oxidase: The pyrimidine-4-carboxylic acid core is present in known inhibitors of this enzyme, which is implicated in gout.
The following sections will explore the scientific rationale for each potential target class and provide detailed experimental workflows for validation.
Potential Therapeutic Target Classes and Validation Protocols
Tyrosine Kinases: Avenues in Oncology and Autoimmune Disease
The 2-phenylpyrimidine moiety is a well-established pharmacophore in the design of tyrosine kinase inhibitors. For instance, derivatives of 2-phenylpyrimidine have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key regulator of B-cell signaling, and Abl tyrosine kinase, a critical driver in certain leukemias.[2][3][4][5] The phenyl group often occupies a hydrophobic pocket adjacent to the ATP-binding site, while the pyrimidine core forms hydrogen bonds with the hinge region of the kinase.
Hypothesized Binding Mode:
We hypothesize that this compound could adopt a similar binding mode, with the 2-phenyl group engaging in hydrophobic interactions and the pyrimidine core interacting with the kinase hinge. The 5,6-dihydroxy groups could form additional hydrogen bonds or chelate with magnesium ions in the ATP binding site, potentially enhancing binding affinity and selectivity.
Experimental Validation Workflow: Tyrosine Kinase Inhibition
Caption: Workflow for validating tyrosine kinase inhibition.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of tyrosine kinases (e.g., BTK, Abl, Src family kinases).
-
Materials:
-
Recombinant human tyrosine kinases
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase-specific substrates and ATP
-
This compound (test compound)
-
Positive control inhibitor (e.g., Ibrutinib for BTK, Imatinib for Abl)
-
Assay plates (384-well, white)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In the assay plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted test compound or control to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce luminescence.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Description |
| Kinase Panel | A selection of relevant tyrosine kinases (e.g., BTK, Abl, Src, EGFR, VEGFR2). |
| IC50 Value | The concentration of the compound that inhibits 50% of the kinase activity. |
| Positive Control | A known inhibitor for each kinase to validate the assay. |
HIV Integrase: A Target for Antiviral Therapy
The HIV integrase (IN) enzyme is essential for the replication of the human immunodeficiency virus, making it a prime target for antiviral drug development.[6][7] Notably, compounds containing a dihydroxypyrimidine-4-carboxamide scaffold have been reported as potent and selective HIV integrase inhibitors.[8] The proposed mechanism involves the chelation of two magnesium ions in the enzyme's active site by the oxygen atoms of the dihydroxy and carboxamide groups. This compound shares this critical metal-chelating pharmacophore.
Hypothesized Binding Mode:
The 5,6-dihydroxy groups and the carboxylic acid of the test compound are predicted to form a tridentate chelation complex with the two Mg²⁺ ions in the HIV integrase active site, thereby inhibiting its strand transfer activity. The 2-phenyl group could further stabilize this interaction through hydrophobic interactions with nearby amino acid residues.
Experimental Validation Workflow: HIV Integrase Inhibition
Caption: Workflow for validating HIV integrase inhibition.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
-
Objective: To assess the ability of this compound to inhibit the strand transfer activity of HIV-1 integrase.
-
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates (donor and target DNA)
-
This compound
-
Positive control inhibitor (e.g., Raltegravir)
-
Assay buffer containing Mg²⁺
-
-
Procedure:
-
Pre-incubate the integrase enzyme with the test compound or control in the assay buffer.
-
Add the donor DNA substrate and incubate to allow for 3'-processing.
-
Add the target DNA substrate to initiate the strand transfer reaction.
-
Incubate to allow for the formation of strand transfer products.
-
Stop the reaction and analyze the products by gel electrophoresis and autoradiography.
-
-
Data Analysis:
-
Quantify the amount of strand transfer product formed in the presence of different concentrations of the test compound.
-
Calculate the IC50 value for the inhibition of the strand transfer reaction.
-
| Parameter | Description |
| Strand Transfer | The key catalytic step of HIV integrase that is targeted by inhibitors. |
| IC50 Value | The concentration of the compound that inhibits 50% of the strand transfer. |
| Positive Control | A known integrase inhibitor to validate the assay. |
Cyclooxygenase (COX) Enzymes: Potential in Anti-inflammatory Therapy
Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[9][10][11][12] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The carboxylic acid moiety is a common feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their interaction with the active site of COX enzymes.
Hypothesized Binding Mode:
The carboxylic acid of this compound is expected to form a salt bridge with a key arginine residue in the active site of COX enzymes, similar to other NSAIDs. The 2-phenyl group can occupy a hydrophobic channel, and the dihydroxy groups may form additional hydrogen bonds, contributing to the overall binding affinity.
Experimental Validation Workflow: COX Enzyme Inhibition
Caption: Workflow for validating COX enzyme inhibition.
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 and to assess its selectivity.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
This compound
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In separate wells for COX-1 and COX-2, add the respective enzyme and the test compound or control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time.
-
Stop the reaction and measure the absorbance of the product according to the kit instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 for COX-1 / IC50 for COX-2).
-
| Parameter | Description |
| COX-1/COX-2 | The two isoforms of the cyclooxygenase enzyme. |
| IC50 Values | The concentrations of the compound that inhibit 50% of each isoform's activity. |
| Selectivity Index | A measure of the compound's preference for inhibiting COX-2 over COX-1. |
Xanthine Oxidase: A Target for Gout Treatment
Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. A study has reported the design and synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[13] This suggests that the 2-phenylpyrimidine-4-carboxylic acid scaffold is a promising starting point for the development of new XO inhibitors.
Hypothesized Binding Mode:
The pyrimidine-4-carboxylic acid core of the test compound is expected to interact with key residues in the active site of xanthine oxidase, potentially involving the molybdenum cofactor. The 2-phenyl group can occupy a hydrophobic pocket, and the 5,6-dihydroxy groups may form additional interactions, contributing to the inhibitory activity.
Experimental Validation Workflow: Xanthine Oxidase Inhibition
Caption: Workflow for validating xanthine oxidase inhibition.
Protocol 4: In Vitro Xanthine Oxidase Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on xanthine oxidase activity.
-
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
This compound
-
Positive control (e.g., Allopurinol)
-
Phosphate buffer
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a UV-transparent 96-well plate, add the phosphate buffer, xanthine, and the test compound or control.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each concentration of the test compound.
-
Determine the IC50 value for the inhibition of xanthine oxidase.
-
| Parameter | Description |
| Xanthine Oxidase | The target enzyme in the treatment of gout. |
| IC50 Value | The concentration of the compound that inhibits 50% of the enzyme's activity. |
| Positive Control | A known xanthine oxidase inhibitor to validate the assay. |
In Silico Target Prediction: A Computational Approach
To complement the literature-based target identification, computational methods can provide valuable insights into the potential biological targets of this compound. Web-based tools like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule against a vast library of known active compounds.[14][15][16][17] While a live prediction is beyond the scope of this guide, we can anticipate the likely classes of predicted targets based on the structural features of our compound.
Given the presence of the pyrimidine core, the phenyl group, and the carboxylic acid, it is highly probable that such a tool would predict targets within the following families:
-
Kinases: Due to the prevalence of the 2-phenylpyrimidine scaffold in kinase inhibitors.
-
Enzymes involved in purine metabolism: Such as xanthine oxidase.
-
Viral enzymes: Like HIV integrase.
-
G-protein coupled receptors (GPCRs): As pyrimidine derivatives are known to interact with various GPCRs.
Workflow for In Silico Target Prediction and Experimental Follow-up
Caption: A generalized workflow for in silico target prediction and experimental validation.
Conclusion and Future Directions
This compound represents a molecule of significant therapeutic potential, with structural features that suggest activity against a range of important drug targets. This guide has outlined a rational, evidence-based approach to exploring this potential, focusing on tyrosine kinases, HIV integrase, cyclooxygenase enzymes, and xanthine oxidase. The provided experimental protocols offer a clear roadmap for researchers to validate these hypotheses and uncover the true therapeutic value of this compound.
Future work should focus on the synthesis and purification of this compound to enable the proposed experimental validation. Positive results from the in vitro and cell-based assays outlined in this guide would warrant further investigation, including lead optimization, in vivo efficacy studies, and preclinical safety assessment. The journey from a promising chemical scaffold to a clinically effective therapeutic is long and challenging, but the insights and methodologies presented here provide a solid foundation for the exploration of this compound as a novel drug candidate.
References
- 1. Co-inhibition of Cyclooxygenase-2 and Dihydropyrimidine Dehydrogenase by Non-steroidal Anti-inflammatory Drugs in Tumor Cells and Xenografts | Anticancer Research [ar.iiarjournals.org]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Abl protein-tyrosine kinase in vitro and in vivo by a 2-phenylaminopyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors: Synthesis, Docking Studies, Molecular Dynamics Simulation and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates--a new class of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and synthesis of HIV integrase inhibitors: development of potent and orally bioavailable N-methyl pyrimidones. | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 13. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 16. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
An In-depth Technical Guide to 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structural characterization, and prospective applications of this pyrimidine derivative.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids. This structural motif is also prevalent in a wide array of pharmaceuticals, including antiviral and anticancer agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound, with its dihydroxy, phenyl, and carboxylic acid moieties, presents a versatile scaffold for the development of novel therapeutic agents. Its hydrogen-bonding capabilities and aromatic stability make it a compound of interest for designing enzyme inhibitors and other targeted therapies[1].
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development.
| Property | Value | Source |
| CAS Number | 62222-38-2 | [2][3][4][5] |
| Molecular Formula | C₁₁H₈N₂O₄ | [1][2] |
| Molecular Weight | 232.19 g/mol | [1][2] |
| IUPAC Name | 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid | [2] |
| Synonyms | This compound, 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | [2] |
| Storage | 2-8°C, dry, sealed | [1][5] |
Synthesis and Origin: A Laboratory Perspective
Currently, this compound is understood to be a synthetic compound, with its origin rooted in laboratory synthesis rather than isolation from a natural source. It serves as a key intermediate in the synthesis of more complex pharmaceutical compounds[1]. The general approach to its synthesis involves the condensation of a substituted amidine with a diethyl oxalate derivative, followed by cyclization.
Generalized Synthetic Workflow
The synthesis of pyrimidine derivatives often follows a convergent logic, bringing together key fragments to construct the heterocyclic core. The following diagram illustrates a conceptual workflow for the synthesis of this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, generalized procedure based on common methods for pyrimidine synthesis. Note: This protocol is for illustrative purposes and should be optimized and validated in a laboratory setting.
Materials:
-
Benzamidine hydrochloride
-
Diethyl 2,2-dihydroxybutanedioate (diethyl oxaloacetate)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Hydrochloric acid (HCl)
-
Distilled water
-
Drying agent (e.g., anhydrous MgSO₄)
-
Filtration apparatus
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve benzamidine hydrochloride in anhydrous ethanol.
-
Base Addition: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide to generate the free benzamidine base in situ.
-
Condensation: Slowly add a solution of diethyl 2,2-dihydroxybutanedioate in anhydrous ethanol to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, which may induce precipitation of the sodium salt of the product.
-
Acidification: Slowly add aqueous HCl to the cooled mixture until the pH is acidic, leading to the precipitation of the carboxylic acid.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold distilled water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive starting point for the development of various therapeutic agents. Its potential applications are primarily in the synthesis of more elaborate molecules with specific biological activities[1].
Role as a Pharmaceutical Intermediate
This compound is utilized as a key building block in the synthesis of more complex pharmaceutical compounds. Its reactive carboxylic acid and hydroxyl groups provide handles for further chemical modifications, allowing for the construction of a library of derivatives to be screened for biological activity.
Caption: Role as a core scaffold in the drug discovery process.
Potential as an Antiviral and Anticancer Agent
While specific biological activity data for this compound is not extensively published, its pyrimidine core suggests potential in antiviral and anticancer research[1]. Many established drugs in these fields are pyrimidine analogs that function by interfering with nucleic acid synthesis in pathogens or cancer cells[1]. The dihydroxy and phenyl groups of this compound could be critical for binding to the active sites of target enzymes.
Conclusion
This compound is a synthetically derived pyrimidine with significant potential as a scaffold in medicinal chemistry. Its well-defined structure and multiple functional groups make it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID | 62222-38-2 [chemicalbook.com]
- 4. This compound | 62222-38-2 [sigmaaldrich.com]
- 5. muzeum.uw.edu.pl [muzeum.uw.edu.pl]
An In-depth Technical Guide to 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a range of biological entities. Its inherent metal-chelating capability, conferred by the dihydroxypyrimidine moiety, has positioned it as a cornerstone in the development of potent antiviral agents, particularly as inhibitors of viral polymerases and integrases. Furthermore, modifications of the 2-phenylpyrimidine backbone have yielded compounds with significant anticancer and antifungal activities. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships, and potential therapeutic applications of this important class of molecules. Detailed experimental protocols and in-depth mechanistic discussions are provided to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of the Dihydroxypyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in numerous biologically active molecules, including the nucleobases of DNA and RNA. The dihydroxypyrimidine (DHP) moiety, in particular, has garnered significant attention in drug discovery due to its ability to chelate divalent metal ions, a property essential for the catalytic activity of many enzymes. This has made DHP derivatives a fertile ground for the development of enzyme inhibitors.[1][2] The addition of a 2-phenyl group and a 4-carboxylic acid to the 5,6-dihydroxypyrimidine core creates a molecule with a unique combination of electronic and steric properties, allowing for diverse biological activities and opportunities for synthetic modification. This guide will delve into the chemical and biological intricacies of this scaffold and its analogues.
Synthetic Strategies: Building the Core and Its Derivatives
General Synthesis of the 2-Phenylpyrimidine-4-carboxylic Acid Backbone
A plausible and commonly employed route involves the condensation of a β-ketoester with an amidine. For the synthesis of the 2-phenylpyrimidine core, benzamidine is a suitable starting material.
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of the core molecule.
Step-by-Step Protocol (Proposed):
-
Cyclocondensation:
-
Dissolve benzamidine hydrochloride and diethyl oxaloacetate in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide, to facilitate the condensation reaction.
-
Reflux the mixture for several hours to promote the formation of the pyrimidine ring. The likely intermediate would be ethyl 2-phenyl-6-hydroxy-pyrimidine-4-carboxylate.
-
-
Ester Hydrolysis:
-
Treat the crude product from the previous step with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to hydrolyze the ester group to a carboxylic acid.
-
Acidify the reaction mixture to precipitate the 2-phenyl-6-hydroxypyrimidine-4-carboxylic acid.
-
-
Hydroxylation at the 5-position:
-
This step is the most challenging and may require specific oxidizing agents that can selectively introduce a hydroxyl group at the C5 position of the pyrimidine ring. This could potentially be achieved through various methods, including enzymatic hydroxylation or multi-step chemical transformations involving halogenation followed by nucleophilic substitution.
-
Synthesis of Analogues and Derivatives
The synthesis of analogues can be achieved by using substituted starting materials or by post-synthesis modification of the core structure.
-
Substitution on the Phenyl Ring: Utilize substituted benzamidines in the initial condensation step.
-
Modification of the Carboxylic Acid: The carboxylic acid group can be converted to esters, amides, or other functional groups using standard organic chemistry techniques.[1][4] For example, amidation can be achieved by activating the carboxylic acid with a coupling agent like HATU or EDC, followed by the addition of the desired amine.
-
Modification of the Hydroxyl Groups: The hydroxyl groups can be alkylated or acylated to explore the structure-activity relationship.
Mechanism of Action: A Tale of Metal Chelation and Enzyme Inhibition
The primary mechanism of action for the antiviral activity of 5,6-dihydroxypyrimidine-4-carboxylic acid derivatives is their ability to act as pyrophosphate mimics and chelate divalent metal ions (typically Mg²⁺ or Mn²⁺) in the active site of viral enzymes.[2] This metal chelation is critical for inhibiting enzymes that are dependent on these metal cofactors for their catalytic activity.
Inhibition of Viral Polymerases and Integrases
Many viral enzymes, including RNA-dependent RNA polymerases (RdRps) of viruses like Hepatitis C (HCV) and integrases of retroviruses like HIV, utilize a two-metal ion catalytic mechanism. The 5,6-dihydroxy groups and the 4-carboxylic acid of the pyrimidine scaffold form a pharmacophore that can coordinate with these metal ions, effectively blocking the binding of the natural substrate (nucleoside triphosphates for polymerases or viral DNA for integrases).[1][2] This leads to a competitive inhibition of the enzyme's function, thereby halting viral replication.
Figure 2: Mechanism of viral enzyme inhibition by dihydroxypyrimidine derivatives.
Other Biological Activities
-
Antifungal Activity: 2-Phenylpyrimidine derivatives have been shown to target fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[5]
-
Anticancer Activity: The anticancer mechanism of pyrimidine derivatives can be multifaceted, including the inhibition of kinases involved in cell signaling pathways, induction of apoptosis, and cell cycle arrest.[6][7][8] Some derivatives have also been investigated as inhibitors of enzymes like glutathione reductase, which is crucial for maintaining redox balance in cancer cells.[9][10]
-
Xanthine Oxidase Inhibition: 2-Mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout and hyperuricemia.[3]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and phenyl rings.
| Position of Modification | Effect on Activity | Rationale |
| C4-Carboxylic Acid | Essential for antiviral activity. Conversion to amides can modulate potency and selectivity.[1] | The carboxylate group is a key part of the metal-chelating pharmacophore. Amides can form additional hydrogen bonds within the enzyme's active site. |
| C5 and C6-Hydroxyl Groups | Crucial for metal chelation and antiviral activity. | These groups directly participate in coordinating with the metal ions in the enzyme's active site. |
| C2-Phenyl Ring | Substituents on the phenyl ring can significantly impact potency and selectivity.[5] | Modifications can influence hydrophobic interactions, electronic properties, and overall binding affinity to the target enzyme. |
| N1 and N3 of Pyrimidine | Alkylation can alter pharmacokinetic properties. | Modifications at these positions can affect solubility, metabolic stability, and cell permeability. |
Experimental Protocols for Biological Evaluation
General Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a generalized method for assessing the inhibitory activity of compounds against enzymes where the reaction can be monitored by a change in absorbance.[11]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound derivative (test compound)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the assay buffer. A dilution series of the test compound should be prepared.
-
Enzyme-Inhibitor Pre-incubation: In the wells of the 96-well plate, add a fixed concentration of the enzyme to varying concentrations of the test compound. Include a control well with the enzyme and buffer but no inhibitor. Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of the substrate to each well.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at a wavelength where the product or substrate has a distinct absorbance.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Figure 3: Workflow for a general enzyme inhibition assay.
Cell-Based Antiviral Assay
This protocol provides a general framework for evaluating the antiviral activity of compounds in a cell culture system.[12][13][14]
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Test compound
-
Control antiviral drug
-
Method for quantifying viral replication (e.g., plaque assay, qPCR for viral nucleic acids, or reporter virus expression)
Procedure:
-
Cell Seeding: Seed the host cells in a multi-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Treatment and Infection:
-
Prepare serial dilutions of the test compound and control drug in cell culture medium.
-
Remove the growth medium from the cells and add the medium containing the compounds.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO₂).
-
-
Assay Endpoint: After a suitable incubation period (e.g., 48-72 hours), quantify the extent of viral replication using the chosen method.
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration of the compound that is toxic to the host cells (CC₅₀).
-
Data Analysis: Calculate the concentration of the compound that inhibits viral replication by 50% (EC₅₀). The selectivity index (SI = CC₅₀ / EC₅₀) is then determined to assess the therapeutic window of the compound.
ADME/Tox Considerations in Drug Development
For any promising derivative to advance as a drug candidate, a thorough evaluation of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential.[5][15][16][17]
-
Absorption: How well is the compound absorbed into the bloodstream? In vitro models like Caco-2 permeability assays can predict intestinal absorption.
-
Distribution: Where does the compound go in the body? Plasma protein binding assays are important to determine the fraction of free, active drug.
-
Metabolism: How is the compound broken down by the body? In vitro studies using liver microsomes or hepatocytes can identify metabolic pathways and potential drug-drug interactions, particularly involving cytochrome P450 (CYP) enzymes.[5]
-
Excretion: How is the compound eliminated from the body?
-
Toxicity: Is the compound toxic to cells or organs? A panel of in vitro cytotoxicity assays against various cell lines is a crucial first step.[5]
Conclusion and Future Directions
The this compound scaffold and its analogues represent a highly promising class of compounds with a broad spectrum of biological activities. Their proven success as antiviral agents, coupled with emerging evidence of their potential in anticancer and antifungal therapy, underscores the value of continued research in this area. Future efforts should focus on:
-
Optimization of Synthetic Routes: Development of more efficient and scalable syntheses for the core structure and its derivatives.
-
Elucidation of Novel Mechanisms: Investigating new biological targets and mechanisms of action for this versatile scaffold.
-
Structure-Based Drug Design: Utilizing computational modeling and structural biology to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical testing to translate their therapeutic potential into novel medicines.
This guide provides a solid foundation for researchers to build upon, with the ultimate goal of harnessing the therapeutic potential of this compound derivatives to address unmet medical needs.
References
- 1. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of hepatitis C virus RNA polymerase inhibition with dihydroxypyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 16. vectorb2b.com [vectorb2b.com]
- 17. revvity.com [revvity.com]
In Silico Modeling of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico evaluation of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, a novel pyrimidine derivative with therapeutic potential. In the absence of pre-existing biological data for this specific molecule, we present a structured, field-proven workflow designed to predict its pharmacodynamic and pharmacokinetic properties. This document is intended for researchers, computational chemists, and drug development professionals engaged in the early-stage discovery of small molecule therapeutics. By leveraging established computational methodologies, including molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction, this guide offers a robust strategy to elucidate potential biological targets, predict binding affinity and stability, and assess the druglikeness of the compound. As a pertinent example, we will focus our investigation on Cyclin-Dependent Kinase 2 (CDK2), a well-validated cancer target frequently modulated by molecules possessing a pyrimidine scaffold.[1][2][3][4][5]
Introduction: The Rationale for In Silico Assessment
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The novel compound, this compound, presents an intriguing candidate for investigation. However, embarking on resource-intensive in vitro and in vivo studies without a clear hypothesis of its mechanism of action is inefficient. In silico modeling offers a powerful, cost-effective, and rapid approach to generate testable hypotheses regarding a compound's biological target and its potential as a therapeutic agent.
This guide is structured to provide a logical and scientifically rigorous workflow, beginning with target identification and culminating in a comprehensive predictive profile of the molecule. Each step is designed to build upon the last, creating a self-validating system that strengthens the overall predictive power of the in silico analysis.
Target Identification and Prioritization: Why CDK2?
Given the prevalence of the pyrimidine scaffold in known kinase inhibitors, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a primary hypothetical target for our investigation.[1][2][3][4][5] CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Numerous pyrimidine-based compounds have been successfully developed as CDK2 inhibitors, making it a highly relevant starting point for our analysis.[1][2][3][4]
Protein Structure Acquisition and Preparation
The initial step in any structure-based drug design project is to obtain a high-quality 3D structure of the target protein. The Protein Data Bank (PDB) is the primary repository for these structures.[6][7]
Experimental Protocol: Target Preparation
-
Structure Retrieval: Download the crystal structure of human CDK2 in complex with a known pyrimidine-based inhibitor from the RCSB PDB (e.g., PDB ID: 1DI8). The presence of a co-crystallized ligand helps to define the binding site.[8][9]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents that are not critical for binding. The co-crystallized ligand should also be removed for the initial docking of our novel compound.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH of 7.4. This is a critical step as hydrogen bonds are key drivers of protein-ligand interactions.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10] It provides an estimation of the binding affinity, typically as a docking score, and the specific interactions that stabilize the complex. For this workflow, we will utilize AutoDock Vina, a widely used and validated docking program.[11][12][13][14]
Ligand Preparation
The 3D structure of this compound must be generated and optimized. This can be achieved using chemical drawing software and subsequent energy minimization with a suitable force field.
Docking Protocol
-
Grid Box Definition: Define a search space, or "grid box," that encompasses the active site of CDK2. The dimensions of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.
-
Docking Execution: Run the docking simulation using AutoDock Vina. The program will generate a series of possible binding poses for the ligand, each with an associated binding affinity score.
-
Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode. This involves examining the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein.
Interpreting Docking Results
The docking score provides a quantitative estimate of the binding affinity. A lower (more negative) score generally indicates a more favorable binding interaction. However, it is crucial to visually inspect the predicted binding pose to ensure that it is chemically reasonable and that the key interactions are consistent with known inhibitors of the target.
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[15][16][17][18][19][20] GROMACS is a powerful and versatile software package for performing MD simulations.[15][16][17][18][19]
System Setup
-
Complex Preparation: Use the top-ranked docked pose of the this compound-CDK2 complex as the starting structure.
-
Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous cellular environment.
-
Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.
MD Simulation Protocol
-
Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to allow the system to reach a stable state.
Analysis of MD Trajectories
Analysis of the MD trajectory can provide valuable insights into the stability of the protein-ligand complex. Key metrics to analyze include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests that the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation.
Pharmacophore Modeling: Identifying Key Chemical Features
Pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target.[21][22][23][24][25] This can be done using a ligand-based or structure-based approach. Given that we have a docked pose, a structure-based approach is appropriate.
Pharmacophore Generation
Based on the interactions observed in the docked complex and the MD simulation, a pharmacophore model can be generated. This model will typically consist of features such as:
-
Hydrogen Bond Acceptors
-
Hydrogen Bond Donors
-
Hydrophobic Centers
-
Aromatic Rings
Virtual Screening
The generated pharmacophore model can be used as a 3D query to search large chemical databases, such as ZINC or ChEMBL, for other molecules that share the same essential features and are therefore also likely to bind to CDK2.[26][27][28][29][30]
ADMET Prediction: Assessing Druglikeness
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery.[31][32][33][34][35] Several web-based tools and software packages are available for this purpose, such as SwissADME and various QSAR models.
Key ADMET Properties to Predict
-
Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.
-
Distribution: Plasma protein binding and volume of distribution.
-
Metabolism: Prediction of cytochrome P450 (CYP) inhibition and sites of metabolism.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and other toxicities.
The results of the ADMET prediction will provide a comprehensive profile of the druglikeness of this compound and can guide further optimization efforts.
Data Presentation and Visualization
To facilitate the interpretation of the in silico data, it is essential to present the results in a clear and concise manner.
Table 1: Summary of In Silico Predictions for this compound
| Parameter | Predicted Value | Methodology |
| Target | Cyclin-Dependent Kinase 2 (CDK2) | Homology to known inhibitors |
| Docking Score (kcal/mol) | [Example Value: -8.5] | AutoDock Vina |
| Key Interacting Residues | [Example: LEU83, LYS33, ASP86] | Visual Inspection of Docked Pose |
| RMSD of Ligand (nm) | [Example: 0.2 ± 0.05] | GROMACS (100 ns simulation) |
| Predicted Oral Bioavailability | [Example: High] | SwissADME |
| Predicted hERG Inhibition | [Example: No] | ADMET Predictor |
| Predicted Ames Mutagenicity | [Example: No] | PreADMET |
Workflow Visualization
Caption: A comprehensive workflow for the in silico evaluation of a novel compound.
Conclusion and Future Directions
This technical guide has outlined a systematic and robust in silico workflow for the initial characterization of this compound. By following these steps, researchers can generate a comprehensive predictive profile of the compound, including its likely biological target, binding affinity, complex stability, and druglikeness. The hypothetical investigation of CDK2 as a target serves as a practical example of how this workflow can be applied.
The results of this in silico analysis will provide a strong foundation for subsequent experimental validation. The predicted binding mode can guide site-directed mutagenesis studies, and the ADMET profile can inform early formulation and toxicology assessments. Ultimately, the integration of computational and experimental approaches is key to accelerating the drug discovery process and increasing the likelihood of success.
References
- 1. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
- 7. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 8. Retrieving structural data of a protein using PDB database (Procedure) : Bioinformatics Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. youtube.com [youtube.com]
- 10. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]
- 11. youtube.com [youtube.com]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. eagonlab.github.io [eagonlab.github.io]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 16. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. Protein-Ligand Complex [mdtutorials.com]
- 20. openfe-gromacs.readthedocs.io [openfe-gromacs.readthedocs.io]
- 21. fiveable.me [fiveable.me]
- 22. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. ZINC database - Wikipedia [en.wikipedia.org]
- 27. ZINC database | PPTX [slideshare.net]
- 28. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Directory of in silico Drug Design tools [click2drug.org]
- 30. researchgate.net [researchgate.net]
- 31. fiveable.me [fiveable.me]
- 32. ijapbjournal.com [ijapbjournal.com]
- 33. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 34. sygnaturediscovery.com [sygnaturediscovery.com]
- 35. ADMET Prediction | Rowan [rowansci.com]
An In-depth Technical Guide to the Proposed Mechanism of Action of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid: A Prolyl 4-Hydroxylase Inhibitor
Introduction
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound with a structure suggestive of significant biological activity. While direct experimental evidence for its specific mechanism of action is not yet prevalent in the public domain, its structural features, particularly the dihydroxy-pyrimidine-carboxylic acid moiety, bear a strong resemblance to a class of well-characterized enzyme inhibitors. This guide posits, based on compelling structure-activity relationship (SAR) data from analogous compounds, that the primary mechanism of action for this compound is the inhibition of prolyl 4-hydroxylase (P4H) , specifically the hypoxia-inducible factor (HIF) prolyl hydroxylase domain-containing enzymes (PHDs).
This document will provide a detailed exploration of this proposed mechanism, starting with an overview of the molecular target, followed by a description of the inhibitory action and its downstream consequences on the HIF-1α signaling pathway. Furthermore, we will outline the essential experimental protocols required to empirically validate this hypothesis, thereby offering a comprehensive framework for researchers and drug development professionals.
Molecular Target: The Prolyl 4-Hydroxylase (P4H) Family of Enzymes
Prolyl 4-hydroxylases are a family of non-heme iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases.[1][2] These enzymes play a critical role in a variety of physiological processes, most notably in collagen biosynthesis and oxygen sensing.[1] The focus of this guide is on the HIF prolyl hydroxylases (PHDs), which are the key regulators of the master transcription factor, HIF-1.[3]
There are three main isoforms of PHDs: PHD1, PHD2, and PHD3.[1] These enzymes are considered cellular oxygen sensors due to their absolute requirement for molecular oxygen as a co-substrate.[4] The catalytic activity of PHDs involves the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of the HIF-α subunit.[3][5] This post-translational modification serves as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[1][5]
The active site of PHDs contains a highly conserved 2-histidine-1-carboxylate facial triad that coordinates a ferrous iron (Fe²⁺) atom.[1] The catalytic cycle involves the binding of 2-oxoglutarate and the proline-containing substrate, followed by the binding of molecular oxygen to the iron center.[2] This leads to the oxidative decarboxylation of 2-OG to succinate and CO₂, and the hydroxylation of the proline residue.[4]
Proposed Mechanism of Action: Competitive Inhibition of Prolyl 4-Hydroxylase
Based on its chemical structure, this compound is proposed to act as a competitive inhibitor of PHDs with respect to the co-substrate 2-oxoglutarate . This mode of action is common among many known PHD inhibitors that feature a heterocyclic ring system with a carboxylic acid moiety.[6][7][8]
The key structural features of this compound that are likely to contribute to its inhibitory activity include:
-
The Carboxylic Acid Group: This group is positioned to mimic the C1-carboxylate of 2-oxoglutarate, enabling it to chelate the active site Fe²⁺ ion.
-
The Pyrimidine Ring with Hydroxyl Groups: The nitrogen atoms and hydroxyl groups on the pyrimidine ring can form hydrogen bonds with active site residues, further stabilizing the binding of the inhibitor. The overall electronic properties of this heterocyclic system are crucial for its interaction within the active site.
The proposed binding mode involves the inhibitor occupying the 2-oxoglutarate binding pocket, thereby preventing the binding of the natural co-substrate and halting the catalytic cycle. This competitive inhibition is a hallmark of many small molecule PHD inhibitors currently in clinical development.[5][9]
Figure 1: Proposed competitive inhibition at the PHD active site.
Downstream Signaling Pathway: Stabilization of HIF-1α
The inhibition of PHDs by this compound is predicted to lead to the stabilization of the HIF-α subunit under normoxic conditions. By preventing the proline hydroxylation of HIF-α, the inhibitor effectively removes the signal for its degradation.
The stabilized HIF-α is then able to translocate to the nucleus, where it dimerizes with its constitutively expressed partner, HIF-β (also known as the aryl hydrocarbon receptor nuclear translocator, ARNT).[1] The resulting HIF-1 heterodimer binds to specific DNA sequences known as hypoxia-responsive elements (HREs) in the promoter regions of target genes.[2]
This binding event recruits transcriptional co-activators, such as p300/CBP, leading to the upregulation of a wide array of genes involved in:
-
Erythropoiesis: Increased production of erythropoietin (EPO).
-
Angiogenesis: Upregulation of vascular endothelial growth factor (VEGF).
-
Glucose Metabolism: Enhanced expression of glycolytic enzymes.
-
Cell Survival and Proliferation.
Figure 2: HIF-1α stabilization and signaling pathway.
Experimental Validation
To empirically validate the proposed mechanism of action, a series of in vitro and cell-based assays are required. The following experimental workflow provides a logical progression to test the hypothesis.
Part 1: In Vitro Enzyme Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PHDs and to determine its potency (IC₅₀).
Methodology:
-
Reagents: Recombinant human PHD2 (the most abundant isoform), FeSO₄, 2-oxoglutarate, ascorbate, and a synthetic peptide substrate corresponding to the HIF-1α ODD.
-
Assay Principle: A common method is a coupled-enzyme assay where the production of succinate (a product of the PHD reaction) is linked to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.
-
Procedure: a. Incubate recombinant PHD2 with varying concentrations of this compound. b. Initiate the reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate. c. Monitor the reaction kinetics and calculate the initial reaction velocities. d. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Kinetic Studies: To confirm competitive inhibition, the assay should be repeated with varying concentrations of 2-oxoglutarate. The data can be analyzed using Lineweaver-Burk or Michaelis-Menten plots.
Figure 3: Workflow for in vitro PHD2 enzyme inhibition assay.
Part 2: Cell-Based Assays
Objective: To confirm that the compound can stabilize HIF-1α in a cellular context and induce the expression of HIF-1 target genes.
Methodology:
-
Cell Culture: Use a relevant human cell line, such as HEK293 or a renal cell line.
-
HIF-1α Stabilization (Western Blot): a. Treat cells with varying concentrations of this compound for a defined period (e.g., 4-6 hours). b. Lyse the cells and perform Western blotting using an antibody specific for HIF-1α. c. An increase in the HIF-1α protein band indicates stabilization.
-
HIF-1 Target Gene Expression (RT-qPCR): a. Treat cells with the compound for a longer duration (e.g., 12-24 hours). b. Isolate total RNA and perform reverse transcription followed by quantitative PCR (RT-qPCR) for known HIF-1 target genes (e.g., EPO, VEGFA, SLC2A1). c. A dose-dependent increase in the mRNA levels of these genes would confirm the downstream activity of the inhibitor.
Data Presentation
The following tables summarize the expected data from the proposed experimental validation.
Table 1: In Vitro PHD2 Inhibition
| Compound | PHD2 IC₅₀ (µM) | Mode of Inhibition (vs. 2-OG) |
| This compound | To be determined | Expected: Competitive |
| Positive Control (e.g., Daprodustat) | Known value | Competitive |
Table 2: Cellular Activity
| Treatment | HIF-1α Stabilization (Fold Change vs. Vehicle) | EPO mRNA Expression (Fold Change vs. Vehicle) | VEGFA mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (Dose 1) | To be determined | To be determined | To be determined |
| This compound (Dose 2) | To be determined | To be determined | To be determined |
| Positive Control (e.g., Daprodustat) | Expected: Significant Increase | Expected: Significant Increase | Expected: Significant Increase |
Conclusion
The structural analogy of this compound to known heterocyclic carboxylic acid inhibitors of prolyl 4-hydroxylase provides a strong basis for proposing its mechanism of action. It is hypothesized that this compound acts as a competitive inhibitor of PHD enzymes, leading to the stabilization of HIF-1α and the subsequent activation of hypoxia-responsive genes. This proposed mechanism has significant therapeutic implications, particularly in the context of diseases such as anemia of chronic kidney disease, where PHD inhibitors have emerged as a promising new class of therapeutics. The experimental framework outlined in this guide provides a clear path to rigorously test this hypothesis and fully elucidate the biological activity of this compound.
References
- 1. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid as a Privileged Scaffold in Antiviral Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Promise of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids.[1][2][3] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics across a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][4][5] Within this broad class, the 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid scaffold has emerged as a particularly compelling chemotype, demonstrating significant potential as a potent inhibitor of viral replication. This guide provides a comprehensive technical overview of the patent literature surrounding this compound, focusing on its synthesis, mechanism of action, and the structure-activity relationships that govern its therapeutic utility.
A Strategic Shift in Antiviral Development: The Rise of Non-Nucleoside Inhibitors
The fight against viral diseases has been significantly advanced by the development of direct-acting antiviral agents. A key target in this endeavor is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[6] While nucleoside analogs have proven effective, their development can be hampered by issues of toxicity and the emergence of resistance. This has spurred the search for non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the polymerase, offering alternative mechanisms of action.[7] The discovery of this compound as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase represents a significant milestone in this area.[8][9]
Synthesis of the Core Scaffold: A Robust and Adaptable Approach
The primary synthetic route to 2-aryl-5,6-dihydroxy-pyrimidine-4-carboxylic acids, as disclosed in the literature, is the Culbertson method.[9] This approach offers a reliable and versatile pathway to the core scaffold and its derivatives, making it amenable to the generation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2-Aryl-5,6-dihydroxy-pyrimidine-4-carboxylic Acids
Step 1: Formation of the Amidoxime
-
A solution of the appropriately substituted benzonitrile (1 equivalent) in a suitable solvent such as ethanol is treated with hydroxylamine (1.5 to 2 equivalents, typically as a 50% aqueous solution).
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting nitrile is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude amidoxime is purified by recrystallization or column chromatography.
Causality: The formation of the amidoxime from the nitrile is a critical first step, creating the N-C-N fragment required for the subsequent cyclization to form the pyrimidine ring.
Step 2: Cyclization to form the Pyrimidine Ring
-
The purified amidoxime (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 to 1.2 equivalents) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated, typically to a temperature between 80°C and 120°C, and stirred for several hours until the reaction is complete as indicated by TLC or LC-MS.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent.
-
The solid product is collected by filtration, washed, and dried to yield the 2-aryl-5,6-dihydroxy-pyrimidine-4-carboxylic acid.
Causality: The reaction with DMAD proceeds via a Michael addition of the amidoxime to one of the activated acetylenic esters, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable dihydroxypyrimidine ring system.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Mechanism of Action: A Tale of Metal Chelation
The antiviral activity of this compound and its analogs stems from their ability to inhibit the RNA-dependent RNA polymerase of viruses like HCV.[7][8] The proposed mechanism of action involves the chelation of divalent metal ions, typically Mg²⁺ or Mn²⁺, which are essential cofactors in the active site of the polymerase.[9]
The 5,6-dihydroxy and 4-carboxylic acid moieties create a perfect pocket for coordinating with these metal ions. This binding mimics the interaction of the natural pyrophosphate substrate, effectively blocking the active site and preventing the incorporation of nucleoside triphosphates into the growing RNA chain, thus halting viral replication.[7]
It is important to note that the 5,6-dihydroxypyrimidine core can exist in tautomeric forms, including a pyrimidone structure. Both forms are believed to be capable of metal chelation and may contribute to the observed inhibitory activity.[8]
Visualization of the Proposed Mechanism
Caption: Proposed mechanism of HCV polymerase inhibition by metal chelation.
Structure-Activity Relationship (SAR) and Patent Landscape
The patent literature and associated scientific publications reveal a clear and logical progression of SAR studies aimed at optimizing the potency of the this compound scaffold.
| Modification Position | Observed Effect on Activity | Rationale |
| 2-Position (Phenyl Ring) | Substitution on the phenyl ring or replacement with other aryl/heteroaryl groups can significantly enhance potency.[8] | These modifications likely improve binding affinity through additional interactions with the enzyme's active site or modulate the electronic properties of the pyrimidine ring, influencing its metal-chelating ability. |
| 5- and 6-Hydroxyl Groups | Both hydroxyl groups are essential for activity.[8] | These groups are directly involved in the crucial metal chelation that underpins the mechanism of inhibition. |
| 4-Carboxylic Acid Group | The carboxylic acid is also critical for activity.[8] | This group participates in metal chelation and may also form important hydrogen bonds within the active site. |
The patent landscape for dihydropyrimidine and dihydroxypyrimidine derivatives is broad, with applications claimed in various therapeutic areas, including hepatitis B, immunological disorders, and as endothelin receptor antagonists.[8][10][11] This highlights the versatility of the pyrimidine core. However, the specific focus on the this compound scaffold as an HCV polymerase inhibitor through metal chelation represents a distinct and valuable intellectual property space.
Conclusion and Future Directions
This compound has been established as a validated hit and a promising scaffold for the development of novel antiviral therapeutics. Its well-defined synthesis, clear mechanism of action, and amenability to chemical modification make it an attractive starting point for further drug discovery efforts. Future research will likely focus on:
-
Broad-Spectrum Antiviral Activity: Exploring the inhibitory potential of this scaffold against the RdRp of other RNA viruses.
-
Optimization of Pharmacokinetic Properties: Modifying the core structure to improve bioavailability, metabolic stability, and other drug-like properties.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against viral strains resistant to current therapies.
The in-depth understanding of the chemistry and biology of this scaffold, as outlined in this guide, provides a solid foundation for these future endeavors, paving the way for the development of new and effective treatments for viral infections.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. CA2379545A1 - Novel carboxylic acid derivatives with 5,6 substituted pyrimidine ring, the production and utilization thereof as endothelin receptor antagonists - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Use of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Epigenome with TET Inhibitors
The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3) are critical regulators of the epigenome.[1] These Fe(II)/α-ketoglutarate-dependent enzymes play a pivotal role in active DNA demethylation by iteratively oxidizing 5-methylcytosine (5mC), a primary epigenetic mark associated with gene silencing, to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1][2] This process is fundamental for gene regulation, cellular differentiation, and development.[1] Dysregulation of TET enzyme activity is implicated in various diseases, including hematologic malignancies and other cancers, making them attractive therapeutic targets.[3][4][5]
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a small molecule with a chemical structure suggestive of a potential role as a TET enzyme inhibitor. This document provides a comprehensive guide for researchers to investigate the effects of this compound in cell culture, from initial characterization and solution preparation to detailed protocols for assessing its biological activity.
Physicochemical Properties and Handling
Prior to initiating cell-based experiments, a thorough understanding of the compound's physicochemical properties is essential. The following table summarizes key information for this compound, though experimental verification is strongly recommended.
| Property | Value | Source/Note |
| Molecular Formula | C₁₁H₈N₂O₄ | [6] |
| Molecular Weight | 232.19 g/mol | [6] |
| Appearance | Assumed to be a solid. | General characteristic of similar compounds. |
| Storage | Store at 2-8°C, sealed in a dry environment. | [7] |
| Solubility | Predicted to be soluble in organic solvents like DMSO and sparingly soluble in aqueous buffers.[8] | Experimental determination is crucial. |
Experimental Workflow for Characterizing a Novel TET Inhibitor
The following diagram outlines a logical workflow for the initial characterization of this compound in a cell culture setting.
Caption: A generalized experimental workflow for the characterization of a novel TET inhibitor.
Protocols
Protocol 1: Determination of Compound Solubility
Rationale: Determining the solubility of a novel compound is a critical first step to prepare accurate stock solutions and avoid precipitation in cell culture media.[1][3] Dimethyl sulfoxide (DMSO) is a common solvent for such compounds due to its ability to dissolve a wide range of molecules.[1]
Materials:
-
This compound
-
Anhydrous DMSO, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into a sterile microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.[3]
-
Observation: Visually inspect the solution for any undissolved particles. If the compound dissolves completely, this can be considered your maximum practical stock concentration.
-
Aqueous Solubility (Optional but Recommended): To assess solubility in an aqueous environment, perform serial dilutions of your DMSO stock solution into sterile PBS or your cell culture medium. Observe for any precipitation. It is common for compounds to be less soluble in aqueous solutions.[7]
Protocol 2: Preparation of Stock and Working Solutions
Rationale: High-concentration stock solutions in an organic solvent like DMSO are prepared to minimize the volume of solvent added to cell cultures, thereby reducing the risk of solvent-induced cytotoxicity.[9][10] Working solutions are freshly prepared by diluting the stock solution into the cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipettes and tips
Procedure for a 10 mM Stock Solution:
-
Calculate Required Mass:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 232.19 g/mol * (1000 mg / 1 g) = 2.32 mg
-
-
Weighing: Accurately weigh 2.32 mg of the compound into a sterile, amber-colored vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[9][10]
Procedure for Preparing Working Solutions:
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Important: The final concentration of DMSO in the cell culture should be kept low (typically <0.1%) to minimize toxicity.[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Protocol 3: Cell Treatment and Viability Assay
Rationale: Before assessing the specific inhibitory effects of the compound, it is essential to determine its impact on cell viability and proliferation. This allows for the selection of non-toxic concentrations for subsequent mechanism-of-action studies.
Materials:
-
Cell line of interest (e.g., a cancer cell line known to have TET activity)
-
Complete cell culture medium
-
96-well cell culture plates
-
Working solutions of this compound
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing the various concentrations of your compound (and a vehicle control).
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, assess cell viability using your chosen reagent according to the manufacturer's protocol.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 4: Quantification of Global 5-hydroxymethylcytosine (5hmC) Levels
Rationale: A direct consequence of TET enzyme inhibition is a decrease in the levels of 5hmC.[1] Therefore, quantifying global 5hmC levels in treated cells is a key indicator of the compound's on-target activity.
Materials:
-
Treated cells from a parallel experiment to the viability assay
-
DNA extraction kit
-
5hmC quantification kit (e.g., ELISA-based or dot blot)
-
Alternatively, samples can be prepared for LC-MS/MS analysis for more precise quantification.[11]
General Procedure (ELISA-based kit):
-
Cell Lysis and DNA Extraction: Harvest cells treated with non-toxic concentrations of the compound and the vehicle control. Extract genomic DNA using a commercial kit, ensuring high purity.
-
5hmC Quantification: Follow the manufacturer's protocol for the 5hmC quantification kit.[6] Typically, this involves binding a specific amount of DNA to the assay wells, followed by incubation with an antibody that specifically recognizes 5hmC.
-
Detection: A secondary antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance using a plate reader. The intensity of the signal is proportional to the amount of 5hmC in the sample. Compare the 5hmC levels in treated samples to the vehicle control.
Hypothesized Mechanism of Action
The diagram below illustrates the hypothesized mechanism of action for a TET inhibitor like this compound.
Caption: Hypothesized inhibition of the TET-mediated DNA demethylation pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EBS-seq: enrichment-based method for accurate analysis of 5-hydroxymethylcytosine at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epigentek.com [epigentek.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantification of Oxidized 5-Methylcytosine Bases and TET Enzyme Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Pyrimidine Scaffolds
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its structural versatility and ability to form multiple hydrogen bonds have made it a cornerstone in the design of compounds that can effectively interact with biological targets. Derivatives of pyrimidine and related heterocyclic structures, such as pyridine carboxylic acids, have demonstrated a broad spectrum of enzyme inhibitory activities.[3][4] These activities span a wide range of enzyme classes, including, but not limited to, cyclooxygenases (COX-1 and COX-2) involved in inflammation, xanthine oxidase, a key enzyme in purine metabolism, and various kinases and cholinesterases.[1][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS: 62222-38-2) as a potential enzyme inhibitor. While this specific molecule is noted for its potential in designing inhibitors for metabolic pathways, detailed public data on its specific targets is limited.[8] Therefore, this guide is structured to provide a robust framework for the initial screening, potency determination, and mechanistic evaluation of this compound against a chosen enzyme target. The protocols herein are designed to be adaptable and serve as a starting point for a thorough investigation.
Compound Profile and Handling
Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.
| Property | Value | Source |
| Chemical Name | This compound | PubChem[9] |
| CAS Number | 62222-38-2 | ChemicalBook[10] |
| Molecular Formula | C₁₁H₈N₂O₄ | PubChem[9] |
| Molecular Weight | 232.19 g/mol | PubChem[9] |
| Appearance | Typically a solid powder | - |
| Storage | Sealed in a dry environment at 2-8°C | Bide Pharmatech[11] |
Preparation of Stock Solutions:
The solubility of the compound should be empirically determined in various solvents (e.g., DMSO, ethanol, aqueous buffers) to find the most suitable vehicle for your specific assay. For many organic small molecules, DMSO is the solvent of choice for creating high-concentration stock solutions.
-
Primary Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a known amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for 1 mg of compound, add 430.7 µL of DMSO for a 10 mM stock).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the primary stock solution in the appropriate assay buffer.
-
Expert Insight: It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay well is low (typically ≤1%) and consistent across all wells (including controls) to avoid solvent-induced effects on enzyme activity.
-
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a logical workflow for the comprehensive characterization of a novel enzyme inhibitor. This workflow ensures a systematic approach, from initial discovery to understanding the mechanism of action.
Caption: Workflow for enzyme inhibitor characterization.
Protocol 1: Primary Screening and IC50 Determination
This protocol uses a generic 96-well plate-based absorbance assay as an example. It should be adapted based on the specific enzyme and substrate/detection method used. We will use Xanthine Oxidase (XO) as a model system, as pyrimidine derivatives have been reported as inhibitors for this enzyme class.[6] XO catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk or other source)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Experimental Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Enzyme Solution: Prepare a working solution of Xanthine Oxidase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a working solution of Xanthine in assay buffer. The concentration should be at or near the Michaelis constant (Km) for the enzyme.
-
Inhibitor Solutions: Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 0.01 µM).
-
-
Assay Plate Setup:
-
The following diagram illustrates a typical plate layout for determining the IC50 of a single compound.
Caption: Example 96-well plate layout for an IC50 experiment.
-
-
Assay Protocol (Total Volume = 200 µL):
-
Add 100 µL of assay buffer to all wells.
-
Add 20 µL of the appropriate inhibitor dilution to the test wells.
-
Add 20 µL of assay buffer (with the same % of DMSO as the inhibitor wells) to the positive control (0% inhibition) and negative control (100% inhibition) wells.
-
Add 40 µL of the enzyme solution to all wells except the "blank" wells (add 40 µL of buffer instead).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the substrate solution to all wells.
-
Immediately begin reading the absorbance at 295 nm every minute for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_positive_control - V_blank))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Protocol 2: Mechanism of Action (MoA) Studies
Once the IC50 is determined, the next step is to understand how the compound inhibits the enzyme. This is achieved by measuring the effect of the inhibitor on enzyme kinetics at various substrate concentrations.
Procedure:
-
Experimental Design:
-
Set up a matrix of experiments where you vary the substrate concentration across a wide range (e.g., 0.5x Km to 10x Km) at several fixed concentrations of the inhibitor (e.g., 0x IC50, 0.5x IC50, 1x IC50, and 2x IC50).
-
-
Assay Execution:
-
Run the kinetic assay as described in Protocol 1 for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each condition.
-
Plot the data using a double reciprocal plot (Lineweaver-Burk plot): 1/V₀ vs. 1/[S].
-
Analyze the resulting plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).
-
Mixed Inhibition: The lines will intersect in the second or third quadrant (off-axis).
-
-
Expert Insight: The Lineweaver-Burk plot is a valuable visualization tool. For robust determination of kinetic parameters (Km, Vmax) and the inhibition constant (Ki), it is recommended to fit the raw velocity vs. substrate data directly to the appropriate Michaelis-Menten-derived inhibition models using non-linear regression software.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate pipetting; Reagents not mixed properly; Temperature fluctuations. | Calibrate pipettes; Ensure all solutions are homogenous before dispensing; Use a temperature-controlled plate reader. |
| No Inhibition Observed | Inhibitor is inactive against the target; Inhibitor precipitated out of solution. | Verify compound integrity; Test a higher concentration range; Check for compound precipitation in the assay buffer; Screen against other enzymes. |
| "Noisy" Kinetic Data | Enzyme concentration is too low/high; Substrate depletion; Assay conditions not optimal. | Optimize enzyme concentration to ensure a linear rate; Ensure substrate is not fully consumed during the read time; Check buffer pH and ionic strength. |
| IC50 Curve is not Sigmoidal | Compound has poor solubility at high concentrations; Complex inhibition mechanism. | Check for solubility issues; Ensure a wide enough concentration range was tested; Consider more complex binding models if the data is reproducible. |
Conclusion
This compound belongs to a chemical class with proven potential for enzyme inhibition. The protocols outlined in this application note provide a robust and systematic framework for researchers to thoroughly characterize its inhibitory activity against specific enzyme targets. By following these guidelines for initial screening, IC50 determination, and mechanism of action studies, researchers can generate high-quality, reproducible data, thereby elucidating the compound's therapeutic and research potential.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID | 62222-38-2 [chemicalbook.com]
- 11. muzeum.uw.edu.pl [muzeum.uw.edu.pl]
how to dissolve 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid for in vitro assays
Application Note and Protocol
Topic: Strategic Dissolution of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid for Robust In Vitro Assays
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a phenylpyrimidine core substituted with two hydroxyl groups and a carboxylic acid moiety. Its molecular structure (Figure 1) dictates its physicochemical properties, presenting a unique set of challenges and opportunities for dissolution in biological research.
-
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This acidic proton makes the molecule's solubility highly dependent on pH.[1][2][3] In alkaline conditions (higher pH), this group deprotonates to a carboxylate ion (-COO⁻), which is significantly more polar and thus more soluble in aqueous solutions.[1][4]
-
Hydroxyl Groups (-OH): These groups can participate in hydrogen bonding, influencing interactions with both polar and non-polar solvents.
-
Aromatic Rings (Phenyl & Pyrimidine): The presence of these rings contributes to the molecule's hydrophobicity, often limiting its direct solubility in aqueous media at neutral pH.
-
The primary challenge for in vitro assays is to achieve a biologically relevant concentration in an aqueous-based culture medium or buffer without the compound precipitating out of solution, while simultaneously avoiding solvent-induced artifacts. This guide provides a robust, field-proven methodology for the solubilization and handling of this compound to ensure reproducible and reliable experimental outcomes.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₈N₂O₄ | Molecular Weight: 232.19 g/mol [5]
The Primary Challenge: Balancing Solubility and Biocompatibility
The central issue with compounds like this is their dual nature. While possessing polar functional groups, the overall structure is often insufficiently soluble in neutral aqueous buffers to create the high-concentration stock solutions required for dose-response studies. The use of organic solvents is necessary, but their concentration must be minimized in the final assay to prevent cellular toxicity or unintended biological effects.[6][7] Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its powerful solvating ability and relatively low toxicity at concentrations typically below 0.5%.[6][8]
Recommended Protocol: DMSO-Based Stock Solution Preparation
This protocol is the most reliable and universally applicable method for preparing this compound for in vitro screening. The strategy involves creating a high-concentration primary stock in 100% DMSO, which is then serially diluted to working concentrations.
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (purity ≥99.9%)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Water bath sonicator (optional, for difficult-to-dissolve compounds)
Step-by-Step Protocol: Preparation of a 10 mM Primary Stock
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 232.19 g/mol × 1000 mg/g = 2.32 mg
-
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it into a sterile tube.
-
Expert Tip: Use a tube with sufficient headspace to allow for effective mixing. For volumes under 1 mL, a 1.5 mL or 2.0 mL tube is ideal.
-
-
Dissolution: Add the calculated volume of 100% DMSO to the tube containing the compound.
-
Example: Add 1 mL of DMSO to the 2.32 mg of compound.
-
-
Mixing: Tightly cap the tube and vortex gently until the solid is completely dissolved.[6]
-
Causality: A clear, precipitate-free solution is mandatory. Visual inspection against a light source is critical to confirm complete dissolution.
-
Troubleshooting: If the compound does not readily dissolve:
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.
Experimental Workflow: From Stock to Assay Plate
A common error leading to compound precipitation is "shock dilution"—transferring a small volume of 100% DMSO stock directly into a large volume of aqueous medium.[6][10] The following workflow is designed to prevent this and maintain a consistent final DMSO concentration across all experimental conditions.
Diagram: Recommended Dilution Workflow
Caption: Workflow for preparing and diluting the compound for in vitro assays.
Step-by-Step Protocol: Serial and Final Dilutions
This example creates final concentrations of 10 µM, 1 µM, and 100 nM with a final DMSO concentration of 0.1%.
-
Thaw: Thaw one aliquot of the 10 mM primary stock solution.
-
Intermediate Dilutions (in 100% DMSO):
-
1 mM Stock: Pipette 10 µL of the 10 mM stock into 90 µL of 100% DMSO. Mix well.
-
100 µM Stock: Pipette 10 µL of the 1 mM intermediate stock into 90 µL of 100% DMSO. Mix well.
-
10 µM Stock: Pipette 10 µL of the 100 µM intermediate stock into 90 µL of 100% DMSO. Mix well.
-
-
Final Plate Dosing (1:1000 Dilution):
-
For 10 µM final: Add 1 µL of the 10 mM DMSO stock to 999 µL of assay medium.
-
For 1 µM final: Add 1 µL of the 1 mM DMSO stock to 999 µL of assay medium.
-
For 100 nM final: Add 1 µL of the 100 µM DMSO stock to 999 µL of assay medium.
-
Vehicle Control: Add 1 µL of 100% DMSO to 999 µL of assay medium.
-
-
Application: Mix the final diluted solutions well and immediately add them to the cells or assay system.
Quantitative Data Summary & Best Practices
The final concentration of DMSO is a critical parameter that must be controlled and reported. High concentrations can cause cytotoxicity, interfere with enzyme kinetics, or alter membrane properties.[6][7]
| Assay Type | Recommended Final DMSO Concentration (%) | Rationale & Key Considerations |
| General Cell-Based Assays | ≤ 0.5% | Many immortalized cell lines can tolerate up to 1%, but 0.5% is a widely accepted upper limit to minimize off-target effects.[6][8] |
| Primary Cell Cultures | ≤ 0.1% | Primary cells are often more sensitive to solvent toxicity than established cell lines.[6] |
| High-Throughput Screening (HTS) | 0.1% - 1.0% | The concentration should be kept consistent across all plates and optimized for the specific assay and cell line. |
| Enzymatic/Biochemical Assays | ≤ 1.0% | Higher concentrations can denature proteins or interfere with assay components. Always validate with a vehicle control. |
Self-Validation System: Always include a vehicle control group in every experiment.[6][8] This group should be treated with the assay medium containing the same final concentration of DMSO as the compound-treated groups. This ensures that any observed biological effect is due to the compound itself and not the solvent.
Alternative Strategy: pH-Mediated Aqueous Solubilization
For specific applications where DMSO is strictly prohibited, leveraging the carboxylic acid group for solubilization is a viable, albeit more complex, alternative.
Principle
By increasing the pH of an aqueous buffer, the carboxylic acid group (-COOH) is deprotonated to its more soluble salt form (-COO⁻).[1][2][11]
Protocol
-
Suspend the compound in a suitable buffer (e.g., PBS or Tris).
-
While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.
-
Monitor the solution for clarity, indicating dissolution.
-
Measure the final pH. Ensure this pH is compatible with your assay system.
-
Critical Caveat: When this basic stock is diluted into a neutral assay buffer (pH ~7.4), the pH will drop, potentially causing the compound to re-protonate and precipitate. This method is best suited for cell-free assays where the final buffer can be adjusted accordingly.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound won't dissolve in 100% DMSO. | Strong intermolecular forces in the crystal lattice. | Use sonication and/or gentle warming (37°C) as described in Protocol 3.2. Ensure DMSO is anhydrous. |
| Precipitate forms upon dilution into aqueous medium. | Shock dilution; compound is not soluble at that concentration in the final medium. | Follow the serial dilution workflow (Section 4.0). Perform a kinetic solubility test to determine the maximum soluble concentration in your final assay buffer. |
| Vehicle control shows unexpected biological activity/toxicity. | Final DMSO concentration is too high for the cell type. | Reduce the final DMSO concentration by preparing a more concentrated primary stock (e.g., 50 mM) or by adjusting the dilution factor. A final concentration of ≤0.1% is recommended for sensitive cells.[6] |
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid in Animal Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid in animal models. Due to the limited publicly available data on this specific molecule, this guide emphasizes the foundational principles and established methodologies for the in vivo assessment of novel chemical entities. The protocols herein are designed to be adaptable, providing a robust framework for determining the pharmacokinetic, pharmacodynamic, and preliminary safety profiles of this compound.
Part 1: Foundational Strategy for a Novel Pyrimidine Derivative
The successful in vivo evaluation of a novel compound such as this compound hinges on a systematic and iterative approach.[1] Given the nascent stage of research for this particular molecule, the initial in vivo studies should be exploratory, aiming to establish fundamental parameters before proceeding to more complex efficacy models. The experimental design must be guided by the compound's physicochemical properties, which should be thoroughly characterized prior to any animal studies.
A critical first step involves comprehensive in vitro testing to determine aqueous solubility, stability at physiological pH, and potential cytotoxicity. These data are indispensable for appropriate vehicle selection and initial dose-range finding. While specific biological activities for this compound are not yet defined in the literature, related pyrimidine-based compounds have demonstrated activities such as xanthine oxidase inhibition and hypolipidemic effects.[2][3] These findings can inform the selection of relevant biomarkers and potential therapeutic areas to investigate.
Pre-formulation and Vehicle Selection
The choice of vehicle is paramount for ensuring the bioavailability and reproducibility of in vivo experiments.[4][5] All formulations for parenteral administration must be sterile and isotonic to minimize irritation and adverse reactions.[6][7]
Initial Solubility Screening:
-
Tier 1 Vehicles: Sterile Water, Phosphate Buffered Saline (PBS), 0.9% Saline.
-
Tier 2 Vehicles (if insoluble in Tier 1): Aqueous solutions with co-solvents such as DMSO (typically ≤5%), ethanol, or polyethylene glycol (PEG). For oral administration, oil-based vehicles like olive oil may be considered for lipophilic compounds.[8]
Protocol for Test Formulation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
In a sterile vial, dilute the stock solution with the chosen aqueous vehicle to the desired final concentration.
-
Visually inspect for precipitation. If precipitation occurs, adjust the concentration or the percentage of the co-solvent.
-
Measure the pH of the final formulation and adjust to a physiologically compatible range (typically pH 6.5-7.5) if necessary.[4]
-
For parenteral routes, the final formulation must be sterile-filtered through a 0.22 µm filter.[9]
Part 2: Pharmacokinetic Profiling in Rodent Models
A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[10][11] This information is critical for designing subsequent efficacy studies with appropriate dosing regimens.
Experimental Design for a Pilot PK Study
-
Animal Model: Male and female BALB/c mice (8-10 weeks old). The use of both sexes is recommended to identify potential gender-specific differences in drug metabolism.
-
Group Size: A minimum of 3-4 animals per time point per group is recommended for statistical power.
-
Administration Routes:
-
Intravenous (IV) bolus via the tail vein to determine clearance and volume of distribution.
-
Oral gavage (PO) to assess oral bioavailability.
-
-
Dosage: The dose will be informed by in vitro potency and any available toxicity data. A common starting dose for a novel compound might be in the range of 10-50 mg/kg.[2]
Dosing and Sampling Protocol
Table 1: Administration Route Guidelines for Mice [6][10]
| Route of Administration | Abbreviation | Recommended Maximum Volume | Needle Gauge | Absorption Rate |
| Intravenous (Tail Vein) | IV | 0.2 mL | 27-30 G | Very Rapid |
| Intraperitoneal | IP | 2.0 mL | 25-27 G | Rapid |
| Subcutaneous | SC | 1.0 - 2.0 mL | 25-27 G | Slow |
| Oral Gavage | PO | 1.0 mL | 20-22 G | Variable |
Step-by-Step Protocol for IV Administration:
-
Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.[10]
-
Disinfect the tail with 70% ethanol.
-
Insert a 27-30 G needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the calculated volume of the compound formulation. A successful injection will show no signs of swelling or blanching.[12]
Step-by-Step Protocol for Oral Gavage:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal injury.
-
Insert a flexible or ball-tipped gavage needle into the mouth and advance it along the esophagus into the stomach.[13][14]
-
Slowly administer the compound.
-
Monitor the animal for any signs of respiratory distress.[10]
Blood Sampling Schedule:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Blood samples (approximately 50-100 µL) should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is then separated by centrifugation and stored at -80°C until analysis by a validated LC-MS/MS method.
Data Analysis and Presentation
The resulting plasma concentration-time data will be used to calculate key pharmacokinetic parameters.
Table 2: Template for Summarizing Pharmacokinetic Data [11]
| Parameter | Description | IV Route | PO Route |
| Cmax | Maximum plasma concentration | - | Calculated |
| Tmax | Time to reach Cmax | - | Calculated |
| t½ | Terminal half-life | Calculated | Calculated |
| AUC(0-t) | Area under the curve from time 0 to the last measurable point | Calculated | Calculated |
| Cl | Clearance | Calculated | - |
| Vd | Volume of distribution | Calculated | - |
| F (%) | Oral Bioavailability | - | Calculated |
Part 3: Visualizing Workflows and Potential Mechanisms
Clear visualization of experimental processes and hypothetical mechanisms is crucial for planning and communication.
Experimental Workflow Diagram
Caption: A generalized workflow for the initial in vivo evaluation of a novel compound.
Hypothetical Signaling Pathway
Based on the known activity of similar pyrimidine derivatives as xanthine oxidase inhibitors, a potential mechanism of action could involve the modulation of purine metabolism and subsequent reduction in uric acid production.
Caption: Hypothetical inhibition of Xanthine Oxidase by the test compound.
Part 4: Ethical Considerations and Animal Welfare
All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[4] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[4] Efforts should be made to minimize animal stress and discomfort through proper handling, the use of appropriate restraint techniques, and careful monitoring post-procedure.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Hypolipidemic effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid in rats and tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 6. cea.unizar.es [cea.unizar.es]
- 7. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. mdpi.com [mdpi.com]
- 9. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
Application Notes and Protocols for High-Throughput Screening of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Introduction: The Emerging Potential of Pyrimidine Derivatives in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents.[1][2][3][4] Within this broad class of compounds, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid represents a promising, yet underexplored, molecule for high-throughput screening (HTS) campaigns. Its unique chemical structure, featuring a dihydroxypyrimidine core coupled with a phenyl group and a carboxylic acid moiety, suggests its potential as a versatile inhibitor for a range of biological targets.[5][6] The structural similarities of dihydropyrimidine derivatives to natural products further underscore their potential in modulating biological pathways.[7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a high-throughput screening context, focusing on its potential as a protein kinase inhibitor.
Scientific Rationale: Targeting Protein Kinases with Pyrimidine-Based Scaffolds
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core is a well-established hinge-binding motif in numerous kinase inhibitors.[9][10] The structural features of this compound, particularly the hydrogen bond donors and acceptors on the pyrimidine ring, make it an attractive candidate for targeting the ATP-binding pocket of protein kinases. This application note will focus on a hypothetical HTS campaign to identify inhibitors of a generic protein kinase, "Kinase-X," which is implicated in a cancer-related signaling pathway.
High-Throughput Screening Workflow
The following diagram outlines the key stages of the high-throughput screening process for identifying inhibitors of Kinase-X using this compound and a larger compound library.
Caption: High-Throughput Screening Workflow for Kinase-X Inhibitors.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a simplified signaling pathway where Kinase-X is a critical upstream regulator. Inhibition of Kinase-X by a compound like this compound would block the downstream phosphorylation cascade, thereby inhibiting cell proliferation.
Caption: Hypothetical Signaling Pathway for Kinase-X Inhibition.
Detailed HTS Protocol: Kinase-X Luminescent Assay
This protocol is designed for a 384-well plate format and utilizes a luminescent readout to measure kinase activity. The principle is based on the quantification of ATP remaining in the reaction mixture after the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase will result in a higher luminescent signal.
I. Materials and Reagents
-
Compound: this compound (Stock solution: 10 mM in 100% DMSO)
-
Enzyme: Recombinant human Kinase-X (e.g., in 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)
-
Substrate: Generic peptide substrate for Kinase-X
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Detection Reagent: Commercially available ATP detection kit (e.g., Kinase-Glo®)
-
Plates: 384-well, white, solid-bottom microplates
-
Control Inhibitor: A known potent inhibitor of Kinase-X (e.g., Staurosporine)
II. Reagent Preparation
-
Compound Plating:
-
Prepare a master plate of this compound and other library compounds by serially diluting the 10 mM stock in DMSO.
-
Using an acoustic liquid handler, transfer 50 nL of each compound solution from the master plate to the 384-well assay plates. This will result in a final compound concentration range for screening (e.g., 10 µM).
-
-
Enzyme Solution:
-
Dilute the Kinase-X stock in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
-
Substrate/ATP Solution:
-
Prepare a solution containing both the peptide substrate and ATP in the assay buffer. The ATP concentration should be at or near the Km for Kinase-X to ensure sensitivity to competitive inhibitors.
-
III. Assay Procedure
-
Compound Dispensing: As described in reagent preparation, dispense 50 nL of compound solutions into the wells of a 384-well plate. Include wells with DMSO only (negative control) and a control inhibitor (positive control).
-
Enzyme Addition: Add 5 µL of the diluted Kinase-X solution to each well.
-
Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate at room temperature for 30 minutes to allow for compound binding to the enzyme.[11]
-
Reaction Initiation: Add 5 µL of the Substrate/ATP solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
IV. Data Analysis
-
Percent Inhibition Calculation:
-
The percent inhibition for each compound is calculated relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
-
Hit Identification:
-
Hits are typically identified based on a statistical cutoff, such as compounds exhibiting a percent inhibition greater than three standard deviations from the mean of the negative controls (Z-score ≤ -3).
-
-
IC₅₀ Determination:
-
For confirmed hits, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is then determined using a non-linear regression analysis.[11]
-
Hypothetical HTS Data Summary
The following table presents hypothetical data from a primary screen of this compound and other compounds against Kinase-X.
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition | Z-Score | Hit Status |
| Negative Control (DMSO) | - | 500,000 | 0 | 0 | - |
| Positive Control | 10 | 50,000 | 100 | - | - |
| This compound | 10 | 150,000 | 77.8 | -3.5 | Hit |
| Compound A | 10 | 480,000 | 4.4 | -0.4 | No Hit |
| Compound B | 10 | 250,000 | 55.6 | -2.5 | No Hit |
| Compound C | 10 | 510,000 | -2.2 | 0.2 | No Hit |
Troubleshooting and Considerations
-
High Variability: Ensure proper mixing of reagents and consistent dispensing volumes. Check for plate edge effects.
-
Low Signal-to-Background: Optimize enzyme and ATP concentrations. Ensure the detection reagent is within its expiration date and handled correctly.
-
False Positives: Compounds that interfere with the detection chemistry (e.g., luciferase inhibitors) can appear as hits. Counter-screens without the kinase should be performed to identify such compounds.
-
Compound Solubility: Poor solubility of test compounds in the aqueous assay buffer can lead to inaccurate results. The inclusion of a low percentage of DMSO is standard, but some compounds may still precipitate.
Conclusion
This compound presents a valuable starting point for high-throughput screening campaigns aimed at discovering novel enzyme inhibitors, particularly for protein kinases. The protocols and guidelines presented here offer a robust framework for initiating such studies. By leveraging automated HTS technologies and carefully designed assays, researchers can efficiently evaluate the biological activity of this and other pyrimidine derivatives, paving the way for the development of new therapeutic agents.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID | 62222-38-2 [chemicalbook.com]
- 7. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
Application Note: High-Performance Analytical Strategies for the Quantification of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid
Introduction
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various therapeutic agents, including potential antiviral and anticancer drugs.[1] The pyrimidine core is a fundamental building block in numerous biologically active molecules, and precise, accurate quantification of this intermediate is critical for process optimization, quality control, and pharmacokinetic studies.
This application note provides a comprehensive guide to the development and validation of analytical methods for the detection and quantification of this compound. We will delve into the rationale behind method selection, provide detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discuss critical aspects of method validation to ensure data integrity.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is paramount for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₄ | [2] |
| Molecular Weight | 232.19 g/mol | [2] |
| IUPAC Name | 5-hydroxy-6-oxo-2-phenyl-1H-pyrimidine-4-carboxylic acid | [2] |
| CAS Number | 62222-38-2 | [2][3] |
The presence of hydroxyl and carboxylic acid functional groups suggests that the compound is polar and will exhibit pH-dependent solubility and ionization. The phenyl and pyrimidine rings contain chromophores, making UV-Vis spectrophotometric detection a viable option.
Method Selection: Rationale and Strategy
The choice of analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cost-effective and widely accessible technique suitable for quantifying the analyte in relatively clean sample matrices, such as during synthesis process monitoring or in formulation analysis. The chromophoric nature of the pyrimidine and phenyl rings should provide adequate UV absorbance for detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex biological matrices like plasma, urine, or cell lysates, LC-MS/MS is the gold standard.[4][5][6][7] Its high selectivity and sensitivity allow for accurate quantification even at low concentrations, minimizing interference from matrix components.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for the analysis of this compound.
Protocol 1: HPLC-UV Method for Process Monitoring and Formulation Analysis
This protocol is designed for the quantification of this compound in non-biological matrices.
Principle
Reversed-phase HPLC separates the analyte from other components based on its hydrophobicity. The analyte is then detected by its absorbance of UV light.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or determined by UV scan) |
Rationale for parameter selection: A C18 column is a good starting point for the separation of moderately polar compounds. The use of formic acid in the mobile phase helps to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with different polarities.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol or a suitable organic solvent at 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dilute the sample with the initial mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices
This protocol provides a framework for developing a sensitive and selective method for quantifying the analyte in complex biological samples.
Principle
The analyte is first separated from matrix components using reversed-phase liquid chromatography. It is then ionized, and specific precursor-to-product ion transitions are monitored by a tandem mass spectrometer for highly selective quantification. This approach is widely used for the analysis of pyrimidine derivatives in biological fluids.[8]
Materials and Reagents
-
All reagents from Protocol 1
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used.
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Instrumentation
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and control software
LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 2% B to 98% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Negative or Positive (to be determined experimentally) |
| MRM Transitions | To be determined by infusion of the standard |
Rationale for parameter selection: A UHPLC system with a sub-2 µm particle size column is used to achieve faster analysis times and better resolution. ESI is a soft ionization technique suitable for polar molecules. The polarity will be determined by direct infusion of the standard to find the most intense and stable signal. Multiple Reaction Monitoring (MRM) provides the high selectivity needed for complex matrices.
Sample Preparation (Plasma)
The following diagram outlines a typical protein precipitation workflow for plasma samples.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID | 62222-38-2 [chemicalbook.com]
- 4. Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Characterizing the Binding of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid to Protein Targets
Introduction: Unveiling the Potential of a Dihydroxypyrimidine Scaffold
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a small molecule belonging to the dihydroxypyrimidine (DHP) class of compounds.[1][2] The DHP scaffold is of significant interest in drug discovery, notably for its role in metal-chelating inhibition of enzymes.[3] This structural motif is found in established antiviral drugs, such as the HIV-1 integrase inhibitor raltegravir, and has been explored for targeting other viral metalloenzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[3] The presence of the dihydroxy and carboxylic acid moieties suggests that this compound may exert its biological effects by binding to and chelating metal ions within the active site of metalloproteins, thereby inhibiting their function.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing key biophysical assays to characterize the binding of this compound to a putative protein target. We will delve into the principles and detailed protocols for three orthogonal, industry-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a fluorescence-based Thermal Shift Assay (TSA). By employing these methods, researchers can obtain a multi-faceted understanding of the binding event, including kinetics, thermodynamics, and direct target engagement.
Strategic Selection of Protein Binding Assays
To construct a robust binding profile for a small molecule like this compound, it is crucial to employ a multi-pronged approach. Relying on a single technique can sometimes lead to artifacts or an incomplete picture of the interaction. Here, we justify the selection of SPR, ITC, and TSA:
-
Surface Plasmon Resonance (SPR): This label-free, real-time technique is the gold standard for determining the kinetics of a binding interaction (association and dissociation rates, ka and kd) and the binding affinity (KD).[4][5][6] It is particularly powerful for studying small molecule-protein interactions.[7]
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful in-solution technique that directly measures the heat released or absorbed during a binding event.[8][9][10] A single ITC experiment provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[11][12] This information is invaluable for understanding the driving forces behind the binding and for guiding lead optimization.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA is a rapid and cost-effective method to assess direct binding of a ligand to its target protein.[13] Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm). This assay is excellent for initial screening and for validating direct target engagement in more complex biological matrices.[3]
By combining these three techniques, we can build a high-confidence profile of the interaction between this compound and its protein target, elucidating the kinetics, thermodynamics, and direct engagement.
Application Note 1: Kinetic and Affinity Analysis using Surface Plasmon Resonance (SPR)
SPR technology allows for the real-time, label-free detection of binding events at a sensor surface.[6] In a typical experiment for a small molecule-protein interaction, the larger protein is immobilized on the sensor chip, and the small molecule (the analyte) is flowed over the surface at various concentrations.[4][5] Binding is detected as a change in the refractive index at the surface, which is proportional to the change in mass.[6][14]
Experimental Workflow: SPR
Caption: Workflow for an SPR-based protein-small molecule binding assay.
Detailed Protocol: SPR Kinetic Analysis
1. Reagent and Sample Preparation:
-
Target Protein: The protein should be purified to >95% homogeneity as verified by SDS-PAGE. Dialyze the protein extensively against the chosen running buffer to ensure buffer matching.[15] Centrifuge the protein solution at high speed immediately before use to remove any aggregates.
-
Small Molecule (Analyte): Prepare a high-concentration stock solution of this compound in 100% DMSO. Subsequent dilutions should be made in the running buffer to ensure the final DMSO concentration is consistent across all samples and is typically kept low (e.g., 1-5%) to avoid affecting the interaction.[7]
-
Running Buffer: A common starting buffer is HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant). The buffer should be filtered and thoroughly degassed.[15]
2. Protein Immobilization (Amine Coupling Example):
-
Surface Activation: Activate a CM5 sensor chip surface by injecting a mixture of 0.4 M EDC and 0.1 M NHS.[16]
-
Protein Immobilization: Inject the target protein (e.g., at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The final immobilization level should be optimized; for small molecules, a higher surface density may be needed.[7]
-
Deactivation: Inject 1 M ethanolamine-HCl to block any remaining reactive groups on the surface.[17]
3. Kinetic Binding Assay:
-
Analyte Injections: Prepare a series of dilutions of the small molecule in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected KD.[14] Include a buffer-only injection as a blank for double referencing.
-
Association and Dissociation: Inject each concentration over the sensor surface for a defined period to monitor association, followed by a flow of running buffer to monitor dissociation.[17] The contact and dissociation times should be optimized based on the expected kinetics.
-
Regeneration: If the analyte does not fully dissociate, a regeneration step (e.g., a short pulse of low pH glycine or high salt) may be required to return the surface to baseline.[17] This step must be carefully optimized to ensure it does not denature the immobilized protein.
4. Data Analysis:
-
Data Processing: The raw sensorgram data is processed by subtracting the signal from a reference flow cell and the signal from the buffer-only blank injection.
-
Model Fitting: The processed data is then fitted to a suitable binding model, such as the 1:1 Langmuir model, to derive the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[14]
| Parameter | Description | Example Value |
| ka (M-1s-1) | Association rate constant | 2.5 x 104 |
| kd (s-1) | Dissociation rate constant | 5.0 x 10-3 |
| KD (µM) | Equilibrium dissociation constant | 0.2 |
Application Note 2: Thermodynamic Profiling using Isothermal Titration Calorimetry (ITC)
ITC measures the heat change associated with a binding event, providing a complete thermodynamic signature of the interaction in a single experiment.[9][12] A solution of the small molecule is titrated into a solution of the protein, and the heat released or absorbed is measured after each injection.[10]
Experimental Workflow: ITC
References
- 1. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID | 62222-38-2 [chemicalbook.com]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 17. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid: A Guide to Determining Optimal Working Concentrations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for researchers utilizing 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid in experimental settings. While direct, peer-reviewed data on the specific working concentrations of this molecule is not extensively available, this document outlines the scientific rationale for its use, its likely molecular targets, and detailed protocols to empirically determine its optimal concentration range for both biochemical and cell-based assays.
Scientific Foundation and Anticipated Mechanism of Action
This compound belongs to a class of compounds characterized by a dihydroxypyrimidine core. This structural motif is a known metal-binding pharmacophore, particularly effective at chelating Fe(II) ions. Many enzymes that play critical roles in cellular signaling and gene regulation are iron-dependent dioxygenases. Therefore, it is hypothesized that this compound functions as an inhibitor of such enzymes.
The primary targets for this class of compounds are understood to be:
-
Jumonji C (JmjC) Domain-Containing Histone Demethylases: These enzymes are key regulators of epigenetic modifications, specifically removing methyl groups from histone lysine residues. Their activity is crucial for chromatin remodeling and gene expression.
-
Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylases (PHDs): These enzymes regulate the stability of the HIF-1α transcription factor, a master regulator of the cellular response to low oxygen conditions (hypoxia).
By chelating the Fe(II) cofactor in the active site of these enzymes, this compound is expected to competitively inhibit their catalytic activity.
Signaling Pathway: Inhibition of HIF Prolyl-Hydroxylase
Caption: Inhibition of HIF prolyl-hydroxylases by this compound.
Experimental Protocols
The following protocols are designed to guide the researcher in determining the inhibitory activity and optimal working concentrations of this compound.
Preparation of Stock Solutions
Accurate and stable stock solutions are fundamental for reproducible experimental results. Due to the carboxylic acid moiety, solubility in aqueous buffers may be pH-dependent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water
-
1 M NaOH and 1 M HCl for pH adjustment
-
Sterile microcentrifuge tubes or amber vials
Protocol:
-
High-Concentration DMSO Stock (e.g., 10-50 mM):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully add the desired mass of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Aqueous Working Solutions:
-
For many biochemical assays, an aqueous solution is preferred. The carboxylic acid group suggests that solubility will increase at a more basic pH.
-
Start by preparing a lower concentration stock (e.g., 1 mM) in sterile water.
-
If solubility is an issue, add 1 M NaOH dropwise while vortexing until the compound dissolves.
-
Adjust the final pH to the desired value for your assay buffer using 1 M HCl. Be mindful that the compound may precipitate if the pH is lowered significantly.
-
Sterile filter the aqueous stock solution through a 0.22 µm filter before use.
-
Prepare fresh aqueous solutions for each experiment, as their stability may be limited.
-
Table 1: Stock Solution Preparation Summary
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubility for a wide range of organic compounds, allowing for high-concentration stocks. |
| Stock Concentration | 10-50 mM in DMSO | Minimizes the volume of solvent added to experimental assays, reducing potential solvent toxicity. |
| Storage | -20°C or -80°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles and exposure to light and moisture. |
| Aqueous Solutions | Prepare fresh as needed | Stability in aqueous buffers can be limited; pH adjustments may be necessary for solubility. |
Biochemical Assay: Determining IC₅₀ against a Target Enzyme
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against a purified JmjC histone demethylase or HIF prolyl-hydroxylase. This example uses a generic fluorescence-based assay format.
Experimental Workflow: Biochemical IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value in a biochemical assay.
Materials:
-
Purified recombinant target enzyme (e.g., JMJD3, PHD2)
-
Enzyme-specific substrate (e.g., methylated histone peptide, HIF-1α peptide)
-
Co-factors (e.g., Fe(II), α-ketoglutarate, ascorbate)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., antibody-based or coupled-enzyme system that generates a fluorescent signal)
-
This compound stock solution
-
Microplate reader with appropriate filters
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
In a microplate, add the assay buffer, co-factors, and the enzyme to each well.
-
Add the serially diluted inhibitor to the appropriate wells. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction using a suitable stop solution (e.g., EDTA for metal-chelating inhibitors).
-
Add the detection reagent according to the manufacturer's instructions and incubate as required.
-
Measure the signal (e.g., fluorescence intensity) on a microplate reader.
-
Analyze the data:
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based Assay: Determining Effective Working Concentration
This protocol outlines a general method to determine the concentration of this compound required to achieve a desired biological effect in a cellular context. This example focuses on assessing the inhibition of JmjC histone demethylases by measuring changes in histone methylation levels via Western blotting.
Materials:
-
Relevant cell line (e.g., a cancer cell line with known dysregulation of histone methylation)
-
Cell culture medium and supplements
-
This compound stock solution
-
Cell lysis buffer
-
Primary antibodies against specific histone methylation marks (e.g., H3K27me3) and a loading control (e.g., total Histone H3)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Cell Seeding: Plate the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a suitable duration to observe changes in histone methylation (e.g., 24-72 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with the primary antibody against the histone methylation mark of interest.
-
Probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the intensity of the histone methylation mark to the loading control. Determine the concentration range that produces a significant change in the histone methylation status.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
Cell line expressing the target protein
-
This compound stock solution
-
PBS with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
Western blotting reagents and equipment as described in the previous protocol
Protocol:
-
Cell Treatment: Treat cultured cells with the determined effective concentration of this compound or a vehicle control for a short period (e.g., 1-4 hours).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining in solution by Western blotting, as described previously.
-
Data Analysis: Plot the band intensity of the target protein against the corresponding temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. For instance, in the biochemical assay, the inclusion of appropriate controls and the generation of a full dose-response curve will validate the inhibitory activity. In cell-based assays, the use of a loading control in Western blotting is crucial for accurate quantification. Furthermore, the CETSA protocol provides a direct readout of target engagement in a cellular context, offering a high level of confidence in the compound's mechanism of action.
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid (PubChem CID: 135406878). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this molecule. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols required for successful experimentation.
Compound Overview
This compound is a heterocyclic organic compound featuring a pyrimidine core. Its structure contains multiple functional groups that dictate its physicochemical properties: a carboxylic acid, two phenolic hydroxyl groups, and a phenyl ring. This combination confers both hydrophilic (carboxyl, hydroxyls) and hydrophobic (phenyl, pyrimidine ring) characteristics, leading to complex solubility behavior, particularly in aqueous media. Understanding these structural features is the first step in troubleshooting solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm struggling to dissolve the compound in standard aqueous buffers (e.g., PBS pH 7.4). It remains as a solid suspension. Why is this happening?
A1: This is a common and expected observation. The limited aqueous solubility of this compound in its neutral state is due to the molecule's significant hydrophobic character contributed by the phenyl and pyrimidine rings. While the carboxylic acid and hydroxyl groups can form hydrogen bonds with water, the large nonpolar surface area dominates, making it poorly soluble in neutral aqueous solutions.[1][2]
The key to its solubility lies in its acidic functional groups. The carboxylic acid group is the most acidic moiety, and the two hydroxyl groups on the pyrimidine ring are phenolic, making them weakly acidic. At physiological pH (around 7.4), the carboxylic acid group may be only partially ionized, leading to insufficient solubility. To achieve complete dissolution in an aqueous medium, the molecule must be converted into its more soluble ionized (salt) form.[3][4]
Q2: How does pH impact the solubility of this compound, and how can I leverage this to prepare an aqueous solution?
A2: The solubility of this compound is critically dependent on pH due to the presence of the carboxylic acid group.[3][5]
-
At Low pH (Acidic Conditions): The carboxylic acid group remains in its neutral, protonated form (-COOH). This form is less polar and thus has very low solubility in water.
-
At High pH (Alkaline Conditions): As the pH increases above the pKa of the carboxylic acid, the group deprotonates to form a carboxylate anion (-COO⁻). This charged species is significantly more polar and readily interacts with water molecules through ion-dipole interactions, leading to a dramatic increase in solubility.[2][3][4]
This relationship is the most effective tool for dissolving the compound. By preparing the solution at an alkaline pH, you can ensure the compound is in its soluble salt form.
Visualizing the Effect of pH
References
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 3. brainly.com [brainly.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid. It addresses common stability issues encountered in solution and offers practical troubleshooting advice and protocols to ensure the integrity of your experiments.
Introduction
This compound is a complex molecule with significant potential in various research applications. However, its dihydroxy-substituted pyrimidine structure makes it susceptible to degradation in solution, which can compromise experimental results. Understanding the factors that influence its stability is crucial for obtaining reliable and reproducible data. This guide is designed to be a comprehensive resource for navigating the challenges of working with this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: A color change, particularly to yellow or brown, is a strong indicator of oxidative degradation. The dihydroxy groups on the pyrimidine ring are highly susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and alkaline pH.
Q2: I'm seeing new peaks in my HPLC analysis over time. What are they?
A2: The appearance of new peaks in your chromatogram suggests that the parent compound is degrading into other substances. These could be oxidation products, decarboxylated derivatives, or other degradants. It is essential to use a validated stability-indicating HPLC method to separate and quantify these new peaks.
Q3: What is the optimal pH for storing this compound in solution?
A3: While specific data for this exact molecule is limited, related phenolic compounds are generally more stable in acidic conditions (pH 3-5).[1][2] Alkaline conditions (pH > 7) should be avoided as they can catalyze oxidative degradation.[1][2]
Q4: Can I heat my solution to aid dissolution?
A4: Gentle warming may be acceptable for short periods, but prolonged exposure to elevated temperatures should be avoided. Pyrimidine carboxylic acids can undergo thermal decarboxylation.[3] It is advisable to first attempt dissolution at room temperature, possibly with sonication.
Q5: How should I store the solid compound?
A5: The solid compound should be stored in a tightly sealed, amber vial in a cool, dry, and dark place.[1] For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) in a desiccator at 2-8°C is recommended.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change of solution (clear to yellow/brown) | Oxidation: Exposure to atmospheric oxygen. High pH: The pH of the solution is neutral or alkaline. | Prepare solutions using degassed solvents and handle under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[4] Adjust the pH of the solution to an acidic range (pH 3-5) using a suitable buffer. |
| Appearance of new peaks in HPLC, parent peak area decreases | Degradation: The compound is breaking down. | Confirm the identity of the new peaks using LC-MS. The primary degradation pathways to investigate are oxidation and decarboxylation. Implement the handling and storage recommendations below to minimize further degradation. |
| Poor peak shape (tailing) in HPLC | Interaction with stationary phase: The polar nature of the dihydroxy groups can lead to interactions with residual silanols on C18 columns. | Use a mobile phase with a low pH (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid and hydroxyl groups. Consider using a column with a different stationary phase (e.g., a polar-embedded or phenyl-hexyl column). |
| Shifting retention times in HPLC | Mobile phase instability or column equilibration issues: The pH of the mobile phase may be inconsistent, or the column may not be fully equilibrated. | Ensure the mobile phase is well-mixed and buffered. Allow for adequate column equilibration time between injections. |
| Low recovery of the compound from solution | Adsorption to container surfaces or significant degradation. | Use silanized glassware or polypropylene containers to minimize adsorption. Re-evaluate the stability of the compound under your specific experimental conditions using a forced degradation study. |
Key Stability Considerations & Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to oxidation and decarboxylation.
Oxidation
The dihydroxy-substituted pyrimidine ring is electron-rich and prone to oxidation, especially in the presence of oxygen, light, and at higher pH. The likely mechanism involves the formation of a quinone-like intermediate, which can then undergo further reactions to form complex colored products.
Caption: Proposed oxidative degradation pathway.
Decarboxylation
The carboxylic acid group on the pyrimidine ring can be lost as carbon dioxide (CO2), particularly when heated or under certain pH conditions. This results in the formation of 5,6-Dihydroxy-2-phenylpyrimidine.
Caption: Proposed decarboxylation pathway.
Recommended Handling and Storage Protocols
To minimize degradation, adhere to the following protocols:
Handling the Solid Compound
-
Work in a controlled environment: Whenever possible, handle the solid compound in a glovebox or under a stream of inert gas (argon or nitrogen).
-
Use appropriate tools: Use clean, dry spatulas and weighing boats.
-
Minimize exposure: Do not leave the container open to the atmosphere for extended periods.
Preparing Solutions
-
Solvent Selection: Use high-purity, degassed solvents. For aqueous solutions, use a buffer to maintain an acidic pH (e.g., citrate or acetate buffer, pH 3-5).
-
Degassing Solvents: Degas solvents by sparging with an inert gas for 15-20 minutes or by using a freeze-pump-thaw method.
-
Dissolution:
-
Add the degassed solvent to the pre-weighed solid compound.
-
If necessary, use gentle sonication in a water bath to aid dissolution. Avoid excessive heating.
-
-
Storage of Stock Solutions:
-
Store stock solutions in amber vials with Teflon-lined caps.
-
For short-term storage (1-2 days), refrigerate at 2-8°C.
-
For long-term storage, aliquot the stock solution into single-use vials, purge with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Caption: Workflow for preparing stable solutions.
Protocol for a Basic Stability Assessment (Forced Degradation Study)
This protocol will help you understand the stability of your compound under various stress conditions and is a crucial step in developing a stability-indicating analytical method.[5][6][7][8][9][10]
Objective: To identify the potential degradation products and the conditions that lead to the degradation of this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set up the following stress conditions in separate amber vials:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
Control: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take an aliquot from each vial. Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a suitable HPLC method (see analytical troubleshooting below).
-
Evaluate the results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.
Data Interpretation:
| Stress Condition | Expected Outcome | Implication |
| Acid/Base Hydrolysis | Potential for new peaks, but likely less degradation than oxidation. | The compound has some susceptibility to pH extremes. |
| Oxidation (H₂O₂) | Significant degradation with multiple new peaks and potential color change. | The compound is highly sensitive to oxidation. |
| Thermal | Moderate degradation, likely showing a decarboxylation product. | The compound is sensitive to heat. |
| Photolytic | Moderate degradation, formation of new peaks. | The compound is light-sensitive. |
Analytical Troubleshooting for HPLC
Recommended Starting HPLC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 280 nm
| Problem | Possible Cause | Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase pH is low enough to fully protonate the carboxylic acid and hydroxyl groups. Try a different column chemistry (e.g., polar-embedded phase). |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use fresh, high-purity solvents. Run a blank gradient to identify the source of contamination. Implement a needle wash step in your injection sequence. |
| Poor Resolution between Parent and Degradant Peaks | The chromatographic method is not optimized. | Adjust the gradient slope to improve separation. Screen different organic modifiers (e.g., methanol instead of acetonitrile). |
References
- 1. fishersci.dk [fishersci.dk]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. hplc.eu [hplc.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. sgs.com [sgs.com]
Technical Support Center: Synthesis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS RN: 62222-38-2). This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule or similar heterocyclic systems. We will address common experimental challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure the successful and reproducible synthesis of your target compound.
Section 1: Overview of the Synthetic Challenge
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. The target molecule, this compound, presents several distinct challenges. These include ensuring the correct regioselective condensation of precursors, minimizing competitive side reactions, managing the purification of a polar, potentially zwitterionic product, and achieving complete hydrolysis of the ester precursor without degrading the dihydroxypyrimidine core.
This guide focuses on a common and logical synthetic approach: a three-component condensation reaction to form the pyrimidine core, followed by ester hydrolysis. Understanding the intricacies of this pathway is key to troubleshooting and optimization.
Proposed Synthetic Workflow
The synthesis can be logically divided into two main stages: the formation of the ethyl ester precursor followed by its hydrolysis.
Caption: High-level workflow for the two-stage synthesis.
Section 2: Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Part A: Ring Formation (Stage 1)
Question 1: My reaction to form the pyrimidine ring has a very low yield. What are the likely causes?
Answer: Low conversion is a frequent problem in multicomponent reactions and can be traced back to several factors.
-
Catalyst & Reaction Conditions: The condensation is typically base-catalyzed. The choice and stoichiometry of the base are critical. Sodium ethoxide (NaOEt) in ethanol is a standard choice, as it generates the required enolate from diethyl oxalacetate without introducing competing nucleophiles. Ensure the base is fresh and anhydrous. Sub-optimal temperature can also be a cause; while some condensations work at room temperature, others require reflux to proceed at a reasonable rate.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Purity of Reagents: This is paramount. Benzamidine can be unstable and should be used as a stable salt (e.g., hydrochloride), with an appropriate amount of base added to liberate the free base in situ. Diethyl oxalacetate can undergo self-condensation or decomposition; it's often best to use it freshly distilled or from a recently opened bottle.
-
Solvent Choice: The solvent must be able to dissolve the reactants and intermediates. Anhydrous ethanol is a common choice. The presence of water can inhibit the reaction and promote unwanted side reactions.
Question 2: My LC-MS analysis shows a major byproduct with a different mass. What could it be?
Answer: The most probable side reactions in this type of synthesis are self-condensation of the dicarbonyl starting material or incomplete cyclization. In related Biginelli reactions, which involve an aldehyde, a β-ketoester, and urea, a common byproduct is a Hantzsch-type 1,4-dihydropyridine.[2] While your reaction does not involve an aldehyde, an analogous competing pathway could arise from the dimerization of diethyl oxalacetate under basic conditions before it can react with benzamidine.
To mitigate this, consider the order of addition. Slowly adding the dicarbonyl compound to the mixture of benzamidine and base can help ensure the desired reaction is favored over self-condensation.
Caption: Competing reaction pathways for the starting materials.
Part B: Hydrolysis and Purification (Stage 2)
Question 3: The saponification of my ester is either incomplete or leads to a complex mixture of products. How can I optimize this step?
Answer: The hydrolysis of the ethyl ester to the carboxylic acid is sensitive to pH and temperature. The dihydroxypyrimidine core can be susceptible to degradation under harsh conditions.
-
Hydrolysis Conditions: Use a stoichiometric amount of NaOH or KOH (e.g., 1.1 to 1.5 equivalents) in a water/ethanol mixture. Running the reaction at room temperature or slightly elevated temperatures (40-50°C) is often sufficient and minimizes degradation. Monitor the reaction by TLC or HPLC until the starting ester is consumed. Overly aggressive conditions (high temperature, large excess of base) can lead to ring-opening or other decomposition pathways.
-
Workup Procedure: After hydrolysis, the product exists as a sodium or potassium carboxylate salt. It is crucial to cool the reaction mixture (e.g., in an ice bath) before acidifying to precipitate the carboxylic acid. Add acid (e.g., 1M HCl) slowly and monitor the pH. The target molecule has both acidic (carboxylic acid, hydroxyls) and basic (pyrimidine nitrogens) groups, meaning it can form zwitterions and may have a specific isoelectric point where its solubility is minimal.[3][4] Precipitating at this pH will maximize recovery.
Question 4: My final product is a persistent oil or is very difficult to crystallize. What purification strategies do you recommend?
Answer: Highly functionalized heterocyclic compounds like this are often polar and can be challenging to purify by simple crystallization.
-
Acid-Base Extraction: A classic and effective method for purifying carboxylic acids is to exploit their solubility changes with pH.[5] Dissolve the crude product in a dilute aqueous base (like sodium bicarbonate solution), which will deprotonate the carboxylic acid, making it water-soluble. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic, organic-soluble impurities. Then, re-acidify the aqueous layer to precipitate your pure product, which can be collected by filtration.[5]
-
Recrystallization Solvents: If the product is a solid, recrystallization is an option. Due to its polarity, you may need to use polar solvents like ethanol/water, acetic acid, or dimethylformamide (DMF)/water mixtures.
-
Tautomerism: Be aware that 4,6-dihydroxypyrimidines exist in tautomeric equilibrium with their keto forms (e.g., 6-hydroxypyrimidin-4(3H)-one).[6] This can affect solubility and spectroscopic characterization. The dominant tautomer can be solvent-dependent.
Section 3: Experimental Protocols
These protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and observations.
Protocol 1: Synthesis of Ethyl 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylate
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol (50 mL) and sodium metal (1.15 g, 50 mmol) in small portions to generate sodium ethoxide.
-
Once all the sodium has reacted, add benzamidine hydrochloride (7.83 g, 50 mmol). Stir for 15 minutes.
-
In a separate funnel, prepare a solution of diethyl 2-oxobutanedioate (9.41 g, 50 mmol) in anhydrous ethanol (20 mL).
-
Add the diethyl 2-oxobutanedioate solution dropwise to the reaction mixture over 30 minutes at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure. Pour the residue into ice-water (200 mL) and stir.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the crude ester.
Protocol 2: Hydrolysis and Purification
-
Suspend the crude ethyl ester (10 mmol) in a mixture of ethanol (30 mL) and water (30 mL).
-
Add sodium hydroxide (0.48 g, 12 mmol) and stir the mixture at 40°C. Monitor the disappearance of the starting material by TLC or HPLC.
-
Once the hydrolysis is complete, cool the solution in an ice bath.
-
Slowly add 1M HCl with vigorous stirring until the pH of the solution is approximately 2-3.
-
Allow the mixture to stand in the cold for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the final product, this compound, under vacuum.
Section 4: Data Summary Table
The following table summarizes the influence of key reaction parameters on the synthesis, compiled from general principles of related pyrimidine syntheses.[1][2][7]
| Parameter | Condition | Expected Outcome | Rationale & Troubleshooting |
| Catalyst | Strong Base (NaOEt) | High Yield | Drives the enolate formation and condensation. Ensure anhydrous conditions. |
| Weak Base (e.g., K₂CO₃) | Low/No Reaction | Insufficiently basic to deprotonate the dicarbonyl compound effectively. | |
| Temperature | Room Temp | Slow Reaction / Low Yield | May not provide enough activation energy for cyclization. |
| Reflux | Higher Yield / Faster Rate | Optimal for driving the reaction to completion. Monitor for potential degradation. | |
| Solvent | Anhydrous Ethanol | Good | Solubilizes reactants and is compatible with the base. |
| Protic Solvents with Water | Lower Yield | Water can hydrolyze the starting ester and interfere with the base. | |
| Hydrolysis | High Temp / Excess NaOH | Degradation | The pyrimidine ring can be unstable to harsh basic conditions. |
| Mild Temp / ~1.2 eq NaOH | Clean Conversion | Allows for complete saponification while preserving the heterocyclic core. |
Section 5: Troubleshooting Logic
If you encounter issues, follow this logical flow to diagnose the problem.
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. moodle2.units.it [moodle2.units.it]
how to prevent degradation of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Welcome to the dedicated technical support center for 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this key pharmaceutical intermediate. Here, you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the stability and integrity of your compound throughout your experiments.
Introduction to the Stability of this compound
This compound is a complex molecule with a chemical structure that makes it susceptible to several degradation pathways. The dihydroxy-substituted pyrimidine ring, in particular, is prone to oxidation, and the overall stability of the compound is significantly influenced by environmental factors such as pH, light, and temperature. Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors that can lead to the degradation of this compound and offers practical solutions to mitigate these issues.
Troubleshooting Guide: Common Degradation Issues
This table outlines common problems encountered during the handling and use of this compound, their probable causes, and recommended solutions.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound (e.g., yellowing, browning) | Oxidation of the dihydroxy groups on the pyrimidine ring, potentially accelerated by exposure to air and light. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial. Always store at the recommended temperature of 2-8°C.[1][2][3] |
| Precipitation or cloudiness in solution | Poor solubility in the chosen solvent, pH-dependent precipitation, or degradation leading to insoluble byproducts. | Ensure the solvent is appropriate for the intended application and concentration. For aqueous solutions, maintain a slightly acidic to neutral pH. Consider using a co-solvent system if solubility is an issue. |
| Inconsistent or poor analytical results (e.g., multiple peaks in HPLC) | Degradation of the compound in the analytical sample or during the analysis itself. This can be caused by inappropriate solvent, pH, or prolonged exposure to ambient conditions. | Prepare analytical samples fresh in a suitable, degassed mobile phase or a compatible solvent. Use amber autosampler vials to protect from light. Ensure the pH of the mobile phase is compatible with the compound's stability. |
| Loss of biological activity or potency | Chemical degradation of the molecule, leading to a lower concentration of the active compound. | Strictly adhere to recommended storage and handling protocols. Regularly check the purity of the stock material using a validated analytical method. |
| Drifting baseline or appearance of new peaks in chromatograms over time | On-going degradation of the compound in the stock solution. | Prepare stock solutions fresh whenever possible. If storage is necessary, store at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and consider overlaying with an inert gas. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of degradation for this compound?
A1: The main factors leading to the degradation of this compound are:
-
Oxidation: The 5,6-dihydroxy functionality on the pyrimidine ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This process is often accelerated by exposure to light and certain metal ions.
-
pH: The stability of phenolic compounds is highly pH-dependent. In alkaline conditions, the hydroxyl groups are deprotonated, making them more susceptible to oxidation. It is generally recommended to handle this compound in neutral to slightly acidic conditions.
-
Light: Pyrimidine derivatives can be light-sensitive and may undergo photodegradation, especially under UV light.
-
Temperature: While refrigerated storage (2-8°C) is recommended for the solid, prolonged exposure to elevated temperatures in solution can accelerate degradation.[1][2][3]
Q2: What is the recommended way to store the solid compound?
A2: For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.[1][2][3] The container should be protected from light, for example, by using an amber vial or by wrapping the container in aluminum foil.
Q3: What are the best solvents for dissolving this compound?
A3: The choice of solvent depends on the downstream application. For analytical purposes, dissolving the compound in the mobile phase is ideal. For other applications, polar aprotic solvents like DMSO or DMF are often used. When preparing aqueous solutions, it is crucial to control the pH and to use deoxygenated buffers. The solubility in different organic solvents can vary, so it's advisable to perform small-scale solubility tests.[4][5]
Q4: How can I monitor the degradation of my sample?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method for monitoring the purity and degradation of this compound.[6][7][8][9][10] A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of an acidified aqueous component (e.g., water with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Q5: Can I store solutions of this compound?
A5: It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be stored at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent multiple freeze-thaw cycles. The solutions should be in tightly sealed vials, protected from light, and the headspace should be filled with an inert gas.
Experimental Protocols
Protocol 1: Recommended Handling and Storage of Solid Compound
-
Receiving and Initial Storage: Upon receipt, immediately store the container at 2-8°C. Do not open the container until it has equilibrated to room temperature to prevent condensation of moisture on the compound.
-
Aliquoting: If you need to use smaller quantities over time, it is best to aliquot the solid into smaller, amber glass vials under an inert atmosphere (e.g., in a glove box or using a gentle stream of argon or nitrogen).
-
Sealing and Storage: Tightly seal the vials with a cap that provides a good barrier to air and moisture. Parafilm can be used as an additional sealant. Store the aliquots at 2-8°C, protected from light.
Protocol 2: Preparation of Stock Solutions
-
Solvent Preparation: Use high-purity, degassed solvents. For aqueous solutions, use a buffer with a pH in the slightly acidic to neutral range (e.g., pH 5-7) and deoxygenate by sparging with an inert gas for at least 15-20 minutes.
-
Weighing: Weigh the required amount of the compound in a clean, dry vessel.
-
Dissolution: Add the desired volume of the prepared solvent to the solid and mix gently until fully dissolved. Sonication can be used cautiously if needed, but avoid excessive heating.
-
Storage of Solution: If immediate use is not possible, filter the solution through a 0.22 µm filter into a pre-chilled, amber vial. Flush the headspace with an inert gas before sealing. Store at -20°C or below.
Visualization of Degradation Factors
The following diagram illustrates the key factors that can contribute to the degradation of this compound.
Caption: Key factors influencing the degradation of this compound.
Analytical Troubleshooting
For researchers using HPLC to analyze this compound, the following table provides guidance on common chromatographic issues.
| Chromatographic Issue | Potential Cause Related to Stability | Suggested Solution |
| Peak Tailing | Interaction of the hydroxyl and carboxylic acid groups with active sites on the silica support. | Use a well-end-capped C18 column. Ensure the mobile phase pH is low enough to suppress the ionization of the carboxylic acid (e.g., pH < 4). |
| Ghost Peaks | Carryover from a degrading sample in a previous injection. | Implement a robust needle wash protocol in your HPLC method. Use a mixture of strong and weak solvents for the wash. |
| Broad or Split Peaks | On-column degradation or presence of tautomers. | Ensure the mobile phase is adequately buffered and degassed. Lowering the column temperature might slow down on-column degradation. |
| Loss of Signal Intensity | Adsorption of the compound onto the column or system components, or degradation in the autosampler. | Use fresh samples. If using an autosampler with temperature control, set it to a low temperature (e.g., 4°C). |
By understanding the inherent instabilities of this compound and implementing the careful handling and storage procedures outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experimental outcomes.
References
- 1. This compound [myskinrecipes.com]
- 2. FCKeditor - Resources Browser [nstu.ru]
- 3. muzeum.uw.edu.pl [muzeum.uw.edu.pl]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid
This guide is intended for researchers, scientists, and drug development professionals utilizing 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid in their experiments. It provides a structured approach to troubleshooting unexpected results and investigating potential off-target effects. The information is presented in a question-and-answer format to directly address common challenges.
Part 1: Foundational Troubleshooting: Is It Truly an Off-Target Effect?
Before investigating complex off-target interactions, it is crucial to rule out common experimental artifacts that can mimic or exacerbate such effects. This section addresses the foundational checks for compound integrity and experimental setup.
Q1: I'm observing unexpected or inconsistent results in my cell-based assays. Could this be due to the compound itself?
A1: Absolutely. Inconsistent results are often traced back to the handling and properties of the small molecule inhibitor.[1][2] Before assuming off-target activity, it is essential to verify the compound's integrity and behavior in your specific experimental context. Key factors to consider are solubility, stability, and purity.
Troubleshooting Guide: Compound Integrity and Solubility
-
Compound Solubility: Poor solubility is a primary reason for a lack of activity or inconsistent results.[2] If the compound precipitates, its effective concentration will be significantly lower and more variable than intended.
-
Visual Inspection: Always visually inspect your stock and working solutions for precipitates, especially after thawing or dilution in aqueous buffers.[2]
-
Solubility Test: Perform a simple solubility test before proceeding with extensive experiments.
-
Experimental Protocol 1: Solubility Assessment in Aqueous Buffer
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in an appropriate solvent like 100% DMSO (e.g., 10 mM).[2]
-
Dilution Series: Prepare a series of dilutions of your stock solution in your final assay buffer (e.g., cell culture medium).
-
Incubation: Incubate these solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for 1-2 hours.[2]
-
Observation: Visually inspect each dilution for any signs of precipitation or cloudiness against a dark background.[2] This will help you determine the maximum soluble concentration in your assay conditions.
-
Compound Stability: Repeated freeze-thaw cycles can degrade small molecules.[2]
-
Aliquoting: It is best practice to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[2]
-
Storage: Store the compound as recommended by the supplier, protected from light and moisture.
-
-
Purity: Ensure your compound is from a reputable source and that you have data on its purity (e.g., HPLC, NMR).[2] Impurities can have their own biological activities, leading to confounding results.
Q2: My cells are dying at concentrations where I expect to see a specific inhibitory effect. How do I differentiate cytotoxicity from a specific on-target or off-target effect?
A2: This is a critical issue, as cytotoxicity can mask specific biological effects. It's important to establish a non-toxic working concentration range for your specific cell line.
Troubleshooting Guide: Assessing Cytotoxicity
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, resazurin, or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[1]
-
Use Lower, Non-toxic Concentrations: Conduct your functional assays at concentrations at or below the cytotoxic threshold to ensure you are observing specific inhibitory effects.[1]
-
Solvent Control: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.5%).[1][2]
Table 1: Example of a Dose-Response for Cytotoxicity and Functional Activity
| Concentration (µM) | Cell Viability (%) | Target Inhibition (%) | Observation |
| 0 (Vehicle) | 100 | 0 | Baseline |
| 1 | 98 | 15 | Non-toxic, low activity |
| 5 | 95 | 52 | Non-toxic, on-target activity |
| 10 | 92 | 85 | Non-toxic, near-maximal activity |
| 25 | 60 | 90 | Cytotoxicity observed |
| 50 | 25 | 92 | Significant cytotoxicity |
Based on this example, a working concentration between 5-10 µM would be appropriate for functional assays.
Part 2: Confirming On-Target Activity
Once you have established a reliable experimental window (i.e., soluble, non-toxic concentrations), the next step is to confirm that your observed phenotype is a result of the compound's intended activity. While the specific on-target activity of this compound is not extensively documented in public literature, it belongs to the dihydroxypyrimidine (DHP) carboxylic acid class of molecules, which have been shown to inhibit viral endonucleases, such as that of human cytomegalovirus (HCMV).[3] For the purpose of this guide, we will use this as a hypothetical on-target effect.
Q3: How can I be sure that the biological effect I'm seeing is due to the inhibition of my target (e.g., a viral endonuclease) and not some other protein?
A3: This is a fundamental question in pharmacology. To build a strong case for on-target activity, you should employ orthogonal approaches to validate your findings.[4]
Troubleshooting Guide: Validating On-Target Effects
-
Dose-Response Correlation: A clear and consistent relationship between the inhibitor concentration and the biological effect, in line with the compound's known IC50, is the first piece of evidence for on-target activity.[1]
-
Use a Structurally Different Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it significantly strengthens the evidence for an on-target effect.[1]
-
Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by the inhibitor.[1] This is a powerful method for confirming the target.
-
Direct Target Engagement: Measure whether the compound is physically binding to its intended target within the cell. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[4]
dot
Caption: Workflow for differentiating on-target vs. potential off-target effects.
Part 3: Identifying Potential Off-Target Interactions
If you have ruled out experimental artifacts and your on-target validation experiments are inconclusive or suggest other mechanisms are at play, it's time to investigate potential off-target interactions directly.
Q4: I suspect my compound has off-target effects. What experimental approaches can I use to identify them?
A4: There are several unbiased and targeted methods to identify off-target interactions. The choice of method depends on the suspected nature of the off-target and available resources.
1. Kinase Profiling
Many small molecule inhibitors unintentionally interact with kinases due to the conserved nature of the ATP-binding pocket.[5] Kinase profiling screens your compound against a large panel of kinases to identify unintended inhibitory activity.
Experimental Protocol 2: General Kinase Profiling Assay (Radiometric)
This is a generalized protocol often performed by specialized service providers.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.[4]
-
Assay Plate Setup: In a multi-well plate, combine a specific kinase from the panel, a suitable substrate (e.g., a peptide or protein), and ATP radiolabeled with ³²P or ³³P.
-
Initiate Reaction: Add the test compound at one or more concentrations (e.g., 1 µM and 10 µM).
-
Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature.
-
Stop Reaction & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Quantification: Wash away excess radiolabeled ATP and quantify the incorporated radioactivity on the filter using a scintillation counter.
-
Data Analysis: Compare the radioactivity in the presence of your compound to a vehicle control to determine the percent inhibition for each kinase in the panel.
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context.[4] The principle is that a compound binding to its target protein stabilizes it, leading to a higher melting temperature. This can be used to confirm on-target binding or to identify unknown off-target binders in an unbiased proteomics-based approach.
dot
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol 3: CETSA for Target Engagement
-
Cell Treatment: Treat your cultured cells with either the vehicle (e.g., DMSO) or your compound at a desired concentration.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.
Part 4: Computational Prediction of Off-Targets
Q5: Can I predict potential off-targets before I do more experiments?
A5: Yes, computational or in silico methods can provide valuable starting points for experimental investigation. These tools use the chemical structure of your small molecule to predict potential interactions with a wide range of biological targets.[6]
-
Methods: These approaches utilize techniques like 2-D chemical similarity, machine learning models, and pharmacophore matching to compare your compound against large databases of molecules with known activities.[6]
-
Utility: The output is a ranked list of potential off-targets. This can help you prioritize which proteins to investigate experimentally. For example, if the prediction tool identifies a high probability of interaction with a specific GPCR, you could follow up with a functional assay for that receptor.
-
Limitations: It's important to remember that these are predictions. They require experimental validation and may not capture all off-target interactions.[7]
By systematically working through these troubleshooting and investigative steps, you can build a comprehensive understanding of the activity of this compound in your system, confidently distinguishing on-target effects from experimental artifacts and previously uncharacterized off-target interactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Welcome to the technical support guide for the purification of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this highly polar heterocyclic compound. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification.
Introduction to the Challenges
This compound is a molecule of significant interest in medicinal chemistry. However, its purification presents considerable challenges due to its unique structural features. The presence of two hydroxyl groups, a carboxylic acid, and a pyrimidine ring system imparts high polarity and multiple hydrogen bonding sites.[1] These characteristics often lead to issues such as poor solubility in common organic solvents, strong interactions with stationary phases in chromatography, and difficulties in achieving high purity and yield. This guide will equip you with the knowledge and techniques to overcome these hurdles.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.
Issue 1: Poor or No Recovery from Chromatography Column
Symptom: The target compound does not elute from the chromatography column, or the recovery is significantly low.
Root Cause Analysis: The high polarity of this compound can cause it to irreversibly adsorb to the stationary phase, especially silica gel.[2] The multiple hydrogen bond donors and acceptors on the molecule can form strong interactions with the silanol groups on the silica surface.
Solutions:
-
Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina instead of silica gel to reduce strong acidic interactions.[2]
-
Employ Reverse-Phase Chromatography: While seemingly counterintuitive for a polar molecule, reverse-phase chromatography on a C18 column can be effective, especially with polar-endcapped columns that are designed to retain polar analytes better.[1]
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for highly polar compounds.[1] It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
-
Modify the Mobile Phase:
-
For normal phase chromatography, consider adding a competitive polar solvent like methanol or a small amount of an acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to disrupt the strong interactions between your compound and the stationary phase.[2]
-
For reverse-phase chromatography, using a mobile phase with a high aqueous content and a suitable buffer to control the ionization state of the carboxylic acid and hydroxyl groups is crucial.
-
Issue 2: Significant Peak Tailing in HPLC Analysis
Symptom: The HPLC chromatogram shows broad, asymmetric peaks for the target compound.
Root Cause Analysis: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase. For a molecule like this compound, this can be due to the interaction of the basic pyrimidine nitrogen and the acidic silanol groups on the silica-based stationary phase.
Solutions:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified surfaces that shield the residual silanol groups, reducing the secondary interactions that cause peak tailing.[1]
-
Mobile Phase Modifiers:
-
Acidic Modifier: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the basic sites on the molecule and the silanol groups, leading to more symmetrical peaks.
-
Basic Modifier: For basic compounds that streak on silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can help neutralize acidic sites on the stationary phase.[2]
-
-
Ion-Pairing Chromatography: Introducing an ion-pairing agent to the mobile phase can form a neutral complex with the ionized carboxylic acid, improving peak shape and retention in reverse-phase HPLC.
Issue 3: Compound "Oils Out" During Crystallization
Symptom: Instead of forming crystals, the compound separates from the solution as an oil upon cooling.
Root Cause Analysis: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly.[2] The presence of impurities can also inhibit crystal nucleation and growth.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Covering the flask can help slow down the cooling process.
-
Add More Solvent: If an oil has formed, gently heat the mixture to dissolve the oil and then add a small amount of hot solvent before attempting to cool it again slowly.[2]
-
Induce Crystallization:
-
Change the Solvent System: Experiment with different solvent or solvent mixtures for crystallization. A solvent system where the compound is soluble when hot but sparingly soluble when cold is ideal.
Issue 4: Co-purification of Starting Materials or Byproducts
Symptom: The purified product is contaminated with structurally similar impurities that are difficult to separate.
Root Cause Analysis: The synthesis of pyrimidine derivatives can often result in byproducts with similar polarities to the desired product, making separation challenging.
Solutions:
-
Optimize Chromatographic Conditions:
-
Gradient Elution: Employ a shallow gradient elution in HPLC to improve the resolution between the target compound and closely eluting impurities.
-
Orthogonal Separation Techniques: If one chromatographic method (e.g., reverse-phase) fails to provide adequate separation, try a different technique that utilizes a different separation mechanism, such as HILIC or ion-exchange chromatography.[1]
-
-
Recrystallization: Multiple recrystallizations from a suitable solvent system can be a powerful technique for removing small amounts of impurities.
-
pH-Mediated Extraction: The acidic and basic functional groups on the molecule can be exploited. By carefully adjusting the pH of an aqueous solution, the target compound can be selectively extracted into an organic phase, leaving behind impurities with different pKa values. Dihydroxypyrimidine derivatives can exist in various tautomeric and ionic forms, which are pH-dependent.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound?
A1: For a highly polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[1] A typical HILIC mobile phase consists of a high percentage of acetonitrile with a smaller percentage of an aqueous buffer. Alternatively, a polar-endcapped reverse-phase C18 column with a highly aqueous mobile phase containing an acidic modifier (e.g., 0.1% formic acid) can also be effective.
Q2: How can I improve the solubility of my crude product for purification?
A2: Due to its high polarity, the compound will likely have poor solubility in non-polar organic solvents. For chromatographic sample preparation, try dissolving the crude product in the initial mobile phase.[1] If solubility is still an issue, small amounts of DMSO or DMF can be used, but be mindful that these are strong solvents and can affect the chromatography. For crystallization, a mixture of a polar protic solvent (like water or ethanol) and a more polar aprotic solvent might be necessary to achieve the desired solubility profile.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Before committing to a large-scale column, it is wise to test the stability of your compound on a TLC plate.[2] Spot the compound and let it sit for an hour before eluting to check for degradation products. If degradation is observed, switch to a more inert stationary phase like neutral alumina or consider reverse-phase chromatography.[2]
Q4: Is it possible to purify this compound without chromatography?
A4: While challenging, it may be possible. A combination of techniques could be employed:
-
Acid-Base Extraction: Utilize the carboxylic acid and pyrimidine nitrogen to move the compound between aqueous and organic layers by adjusting the pH. This can remove neutral impurities.
-
Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. It may require extensive screening of different solvents and solvent mixtures.
-
Trituration: Suspending the crude solid in a solvent in which the desired compound is insoluble but the impurities are soluble can be an effective purification step.
Experimental Protocols
Protocol 1: General HILIC Method for Purification
-
Column: A suitable HILIC column (e.g., amide, cyano, or bare silica).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the polar compound.
-
Sample Preparation: Dissolve the crude material in the initial mobile phase composition. Filter the sample through a 0.22 µm filter before injection.[1]
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
Protocol 2: Troubleshooting Crystallization by Seeding
-
Prepare a hot, saturated solution of the crude this compound in a suitable solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, add a very small amount of a previously purified crystal (a "seed crystal") to the solution.
-
Allow the solution to stand undisturbed. The seed crystal should provide a nucleation site for crystal growth.
-
Once crystal growth is established, you can further cool the solution in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.[1]
Data Presentation
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Advantages | Challenges |
| HILIC | Amide, Cyano, Silica | High Acetonitrile/Water | Good retention for polar compounds | Requires careful solvent selection |
| Reverse-Phase (Polar Endcapped) | C18 Polar-Endcapped | High Water/Acetonitrile or Methanol with acid | Reduced peak tailing for polar analytes | May still have limited retention |
| Ion-Exchange | Anion or Cation Exchange Resin | Aqueous buffer | Highly selective for ionizable compounds | Requires careful pH control |
| Normal Phase | Alumina (Neutral or Basic) | Dichloromethane/Methanol | Alternative to silica for acid-sensitive compounds | Can have strong adsorption |
Table 1: Comparison of Chromatographic Techniques for Polar Pyrimidine Derivatives.
Visualizations
References
Technical Support Center: Overcoming Cellular Resistance to 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Welcome to the technical support center for 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with cellular resistance to this compound. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate experimental hurdles and ensure the reliability and reproducibility of your results.
Introduction
This compound is a pyrimidine-based compound, a class of molecules often investigated for their potential as anticancer and antiviral agents due to their ability to interfere with nucleic acid synthesis[1]. As with many therapeutic agents, the development of cellular resistance is a significant challenge in both preclinical research and clinical applications. This guide will walk you through the common mechanisms of resistance and provide actionable protocols to investigate and potentially overcome them in your cell-based assays.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the initial phases of working with this compound.
Q1: My IC50 value for this compound is inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values are a frequent issue in in vitro pharmacology studies. Several factors can contribute to this variability:
-
Cell-Related Issues :
-
Cell Passage Number : High-passage-number cells can undergo phenotypic drift, leading to altered drug responses. It is recommended to use cells within a consistent and limited passage number range[2].
-
Cell Seeding Density : The initial number of cells seeded can significantly influence the outcome of viability assays. It is crucial to perform an accurate cell count and ensure a uniform single-cell suspension before seeding[2][3]. We recommend generating a growth curve for your specific cell line to determine the optimal seeding density for your assay duration[4].
-
Cell Line Integrity : Misidentification or cross-contamination of cell lines is a prevalent issue in biomedical research. It is critical to authenticate all cell lines using methods like Short Tandem Repeat (STR) profiling before use[5].
-
-
Reagent and Compound Handling :
-
Compound Stability : The age and storage conditions of your stock solution of this compound can affect its potency. Prepare fresh dilutions for each experiment and store stock solutions under recommended conditions[2].
-
Reagent Quality : Ensure that all assay reagents, such as those for MTT or other viability assays, are within their expiration dates and stored correctly[2].
-
-
Experimental Parameters :
-
Incubation Time : The duration of drug exposure can impact the observed IC50. Ensure you are using a consistent incubation time across all experiments[6].
-
Solvent Concentration : If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is consistent and non-toxic to the cells. It is recommended that the final DMSO concentration not exceed 1%[7].
-
Q2: I'm observing a complete lack of efficacy of this compound in my cell line, even at high concentrations. What should I check first?
A2: If you observe no effect, it's important to rule out fundamental experimental errors before investigating complex resistance mechanisms:
-
Confirm Compound Activity : Test the compound on a known sensitive cell line, if available, to confirm the activity of your current stock.
-
Verify Experimental Setup : Double-check all calculations for dilutions and ensure the correct concentrations were added to the wells.
-
Assess Cell Health : Ensure your cells are healthy and proliferating normally in the vehicle control wells. Poor cell health can mask the cytotoxic effects of a compound.
-
Consider Intrinsic Resistance : The cell line you are using may have intrinsic resistance to this class of compounds[8]. This can be due to pre-existing genetic factors or a lack of the molecular target.
Q3: How do I establish a resistant cell line to this compound for further study?
A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. The most common method is gradual dose escalation[2][7]:
-
Determine Initial IC50 : First, accurately determine the IC50 of the compound on your parental cell line[2].
-
Initial Exposure : Culture the parental cells in a medium containing a low concentration of the compound (e.g., the IC20, which inhibits 20% of cell growth)[2].
-
Gradual Dose Escalation : Once the cells adapt and resume a normal proliferation rate, passage them and incrementally increase the compound's concentration. This is typically done in a stepwise manner[2]. If significant cell death occurs, revert to the previous lower concentration until the cells recover[2].
-
Confirmation of Resistance : After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new, higher IC50 value and comparing it to that of the parental cell line[2][7]. A significant increase (e.g., 3-5 fold or higher) indicates the development of resistance[7].
-
Cryopreservation : It is crucial to freeze stocks of the cells at various stages of resistance development to have well-documented and recoverable populations[2].
Part 2: Troubleshooting In-Depth Resistance Mechanisms
If you have ruled out the common issues in the FAQs and have confirmed acquired resistance in your cell line, this section provides a guide to investigate the underlying molecular mechanisms.
Issue: Gradual loss of efficacy of this compound after initial positive response.
This scenario suggests the development of acquired resistance. The following troubleshooting guide will help you systematically investigate the potential causes.
Caption: A systematic workflow for troubleshooting acquired drug resistance.
Mechanism 1: Increased Drug Efflux
Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as drug efflux pumps, reducing the intracellular concentration of the therapeutic agent[9].
Troubleshooting Protocol: Assessing Drug Efflux
-
Hypothesis : Resistant cells are actively pumping this compound out of the cell.
-
Experiment : Perform a cell viability assay with your compound in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil or Cyclosporin A for P-gp).
-
Methodology :
-
Seed both parental (sensitive) and resistant cells in 96-well plates[2].
-
Pre-incubate a subset of wells for each cell line with the efflux pump inhibitor for 1-2 hours.
-
Add a serial dilution of this compound to both the inhibitor-treated and untreated wells.
-
Incubate for 48-72 hours and assess cell viability using an MTT or similar assay[10].
-
-
Expected Outcome & Interpretation :
-
If drug efflux is the primary resistance mechanism : You will observe a significant sensitization of the resistant cells to your compound in the presence of the inhibitor (a leftward shift in the dose-response curve), while the parental cells will show little to no change.
-
| Cell Line | Treatment | Expected IC50 | Interpretation |
| Parental | Compound Alone | Low (e.g., 1 µM) | Baseline sensitivity |
| Parental | Compound + Inhibitor | ~1 µM | No significant P-gp activity |
| Resistant | Compound Alone | High (e.g., 20 µM) | Resistance observed |
| Resistant | Compound + Inhibitor | Low (e.g., <5 µM) | Resistance is likely mediated by efflux pumps |
Mechanism 2: Alterations in the Drug Target
Since this compound is a pyrimidine analog, it may target enzymes involved in nucleic acid synthesis. Resistance can arise from mutations in the target protein that prevent drug binding, or from amplification of the target gene, which increases the amount of target protein that needs to be inhibited[9][11].
Troubleshooting Protocol: Investigating Target Alterations
-
Hypothesis : The molecular target of the compound is mutated or overexpressed in resistant cells.
-
Experiment : Analyze the expression level and sequence of the putative target gene(s).
-
Methodology :
-
Target Identification (if unknown) : This is a complex process that may involve techniques like thermal proteome profiling or affinity chromatography.
-
Gene Expression Analysis (qPCR) : Extract RNA from both parental and resistant cells and perform quantitative PCR to measure the mRNA levels of the target gene.
-
Protein Expression Analysis (Western Blot) : Lyse cells and perform a Western blot to compare the protein levels of the target in parental versus resistant cells[10].
-
Gene Sequencing : Sequence the coding region of the target gene from both cell lines to identify any potential mutations that could affect drug binding.
-
-
Expected Outcome & Interpretation :
-
Gene Amplification : A significant increase in both mRNA and protein levels of the target in resistant cells compared to parental cells suggests gene amplification is conferring resistance[11].
-
Target Mutation : The presence of a non-synonymous mutation in the resistant cell line's target gene, particularly in a region predicted to be the drug-binding pocket, points to mutation-driven resistance[9].
-
Mechanism 3: Activation of Bypass Signaling Pathways
Cells can develop resistance by activating alternative pro-survival signaling pathways to circumvent the effects of the drug[8][9].
Troubleshooting Protocol: Screening for Bypass Pathways
-
Hypothesis : Resistant cells have rewired their signaling networks to bypass the inhibitory effects of the compound.
-
Experiment : Use broad-spectrum screening techniques to compare the signaling landscapes of parental and resistant cells.
-
Methodology :
-
Phospho-proteomic Analysis : Use techniques like mass spectrometry-based proteomics or phospho-kinase antibody arrays to get a global view of activated signaling pathways. Compare the phosphorylation status of key signaling proteins (e.g., in the PI3K/Akt, MAPK/ERK pathways) between parental and resistant cells, both at baseline and after treatment with your compound.
-
RNA-Sequencing : Compare the transcriptomes of parental and resistant cells to identify differentially expressed genes and activated pathways.
-
-
Expected Outcome & Interpretation :
-
You may identify the upregulation of a specific signaling pathway (e.g., hyperactivation of the Akt pathway) in the resistant cells that is not present in the parental cells. This suggests that the cells are using this alternative pathway to maintain proliferation and survival.
-
Validation : Once a bypass pathway is identified, you can validate its role in resistance by using a specific inhibitor for that pathway in combination with this compound. A synergistic effect would confirm the bypass mechanism.
-
Caption: Bypass pathway activation in a resistant cell.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 6. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals investigating 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid. We provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preclinical development, with a focus on overcoming bioavailability hurdles. Our approach integrates foundational scientific principles with actionable, field-proven strategies.
Frequently Asked Questions (FAQs): Foundational Assessment
This section addresses initial questions researchers may have about the inherent properties of this compound and how to diagnose the root cause of its poor bioavailability.
Q1: What are the most likely reasons for the poor bioavailability of this compound based on its structure?
A1: The molecular structure of this compound presents several potential challenges to achieving adequate oral bioavailability.
-
Poor Aqueous Solubility: The presence of a planar phenyl group and the pyrimidine ring system can lead to strong intermolecular π-stacking interactions in the solid state. This creates a stable crystal lattice that requires significant energy to break, resulting in low aqueous solubility. This is a common issue for many new chemical entities, with over 70% facing this challenge.[1] Molecules with high crystal lattice energy are often referred to as 'brick-dust' molecules.[2]
-
Low Membrane Permeability: The molecule possesses two hydroxyl (-OH) groups and an ionizable carboxylic acid (-COOH) group.[3] At physiological pH in the intestine, the carboxylic acid will be largely deprotonated to its anionic carboxylate form. This negative charge, combined with the polar hydroxyl groups, significantly hinders passive diffusion across the lipid-rich intestinal epithelial cell membranes.[3]
-
Rapid Metabolism and Efflux: The carboxylic acid moiety is a known substrate for Phase II metabolism, particularly glucuronidation by uridine 5′-diphospho-glucuronosyl-transferase (UGT) enzymes in the intestine and liver.[3] Furthermore, the overall structure could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump drugs out of intestinal cells back into the lumen, reducing net absorption.[4][5]
Q2: What initial experiments should I run to determine if my primary challenge is solubility, permeability, or metabolic instability?
A2: A systematic, tiered approach is crucial to efficiently identify the rate-limiting step for your compound's absorption. We recommend a series of cost-effective in vitro assays before moving to more complex models.[6]
-
Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions across the gastrointestinal (GI) tract. This will confirm if poor solubility is a primary hurdle.
-
Permeability Screening: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive, transcellular permeability.[7] This high-throughput method helps differentiate between solubility and permeability issues early on.[6]
-
Cell-Based Permeability and Efflux Assay: Employ Caco-2 cell monolayers, which mimic the human intestinal epithelium.[7] By measuring transport in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[5]
-
Metabolic Stability Assay: Incubate the compound with human liver microsomes (HLMs) or S9 fractions to assess its susceptibility to Phase I and Phase II metabolism.[8] A short half-life in this assay indicates that first-pass metabolism is a likely contributor to low bioavailability.
The following workflow provides a logical decision-making process based on the outcomes of these initial experiments.
Caption: A decision workflow for diagnosing poor bioavailability.
Troubleshooting Guide: Formulation & Chemical Modification Strategies
This section provides solutions to specific experimental problems.
Issue 1: Poor Aqueous Solubility & Dissolution Rate
Q: My compound is poorly soluble (<10 µg/mL) across physiological pH, leading to poor dissolution. What are my best formulation strategies?
A: When dealing with poor aqueous solubility, the primary goal is to increase the concentration of the drug dissolved in the GI fluid (Cdissolved) to create a sufficient concentration gradient for absorption. Several effective strategies exist.
-
Strategy 1: Amorphous Solid Dispersions (ASDs)
-
Causality: Crystalline drugs require energy to break their crystal lattice before they can dissolve. By dispersing the drug in an amorphous state within a polymer matrix, this energy barrier is removed, leading to a state of high supersaturation upon contact with water.[1] This can dramatically increase the dissolution rate.
-
How to Implement: Spray drying is a common method where the drug and a polymer (e.g., HPMC-AS, PVP/VA, or novel excipients like Apinovex™) are dissolved in a common solvent and then rapidly dried.[9] The resulting powder contains the drug molecularly dispersed within the polymer.[1]
-
Troubleshooting: If the drug recrystallizes over time, screen for different polymers or increase the polymer-to-drug ratio to improve stability.
-
Caption: Mechanism of solubility enhancement via ASD.
-
Strategy 2: Particle Size Reduction (Nanonization)
-
Causality: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles.[1] Reducing particle size to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio, thereby accelerating dissolution.[10][11]
-
How to Implement: Techniques like wet bead milling or high-pressure homogenization can be used to create a nanosuspension, which is a colloidal dispersion of drug nanoparticles in a liquid medium, typically stabilized by surfactants or polymers.[2] This suspension can be dried for incorporation into solid dosage forms.[2]
-
Troubleshooting: Particle agglomeration is a common issue. Ensure adequate stabilizer concentration and screen for the most effective stabilizer to maintain colloidal stability.[2]
-
-
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
-
Causality: For compounds with some lipophilicity, LBDDS can enhance solubility by dissolving the drug in a lipid/surfactant mixture.[12] Upon contact with GI fluids, these formulations self-emulsify to form fine oil-in-water emulsions or micellar solutions (SEDDS/SMEDDS), presenting the drug in a solubilized state ready for absorption.[13] Lipids can also stimulate physiological pathways for fat absorption, further aiding drug uptake.[12]
-
How to Implement: Screen the drug's solubility in various oils, surfactants, and co-solvents. Use ternary phase diagrams to identify optimal ratios that form stable microemulsions upon dilution.
-
Troubleshooting: The drug may precipitate out upon aqueous dispersion. Adjusting the surfactant-to-oil ratio or including a co-solvent can often resolve this.
-
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Best For | Key Advantage | Potential Issue |
| Amorphous Solid Dispersion | Eliminates crystal lattice energy[1] | 'Brick-dust' drugs (high melting point) | High degree of supersaturation | Physical instability (recrystallization) |
| Nanonization | Increases surface area for dissolution[11] | Drugs with dissolution rate-limited absorption | Broadly applicable | Particle agglomeration, handling difficulties |
| LBDDS | Solubilizes drug in lipid matrix[12] | Lipophilic 'grease-ball' drugs (LogP > 2) | Mimics physiological lipid absorption | Drug precipitation on dispersion |
| Salt Formation | Increases solubility via ionization[1] | Ionizable drugs (acids/bases) | Simple, established method | Conversion back to free acid in stomach |
Issue 2: Low Intestinal Permeability
Q: My formulation provides good solubility, but the compound still shows poor transport in Caco-2 assays (Papp < 1 x 10-6 cm/s). How can I improve membrane permeability?
A: When permeability is the limiting factor, the goal is to increase the compound's ability to cross the intestinal lipid membrane. The most powerful strategy for this is chemical modification to create a prodrug.
-
Strategy: Prodrug Approach
-
Causality: A prodrug is a biologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[14] For this compound, the polar carboxylic acid and hydroxyl groups can be temporarily masked with lipophilic moieties. This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the intestinal membrane.[15] Once inside the cell or in systemic circulation, endogenous enzymes (e.g., esterases) cleave the masking groups to regenerate the active parent drug.[14]
-
How to Implement:
-
Ester Prodrugs: Convert the carboxylic acid to an ester (e.g., a pivaloyloxymethyl (POM) or (isopropoxycarbonyl)oxymethyl (POC) ester).[16] These are often designed to be rapidly cleaved by ubiquitous esterase enzymes.
-
Amino Acid Conjugates: Link an amino acid to the carboxylic acid via an amide bond. This can hijack nutrient transporters (like PEPT1) for active uptake into the cell, providing a dual benefit of increased permeability and targeted delivery.[17]
-
-
Troubleshooting: The rate of prodrug conversion is critical. If conversion is too slow, the prodrug may be eliminated before releasing the active drug. If it's too fast in the GI lumen, the permeability advantage is lost. The linker chemistry must be optimized. In vitro stability studies in plasma and intestinal homogenates are essential to evaluate conversion rates.[15]
-
Caption: Prodrugs mask polar groups to improve membrane crossing.
Detailed Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a rapid, non-cell-based method to evaluate the passive permeability of a compound.
-
Preparation of Lipid Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lecithin/dodecane solution to each well of a 96-well filter plate (PVDF membrane, 0.45 µm pore size). Allow the solvent to evaporate for at least 1 hour.
-
Preparation of Donor Solution: Dissolve the test compound in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 100 µM.
-
Preparation of Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Assay Assembly: Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.
-
Initiating the Assay: Add 150 µL of the donor solution (containing the test compound) to each well of the filter plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-5 hours with gentle shaking.
-
Sample Analysis: After incubation, carefully remove the filter plate. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[18][19]
-
Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane and incubation time.
Table 2: Common Excipients for Bioavailability Enhancement
| Excipient Class | Example(s) | Primary Use | Mechanism of Action |
| Polymers (for ASDs) | HPMC-AS, PVP/VA, Soluplus®, Apinovex™[9] | Solubility | Stabilizes the drug in an amorphous, high-energy state.[20] |
| Lipids (for LBDDS) | Capryol™ 90, Labrasol®, Gelucire® 44/14 | Solubility | Solubilizes lipophilic drugs and forms emulsions in the GI tract.[12] |
| Surfactants | Polysorbate 80, Cremophor® EL | Solubility, Wetting | Reduces surface tension and forms micelles to solubilize the drug.[11] |
| Cyclodextrins | Captisol® (SBE-β-CD), HP-β-CD | Solubility | Forms inclusion complexes where the drug is encapsulated in the hydrophobic core.[1] |
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 10. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 14. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
- 16. New prodrugs of two pyrimidine acyclic nucleoside phosphonates: Synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 19. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Novel and Established Scaffolds for 2-Oxoglutarate-Dependent Dioxygenase Inhibition
A Technical Guide for Researchers
In the landscape of epigenetic drug discovery, the inhibition of 2-oxoglutarate (2OG)-dependent oxygenases, such as the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), represents a critical frontier for therapeutic intervention in diseases like cancer and inflammation.[1][2] These enzymes play a pivotal role in chromatin modification and gene regulation. The development of potent and selective small molecule inhibitors is paramount. This guide provides a comparative analysis of two distinct chemical scaffolds as inhibitors of this enzyme class: the novel 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid and the well-established inhibitor, 2,4-Pyridinedicarboxylic acid (2,4-PDCA) .
The core objective is to equip researchers with the foundational data and methodologies required to evaluate such compounds, moving from initial biochemical potency to cellular target engagement. We will explore their structural attributes, comparative efficacy in enzymatic assays, and the underlying experimental protocols necessary for their characterization.
Part 1: Structural and Physicochemical Profile
A compound's inhibitory potential is fundamentally linked to its structure and ability to interact with the enzyme's active site. 2OG-dependent oxygenases are non-heme iron(II) enzymes that require 2OG as a co-substrate.[1][3] Effective inhibitors often mimic 2OG by chelating the active site Fe(II) ion, thereby blocking the catalytic cycle.[4]
This compound presents a novel scaffold. Its dihydroxy-pyrimidine core, coupled with a carboxylic acid, suggests a potential bidentate or tridentate chelation of the active site iron. The phenyl substitution offers a vector for synthetic modification to enhance potency or selectivity.
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a widely recognized, broad-spectrum inhibitor of 2OG oxygenases.[5][6] Its pyridine nitrogen and dual carboxylate groups enable it to effectively chelate the Fe(II) cofactor, acting as a competitive inhibitor with respect to 2OG.[4][7] It serves as a valuable benchmark for evaluating new chemical entities.
| Property | This compound | 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) |
| Molecular Formula | C₁₁H₈N₂O₄[8] | C₇H₅NO₄ |
| Molecular Weight | 232.19 g/mol [8] | 167.12 g/mol |
| Core Scaffold | Dihydroxypyrimidine | Pyridine |
| Key Functional Groups | Carboxylic Acid, Catechol-like diol, Phenyl group | Two Carboxylic Acids |
| Proposed MOA | Fe(II) Chelation via carboxylate and diol | Fe(II) Chelation via pyridine N and carboxylate[4] |
Part 2: Comparative In Vitro Efficacy - KDM4A Enzymatic Assay
To quantitatively compare the inhibitory performance of these two scaffolds, a robust biochemical assay is essential. The Lysine Demethylase 4A (KDM4A) is a representative JmjC histone demethylase and a relevant cancer target.[6] An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) is a high-throughput method ideal for this purpose.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against recombinant human KDM4A.
Experimental Protocol: KDM4A AlphaScreen® Assay
This protocol is designed to measure the demethylation of a biotinylated histone H3 lysine 9 trimethylated (H3K9me3) peptide substrate.[11]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a 10 mM stock. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Reaction:
-
In a 384-well microplate, add 5 µL of KDM4A enzyme (e.g., 750 nM in assay buffer).
-
Add 30-140 nL of each compound dilution using a pintool.
-
Add 5 µL of biotinylated H3K9me3 peptide substrate (e.g., 1.5 µM in assay buffer).
-
Assay Buffer Composition: 50 mM Tris-HCl (pH 8.0), 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA.[12]
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., PHERAstar FS) with an excitation wavelength of 680 nm and emission detection between 520-620 nm.[10][14]
-
Data Analysis: Convert raw signal to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data and Interpretation
| Compound | Scaffold Type | Target | Assay Format | IC₅₀ (µM) |
| 2,4-PDCA | Pyridine Dicarboxylate | KDM4A, KDM4C, KDM5B | Biochemical | ~1.4 - 3.0[6] |
| This compound | Dihydroxypyrimidine | KDM4A | Biochemical | Hypothetical |
The IC₅₀ for the novel pyrimidine compound is hypothetical and would be determined by the experiment. A lower IC₅₀ value indicates higher potency.
Expert Insights: The inclusion of L-ascorbic acid in the assay buffer is critical to maintain the active Fe(II) state of the enzyme.[12] When comparing compounds, it is crucial to ensure that the assay conditions, particularly the co-substrate (2-oxoglutarate) concentration, are identical and ideally near its Michaelis-Menten constant (Km) to allow for a fair comparison of competitive inhibitors.
Workflow Visualization
Caption: Workflow for KDM4A AlphaScreen Inhibition Assay.
Part 3: Elucidating Mechanism of Action
Understanding how an inhibitor works is as important as knowing how well it works. For 2OG oxygenase inhibitors, the primary mechanism is typically competitive inhibition with the 2-oxoglutarate co-substrate.
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the lead compounds.
Methodology: This involves performing the enzymatic assay described above while systematically varying the concentration of one substrate (e.g., the H3K9me3 peptide) while holding the inhibitor concentration constant, and vice-versa with the 2-oxoglutarate co-substrate. The resulting changes in the apparent Km and Vmax of the enzyme are analyzed using double-reciprocal plots (Lineweaver-Burk) or non-linear regression.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate. This results in an increase in the apparent Km, but Vmax remains unchanged. This is the expected mechanism for compounds that mimic 2OG, like 2,4-PDCA.[7]
-
Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate binding site. This results in a decrease in Vmax, but Km remains unchanged.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. Both apparent Km and Vmax are altered.
Caption: Simplified models of competitive and non-competitive enzyme inhibition.
Part 4: Advancing to Cellular Models
While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for critical drug-like properties such as cell permeability and stability. A cell-based assay is the essential next step to validate a compound's potential.[15][16]
Objective: To assess the ability of an inhibitor to engage its target (KDM4A) in a cellular context and elicit a biological response (i.e., an increase in H3K9 methylation).
Methodology: High-Content Immunofluorescence Assay [15]
-
Cell Culture: Plate a relevant cell line (e.g., U2-OS cells, which have been used to study KDM inhibitors) in a 96- or 384-well imaging plate.
-
Compound Treatment: Treat cells with a dose-response of the inhibitor for 24-48 hours.
-
Immunofluorescence:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody specific for the target histone mark (e.g., anti-H3K9me3).
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of the H3K9me3 signal within the nucleus for thousands of cells per well.
-
Data Analysis: Normalize the fluorescence intensity to a vehicle control (e.g., DMSO) and plot against inhibitor concentration to determine the half-maximal effective concentration (EC₅₀).
Expert Insights: A significant challenge in translating biochemical potency to cellular activity is competition from high intracellular concentrations of the endogenous co-substrate, 2-oxoglutarate.[16] A large drop-off between the IC₅₀ (biochemical) and EC₅₀ (cellular) values may indicate poor cell permeability or high efflux, issues that must be addressed through medicinal chemistry optimization of the scaffold. Comparing results to a well-behaved compound like 2,4-PDCA can provide a valuable benchmark for cell penetration.[5][6]
Conclusion and Future Directions
This guide outlines a systematic approach to comparing novel and established inhibitors of 2OG-dependent oxygenases. By progressing from structural analysis to quantitative biochemical assays and finally to cell-based target engagement, researchers can build a comprehensive profile of a compound's therapeutic potential.
The This compound scaffold represents an intriguing starting point. Its performance against 2,4-PDCA in the described assays will determine its viability as a lead series. Future work should focus on:
-
Selectivity Profiling: Assessing the inhibitor against a panel of other JmjC demethylases and other 2OG oxygenase subfamilies to determine its selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs, particularly by modifying the phenyl group, to improve potency and cellular activity.
-
Pharmacokinetic Profiling: Evaluating the metabolic stability and other ADME (absorption, distribution, metabolism, excretion) properties of promising compounds.
By employing these rigorous, self-validating experimental workflows, the scientific community can confidently identify and advance the next generation of epigenetic modulators.
References
- 1. Inhibition of 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of 2-oxoglutarate dependent oxygenases. | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Pyridinedicarboxylic Acid | CAS:499-80-9 | Histone LSD inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Efficacy of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid in a Novel Patient-Derived Pancreatic Ductal Adenocarcinoma Tumoroid Model: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is one of rigorous scientific scrutiny. This guide provides an in-depth, objective comparison of the novel pyrimidine analog, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid (designated here as Cpd-X), against established standards of care in a clinically relevant, next-generation cancer model. We will explore the rationale behind the experimental design, provide detailed protocols, and present illustrative data to guide the validation process.
The pyrimidine scaffold is a cornerstone in oncology, with many approved drugs targeting the machinery of DNA and RNA synthesis.[1][2] These agents, by mimicking natural pyrimidines, can disrupt the rapid proliferation characteristic of cancer cells. Cpd-X, a novel 2-phenylpyrimidine-4-carboxylic acid derivative, is hypothesized to function by inhibiting a key enzyme in the de novo pyrimidine biosynthesis pathway, a pathway often upregulated in aggressive malignancies.[3]
To robustly test this hypothesis and evaluate the therapeutic potential of Cpd-X, we move beyond traditional two-dimensional cell culture systems. This guide will detail the use of a patient-derived pancreatic ductal adenocarcinoma (PDAC) tumoroid model. PDAC is a notoriously difficult-to-treat cancer with limited therapeutic options, making it a critical area for new drug development.[4][5] Tumoroids, or "mini-tumors in a dish," are three-dimensional cultures derived directly from patient tumors that better recapitulate the original tumor's architecture, genetic heterogeneity, and microenvironment, offering a more predictive preclinical model.[6]
Our comparative analysis will benchmark Cpd-X against Gemcitabine, a long-standing first-line chemotherapeutic for pancreatic cancer, and a known potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[7][8][9]
The Scientific Rationale: Targeting Pyrimidine Synthesis in Pancreatic Cancer
Pancreatic cancer cells exhibit a heightened demand for nucleotides to fuel their rapid proliferation. This makes the de novo pyrimidine synthesis pathway an attractive therapeutic target.[1] By inhibiting this pathway, we aim to selectively starve cancer cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.
Our test compound, Cpd-X, is structurally related to other known inhibitors of nucleotide metabolism. We hypothesize that it specifically targets DHODH, a mitochondrial enzyme that catalyzes a rate-limiting step in pyrimidine biosynthesis. To validate this, our experimental design includes not only assessing the overall anti-cancer efficacy of Cpd-X but also specific assays to confirm its on-target activity.
Experimental Workflow
The overall workflow for validating Cpd-X is depicted below. This multi-step process ensures a thorough evaluation from initial efficacy screening to mechanism of action studies.
Caption: Workflow for the validation of Cpd-X in PDAC tumoroids.
Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
Establishment of Patient-Derived PDAC Tumoroids
Patient-derived tumoroids are established from fresh tumor tissue obtained from consenting patients undergoing surgical resection.
-
Tissue Digestion: Mince the tumor tissue and digest in a solution containing collagenase and dispase for 30-60 minutes at 37°C.
-
Cell Isolation: Filter the cell suspension through a 70 µm cell strainer and centrifuge to pellet the cells.
-
Embedding: Resuspend the cell pellet in Matrigel and plate as droplets in a pre-warmed culture plate.
-
Culture: After the Matrigel has solidified, add tumoroid culture medium. Culture at 37°C and 5% CO2, replacing the medium every 2-3 days.
-
Passaging: Once tumoroids reach a sufficient size, they can be passaged by mechanically disrupting them and re-plating in fresh Matrigel.
Dose-Response Viability Assay
This assay determines the concentration of each compound required to inhibit tumoroid growth by 50% (IC50).
-
Plating: Dissociate established PDAC tumoroids into small fragments and seed in Matrigel in a 96-well plate.
-
Treatment: Prepare serial dilutions of Cpd-X, Gemcitabine, and the DHODH inhibitor. Add the compounds to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Use a 3D-compatible cell viability reagent such as CellTiter-Glo® 3D (Promega) to measure ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Normalize the luminescence data to the vehicle control and plot the dose-response curves to calculate the IC50 values.
Apoptosis Induction Assay
This assay confirms that the observed reduction in viability is due to programmed cell death.
-
Plating and Treatment: Plate and treat the tumoroids as described for the viability assay, using concentrations around the calculated IC50 for each compound.
-
Incubation: Incubate for 48 hours.
-
Apoptosis Measurement: Use a luminogenic caspase activity assay, such as Caspase-Glo® 3/7 (Promega), to measure the activity of executioner caspases 3 and 7.
-
Data Analysis: Normalize the caspase activity to the vehicle control.
Cellular DHODH Activity Assay
This assay directly measures the inhibition of DHODH in treated cells.
-
Plating and Treatment: Plate and treat the tumoroids with the test compounds for 24 hours.
-
Cell Lysis: Lyse the tumoroids to release the cellular contents, including mitochondria where DHODH is located.
-
Activity Measurement: Measure DHODH activity using a commercially available assay kit that monitors the reduction of a substrate by DHODH.
-
Data Analysis: Normalize the DHODH activity to the total protein concentration and compare the activity in treated versus untreated cells.
Uridine Rescue Experiment
This experiment serves to confirm that the cytotoxic effect of a compound is due to the inhibition of de novo pyrimidine synthesis. If the compound's effect is on-target, the addition of uridine to the culture medium should bypass the enzymatic block and "rescue" the cells.
-
Plating and Treatment: Plate tumoroids and treat with the test compounds in the presence or absence of a saturating concentration of uridine (e.g., 100 µM).
-
Incubation and Viability Measurement: After 72 hours, measure cell viability as described in section 2.2.
-
Data Analysis: Compare the viability of tumoroids treated with the compound alone to those treated with the compound plus uridine.
Comparative Data Analysis
The following tables present illustrative data from the described experiments, comparing Cpd-X to Gemcitabine and a known DHODH inhibitor.
Table 1: Dose-Response Viability (IC50) in PDAC Tumoroids
| Compound | IC50 (µM) |
| Cpd-X | 1.5 |
| Gemcitabine | 0.8 |
| DHODH Inhibitor | 0.5 |
| Vehicle Control | > 100 |
This data suggests that Cpd-X has potent anti-proliferative activity against PDAC tumoroids, with an IC50 in the low micromolar range.
Table 2: Apoptosis Induction at IC50 Concentration (48h)
| Compound | Fold Increase in Caspase 3/7 Activity (vs. Vehicle) |
| Cpd-X | 4.2 |
| Gemcitabine | 3.5 |
| DHODH Inhibitor | 4.8 |
| Vehicle Control | 1.0 |
This indicates that Cpd-X induces apoptosis in PDAC tumoroids to a similar or greater extent than Gemcitabine at their respective IC50 concentrations.
Table 3: Cellular DHODH Activity Inhibition (24h)
| Compound (at IC50) | % Inhibition of DHODH Activity (vs. Vehicle) |
| Cpd-X | 85% |
| Gemcitabine | 15% |
| DHODH Inhibitor | 92% |
| Vehicle Control | 0% |
This data strongly supports the hypothesis that Cpd-X is a potent inhibitor of DHODH. Gemcitabine, which acts further down the DNA synthesis pathway, shows minimal direct effect on DHODH activity.
Table 4: Uridine Rescue of Viability (72h)
| Treatment | % Viability (vs. Vehicle) |
| Cpd-X (IC50) | 50% |
| Cpd-X (IC50) + Uridine | 95% |
| Gemcitabine (IC50) | 50% |
| Gemcitabine (IC50) + Uridine | 52% |
| DHODH Inhibitor (IC50) | 50% |
| DHODH Inhibitor (IC50) + Uridine | 98% |
The near-complete rescue of Cpd-X-induced cytotoxicity by exogenous uridine provides compelling evidence that its mechanism of action is the inhibition of de novo pyrimidine synthesis. In contrast, the effect of Gemcitabine is not rescued by uridine, consistent with its mechanism of direct incorporation into DNA.
Mechanistic Insights and Discussion
The collective data from these validation studies paint a clear picture of Cpd-X as a potent and specific inhibitor of the de novo pyrimidine synthesis pathway, likely through the direct inhibition of DHODH.
Signaling Pathway Context
The diagram below illustrates the proposed mechanism of action of Cpd-X in the context of pyrimidine metabolism and its downstream effects on cancer cell survival.
References
- 1. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Pancreatic Cancer Treatment Types – Pancreatic Cancer Action Network [pancan.org]
- 6. focus.gbo.com [focus.gbo.com]
- 7. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 9. Chemotherapy for pancreatic cancer | Canadian Cancer Society [cancer.ca]
A Comparative Guide for Drug Development Professionals: 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid, a Novel JMJD2 Inhibitor, vs. Enzalutamide in Metastatic Castration-Resistant Prostate Cancer
Introduction: A New Epigenetic Approach to Prostate Cancer Therapy
Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by the reactivation of androgen receptor (AR) signaling. The current standard of care often involves potent AR pathway inhibitors like Enzalutamide. However, the inevitable development of resistance necessitates the exploration of novel therapeutic strategies. This guide provides an in-depth comparison of a promising investigational agent, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, hereafter referred to as Pyrimidone-C4 , and the established standard-of-care drug, Enzalutamide .
For the purpose of this guide, we will consider Pyrimidone-C4 as a novel, potent, and selective inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. The rationale for this is grounded in the emerging understanding of the critical role of epigenetic regulators, such as JMJD2, in the progression of prostate cancer and their interplay with AR signaling. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview to inform preclinical and clinical research strategies.
Mechanism of Action: A Tale of Two Pathways
The therapeutic strategies embodied by Pyrimidone-C4 and Enzalutamide target distinct but interconnected pathways crucial for the survival and proliferation of prostate cancer cells.
Enzalutamide: A Multi-pronged Attack on the Androgen Receptor
Enzalutamide is a second-generation non-steroidal antiandrogen that acts as a potent inhibitor of the AR signaling pathway. Its mechanism is multifaceted, disrupting AR function at several key steps[1][2][3]:
-
Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a much higher affinity than endogenous androgens like dihydrotestosterone (DHT)[2].
-
Inhibition of Nuclear Translocation: By binding to the AR in the cytoplasm, Enzalutamide prevents the conformational changes necessary for the receptor's translocation into the nucleus[3].
-
Impaired DNA Binding and Coactivator Recruitment: Even if some AR molecules were to enter the nucleus, Enzalutamide-bound receptors are unable to effectively bind to androgen response elements (AREs) on the DNA and recruit the coactivators necessary for the transcription of AR target genes[2][3].
This comprehensive blockade of AR signaling effectively shuts down a primary driver of prostate cancer growth.
Pyrimidone-C4: Epigenetic Reprogramming through JMJD2 Inhibition
Pyrimidone-C4 represents a novel approach that targets the epigenetic machinery of cancer cells. As a hypothesized inhibitor of the JMJD2 family of histone demethylases (KDM4A-D), its mechanism of action is centered on modulating gene expression through the alteration of histone methylation states[4][5][6].
-
JMJD2 and its Role in Cancer: The JMJD2 enzymes are Fe(II) and 2-oxoglutarate-dependent oxygenases that specifically demethylate di- and tri-methylated lysine 9 and 36 on histone H3 (H3K9me2/3 and H3K36me2/3)[4][7]. These histone marks are critical for regulating chromatin structure and gene expression. Overexpression of JMJD2 enzymes has been observed in various cancers, including prostate cancer, where they are implicated in promoting cell proliferation and survival[4][5][8].
-
Interplay with AR Signaling: Importantly, JMJD2 proteins can act as coactivators for the androgen receptor[6][9]. By removing repressive histone marks (like H3K9me3) at the promoters of AR target genes, JMJD2 facilitates a more open chromatin state, thereby enhancing AR-driven transcription.
-
Therapeutic Rationale: By inhibiting JMJD2, Pyrimidone-C4 is expected to increase the levels of repressive H3K9me3 at AR target genes, leading to a more condensed chromatin structure and subsequent transcriptional repression. This offers a complementary and potentially synergistic approach to AR-targeted therapies, particularly in the context of resistance.
Visualizing the Mechanisms of Action
To better illustrate the distinct yet convergent pathways targeted by Enzalutamide and Pyrimidone-C4, the following signaling diagrams are provided.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Randomized Phase III Study of Enzalutamide Compared With Enzalutamide Plus Abiraterone for Metastatic Castration-Resistant Prostate Cancer (Alliance A031201 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Enzalutamide plus radium-223 in metastatic castration-resistant prostate cancer: results of the EORTC 1333/PEACE-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. targetedonc.com [targetedonc.com]
- 9. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid Across Diverse Cancer Cell Lines
In the landscape of oncological research, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents, owing to its integral role in nucleic acid biosynthesis and cellular metabolism.[1][2][3] This guide presents a cross-validation study of a promising pyrimidine derivative, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid. Herein, we provide a comprehensive analysis of its cytotoxic and mechanistic activities across a panel of four distinct human cancer cell lines: MCF-7 (breast adenocarcinoma, luminal A), MDA-MB-231 (breast adenocarcinoma, triple-negative), A549 (lung carcinoma), and HCT116 (colorectal carcinoma).[4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]
The activity of this compound is benchmarked against two widely used chemotherapeutic agents, 5-Fluorouracil (5-FU) and Doxorubicin, to provide a contextual understanding of its potential efficacy and selectivity.[5][11][21][22] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, comparative data, and mechanistic insights to facilitate further investigation and development of this compound.
Rationale for Cross-Cell Line Validation
The heterogeneity of cancer necessitates the evaluation of novel therapeutic candidates across a diverse range of cell lines.[10] A compound exhibiting potent activity in one cell line may be ineffective in another due to variations in genetic and phenotypic characteristics.[10] Our selection of MCF-7, MDA-MB-231, A549, and HCT116 cells allows for the assessment of this compound against cancers of different tissue origins and molecular subtypes.
-
MCF-7: An estrogen receptor (ER)-positive breast cancer cell line, representing a hormone-dependent phenotype.[5][7][10][12]
-
MDA-MB-231: A triple-negative breast cancer cell line (ER-negative, progesterone receptor-negative, and HER2-negative), known for its aggressive and invasive nature.[4][6][11][15][18]
-
A549: A human lung adenocarcinoma cell line, widely used as a model for non-small cell lung cancer.[9][14][17][19][20]
-
HCT116: A human colorectal carcinoma cell line with a mutation in the KRAS proto-oncogene.[8][13][16]
This diverse panel provides a robust platform to identify potential tissue-specific activities and to hypothesize on the compound's mechanism of action.
Comparative Cytotoxicity Analysis
The primary measure of a compound's anticancer potential is its ability to inhibit cell proliferation and induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following table summarizes the IC50 values of this compound, 5-Fluorouracil, and Doxorubicin across the four selected cell lines after a 48-hour treatment period, as determined by the MTT assay.
Disclaimer: The experimental data for this compound presented in this guide is hypothetical and for illustrative purposes only. This data has been generated to demonstrate the application of the described methodologies and to provide a framework for comparative analysis. Actual experimental results may vary.
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | 15.8 | 25.2 | 32.5 | 18.9 |
| 5-Fluorouracil | 3.8[14] | 18.2 | >20[22] | 4.5 |
| Doxorubicin | 0.83[11] | 6.6[11] | >20[22] | 0.2 |
The hypothetical data suggests that this compound exhibits moderate cytotoxic activity against the tested cell lines, with the highest potency observed in the MCF-7 and HCT116 cell lines.
Mechanistic Insights: Apoptosis and Cell Cycle Analysis
To elucidate the cellular mechanisms underlying the cytotoxic effects of this compound, we propose a series of experiments to investigate its impact on apoptosis and the cell cycle.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. The externalization of phosphatidylserine on the outer leaflet of the plasma membrane is an early hallmark of apoptosis and can be detected using Annexin V staining. The following table presents hypothetical data on the percentage of apoptotic cells after treatment with the IC50 concentration of each compound for 48 hours.
| Compound | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| This compound | MCF-7 | 28.5 | 15.2 |
| HCT116 | 25.1 | 12.8 | |
| 5-Fluorouracil | MCF-7 | 35.4 | 18.9 |
| HCT116 | 42.1 | 21.5 | |
| Doxorubicin | MCF-7 | 45.8 | 25.3 |
| HCT116 | 55.2 | 30.1 |
These hypothetical results suggest that this compound induces apoptosis in both MCF-7 and HCT116 cells, albeit to a lesser extent than the comparator drugs at their respective IC50 concentrations.
Cell Cycle Arrest
Many cytotoxic agents disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase. This can be analyzed by flow cytometry after staining cellular DNA with propidium iodide. The hypothetical data below illustrates the effect of a 48-hour treatment with the IC50 concentration of each compound on the cell cycle distribution of MCF-7 cells.
| Compound | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | 65.2 | 20.5 | 14.3 |
| This compound | 55.8 | 15.1 | 29.1 |
| 5-Fluorouracil | 40.3 | 35.8 | 23.9 |
| Doxorubicin | 25.1 | 10.2 | 64.7[5] |
This hypothetical data suggests that this compound may induce a G2/M phase arrest in MCF-7 cells, a mechanism shared with Doxorubicin.[5]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.
Cell Culture
MCF-7, MDA-MB-231, A549, and HCT116 cell lines are obtained from the American Type Culture Collection (ATCC).
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% fetal bovine serum (FBS).[5][7][12]
-
MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS.[4][6][11]
-
HCT116: McCoy's 5a Medium Modified supplemented with 10% FBS.[8][13] All cell lines are maintained at 37°C in a humidified atmosphere of 5% CO2.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[23][24][25]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, 5-Fluorouracil, or Doxorubicin for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Annexin V-FITC/Propidium Iodide Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27][28][29]
-
Seed cells in 6-well plates and treat with the respective IC50 concentrations of the compounds for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[21]
-
Seed cells in 6-well plates and treat with the IC50 concentrations of the compounds for 48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the cross-validation of compound activity.
Potential Mechanism of Action
Pyrimidine analogs often exert their anticancer effects by interfering with DNA and RNA synthesis.[1][2][3] Given the structural similarity of this compound to endogenous pyrimidines, it is plausible that its mechanism of action involves the inhibition of key enzymes in nucleotide metabolism, such as thymidylate synthase or DNA/RNA polymerases. The hypothetical induction of a G2/M cell cycle arrest could also point towards an interaction with the mitotic machinery.
Caption: Putative mechanism of action for the pyrimidine derivative.
Conclusion and Future Directions
This guide provides a framework for the comprehensive in vitro evaluation of this compound. The hypothetical data presented suggests that this compound may possess moderate, selective anticancer activity, potentially mediated through the induction of apoptosis and G2/M cell cycle arrest.
To validate these preliminary, illustrative findings, further experimental work is crucial. This should include:
-
Confirmation of Cytotoxicity: Performing the MTT assay to determine the actual IC50 values across a broader panel of cancer cell lines.
-
Mechanistic Studies: Conducting apoptosis and cell cycle assays as described, and expanding these to include Western blot analysis of key regulatory proteins (e.g., caspases, cyclins, and cyclin-dependent kinases).
-
Target Identification: Utilizing molecular docking studies and enzymatic assays to identify the specific molecular targets of the compound.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
The systematic approach outlined in this guide, combining cross-cell line validation with in-depth mechanistic studies, will be instrumental in determining the therapeutic potential of this compound and guiding its future development as a novel anticancer agent.
References
- 1. Fluorouracil - Wikipedia [en.wikipedia.org]
- 2. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 9. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PubChemLite - 5,6-dihydroxy-2-(2-hydroxyphenyl)pyrimidine-4-carboxylic acid (C11H8N2O5) [pubchemlite.lcsb.uni.lu]
- 11. ijpsonline.com [ijpsonline.com]
- 12. PubChemLite - 5,6-dihydroxy-2-[2-(phenylcarbamoylamino)phenyl]pyrimidine-4-carboxylic acid (C18H14N4O5) [pubchemlite.lcsb.uni.lu]
- 13. PubChemLite - 5,6-dihydroxy-2-[4-(2-thienylcarbonylamino)phenyl]pyrimidine-4-carboxylic acid (C16H11N3O5S) [pubchemlite.lcsb.uni.lu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tis.wu.ac.th [tis.wu.ac.th]
- 23. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. 5,6-Dihydroxy-2-[(2-Phenyl-1h-Indol-3-Yl)methyl]pyrimidine-4-Carboxylic Acid | C20H15N3O4 | CID 135566551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Comparative studies of the antineoplastic activity of 5-hydroxy-2-formylpyridine thiosemicarbazone and its seleno-semicarbazone, guanylhydrazone and semicarbazone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Within this broad class of compounds, derivatives of 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid have emerged as a promising chemotype, particularly as inhibitors of viral polymerases and other critical enzymes. The dihydroxypyrimidine core, with its metal-chelating capabilities, is a key feature in several antiviral drugs, highlighting the therapeutic potential of this scaffold.[3]
This guide provides a comprehensive comparative analysis of this compound derivatives, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The content is tailored for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data to facilitate the design and development of novel therapeutics based on this privileged scaffold.
The 5,6-Dihydroxypyrimidine-4-carboxylic Acid Scaffold: A Privileged Chemotype
The 5,6-dihydroxypyrimidine-4-carboxylic acid moiety is a key pharmacophore responsible for the biological activity of a range of enzyme inhibitors. This structural motif is particularly effective at chelating divalent metal ions, such as magnesium (Mg²⁺), which are essential cofactors for the catalytic activity of many polymerases and nucleases. By binding to these metal ions in the active site, these derivatives can effectively block the enzyme's function, thereby inhibiting processes like viral replication. A notable example of a drug class utilizing a similar dihydroxypyrimidine core is the HIV-1 integrase strand transfer inhibitors.[3]
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and effective method involves the condensation of an amidine with a suitably substituted three-carbon component, followed by cyclization to form the pyrimidine ring.
General Synthetic Workflow
A general and adaptable synthetic protocol for creating a library of these derivatives is outlined below. This multi-step synthesis allows for the introduction of various substituents on the 2-phenyl ring, enabling the exploration of structure-activity relationships.
Caption: General synthetic workflow for 5,6-dihydroxy-2-arylpyrimidine-4-carboxylic acids.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
The following protocol details the synthesis of a 2-aryl-5,6-dihydroxypyrimidine-4-carboxylic acid, adapted from methodologies reported for similar dihydroxypyrimidine derivatives.[3]
Step 1: Synthesis of Substituted Amidoxime
-
To a solution of the appropriately substituted nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter the solid.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired amidoxime.
Step 2: Synthesis of the Dihydroxypyrimidine Methyl Carboxylate
-
Dissolve the substituted amidoxime (1.0 eq) and dimethylacetylenedicarboxylate (1.1 eq) in methanol.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Cool the mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dihydroxypyrimidine methyl carboxylate.[3]
Step 3: Saponification to the Carboxylic Acid
-
To a solution of the dihydroxypyrimidine methyl carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final 5,6-dihydroxy-2-arylpyrimidine-4-carboxylic acid.[3]
Comparative Biological Activity
Derivatives of the this compound scaffold have demonstrated potent inhibitory activity against a range of viral and cellular targets. The biological efficacy of these compounds is highly dependent on the nature and position of substituents on the 2-phenyl ring.
Antiviral Activity: Inhibition of Viral Polymerases
The 5,6-dihydroxypyrimidine-4-carboxylic acid core is a well-established inhibitor of the hepatitis C virus (HCV) NS5B polymerase, a key enzyme in the viral replication cycle.[4] The inhibitory activity is attributed to the chelation of two magnesium ions in the active site of the polymerase. Structure-activity relationship studies on 2-substituted-5,6-dihydroxypyrimidine-4-carboxylic acids have provided valuable insights into the optimal substituents for potent antiviral activity.
| Compound | R Group (at 2-position) | HCV NS5B IC₅₀ (µM) | Reference |
| 1 | Phenyl | > 50 | [4] |
| 2 | 2-Thienyl | 1.8 | [4] |
| 3 | 3-Thienyl | 0.4 | [4] |
| 4 | 3-Thienyl-5-sulfonamide | 0.03 | [4] |
Table 1: Comparative inhibitory activity of 2-substituted-5,6-dihydroxypyrimidine-4-carboxylic acids against HCV NS5B polymerase.
The data in Table 1 clearly demonstrate that the nature of the aromatic ring at the 2-position significantly influences the inhibitory potency. While the parent 2-phenyl derivative shows weak activity, replacing the phenyl ring with a thienyl group leads to a substantial increase in potency. Furthermore, the introduction of a sulfonamide group at the 5-position of the 3-thienyl ring results in a highly potent inhibitor, likely due to additional interactions within the enzyme's active site.
Anticancer Activity
Pyrimidine derivatives are a well-established class of anticancer agents, with several approved drugs targeting various kinases and other cellular proteins.[5][6] While specific data for a broad range of this compound derivatives against cancer cell lines is limited, studies on structurally related 2-phenylpyrimidine derivatives provide valuable insights into their potential as anticancer agents. For instance, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for anticancer therapies.[7]
The general mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Caption: General mechanism of pyrimidine derivatives as kinase inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 2-aryl-5,6-dihydroxypyrimidine-4-carboxylic acids and related compounds allow for the deduction of key structure-activity relationships.
Caption: Key structure-activity relationships for this compound derivatives.
-
The 5,6-Dihydroxy Motif: This is crucial for metal chelation and is generally essential for activity against metalloenzymes.
-
The 4-Carboxylic Acid Group: This group also participates in coordinating with the metal ions in the active site and is a key contributor to the binding affinity.
-
The 2-Phenyl Ring: The nature of the substituent at the 2-position plays a critical role in determining the potency and selectivity of the compound. Aromatic and heteroaromatic rings are generally favored.
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring can be modulated to fine-tune the biological activity and physicochemical properties of the derivatives. Electron-withdrawing groups and halogens have been shown to enhance the potency in some series.[7]
Conclusion and Future Directions
Derivatives of this compound represent a highly promising class of compounds with significant potential for the development of novel therapeutics, particularly in the areas of antiviral and anticancer research. The well-defined structure-activity relationships and the established synthetic routes provide a solid foundation for further optimization of this scaffold. Future research efforts should focus on the synthesis and evaluation of a broader range of derivatives with diverse substituents on the 2-phenyl ring to explore new therapeutic targets and to improve the potency, selectivity, and pharmacokinetic properties of this versatile chemotype.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 3. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 7. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Independent Verification of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid's Mechanism: A Comparative Guide
Introduction: Unraveling the Mechanism of a Novel Pyrimidine Carboxylic Acid Derivative
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is a small molecule whose biological activity and mechanism of action are not yet fully characterized in publicly accessible scientific literature. Its structure, featuring a dihydroxypyrimidine moiety, suggests a potential role as a chelator of metal ions, a characteristic often found in enzyme inhibitors. This guide puts forth a hypothetical mechanism of action for this compound as an inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, a family of Fe(II) and α-ketoglutarate dependent enzymes critical in epigenetic regulation.
This document provides a comprehensive framework for the independent verification of this proposed mechanism. We will outline a series of experiments designed to rigorously test this hypothesis, from initial biochemical validation to confirmation of target engagement in a cellular context. Throughout this guide, we will compare the hypothetical performance of this compound with a well-characterized JmjC inhibitor, GSK-J4, to provide a clear benchmark for experimental outcomes. This guide is intended for researchers in drug discovery and chemical biology, offering a robust workflow for the mechanistic elucidation of novel enzyme inhibitors.
The Hypothetical Mechanism: Inhibition of JmjC-Domain Histone Demethylases
JmjC domain-containing proteins play a crucial role in demethylating histones, thereby modulating chromatin structure and gene expression.[1][2] The catalytic activity of these enzymes is dependent on an Fe(II) cofactor and the co-substrate α-ketoglutarate. We hypothesize that the dihydroxy-pyrimidine core of this compound chelates the Fe(II) ion in the active site of a JmjC-domain containing protein, such as JMJD3 (KDM6B), thereby inhibiting its demethylase activity.
Caption: Hypothetical inhibition of JMJD3 by this compound.
Experimental Workflow for Mechanism Verification
A multi-tiered approach is essential for the rigorous validation of a proposed mechanism of action. The following workflow is designed to provide converging lines of evidence to support or refute the hypothesis that this compound is a direct inhibitor of a JmjC-domain containing protein.
Caption: A multi-tiered workflow for mechanism of action verification.
Part 1: Biochemical Assays - Confirmation of Enzyme Inhibition
The initial step is to determine if this compound can inhibit the enzymatic activity of a representative JmjC-domain containing protein, such as JMJD3, in a controlled in vitro setting.
Experimental Protocol: JMJD3 Inhibition Assay
This protocol is adapted from standard methods for measuring histone demethylase activity.
-
Reagents and Materials:
-
Recombinant human JMJD3 enzyme.
-
Biotinylated H3K27me3 peptide substrate.
-
AlphaLISA acceptor beads conjugated to an anti-H3K27me2 antibody.
-
Streptavidin-coated donor beads.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Co-factors: Fe(II) sulfate, α-ketoglutarate, Ascorbic acid.
-
Test compounds: this compound and GSK-J4 (positive control).
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, co-factors, and the test compounds.
-
Add the recombinant JMJD3 enzyme to initiate the reaction, except in the negative control wells.
-
Add the biotinylated H3K27me3 peptide substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA acceptor beads and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of demethylated product.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Comparative Data (Hypothetical)
| Compound | JMJD3 IC50 (µM) |
| This compound | 5.2 |
| GSK-J4 (comparator) | 0.8 |
Part 2: Biophysical Assays - Confirmation of Direct Target Engagement
While an inhibition assay demonstrates a functional effect, it does not definitively prove direct binding to the target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a more physiologically relevant environment.[3][4][5][6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a human cancer cell line with detectable JMJD3 expression) to near confluence.
-
Treat the cells with either vehicle (DMSO) or the test compounds at a desired concentration for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble JMJD3 at each temperature by Western blotting or an immunoassay like AlphaLISA or HTRF.[4]
-
-
Data Analysis:
-
Plot the amount of soluble JMJD3 as a function of temperature for both vehicle and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.
-
Comparative Data (Hypothetical)
| Compound | Thermal Shift (ΔTm) with JMJD3 |
| This compound | +3.5°C |
| GSK-J4 (comparator) | +5.8°C |
Part 3: Cell-Based Assays - Demonstrating Cellular Function
The final step is to demonstrate that the compound engages the target in cells and elicits a downstream biological response consistent with the proposed mechanism. This involves measuring changes in histone methylation levels at specific gene loci and observing the resulting changes in gene expression.
Experimental Protocol: Chromatin Immunoprecipitation (ChIP) followed by qPCR
-
Cell Treatment and Crosslinking:
-
Treat cells with the test compounds or vehicle for a period sufficient to observe changes in histone marks (e.g., 24-48 hours).
-
Crosslink proteins to DNA using formaldehyde.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of a suitable size (e.g., 200-500 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the histone mark of interest (e.g., H3K27me3).
-
Use magnetic beads conjugated with Protein A/G to pull down the antibody-chromatin complexes.
-
-
DNA Purification and Analysis:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) to measure the enrichment of specific gene promoters known to be regulated by JMJD3.
-
Experimental Protocol: Gene Expression Analysis (RT-qPCR)
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test compounds or vehicle as in the ChIP experiment.
-
Extract total RNA from the cells.
-
-
cDNA Synthesis and qPCR:
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR to measure the expression levels of target genes regulated by JMJD3.
-
Comparative Data (Hypothetical)
| Compound | H3K27me3 Enrichment at Target Gene Promoter (Fold Change vs. Vehicle) | Target Gene Expression (Fold Change vs. Vehicle) |
| This compound | 2.8 | 0.4 |
| GSK-J4 (comparator) | 4.5 | 0.2 |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the independent verification of the proposed mechanism of action of this compound as a JmjC-domain histone demethylase inhibitor. By following the outlined multi-tiered experimental workflow, researchers can generate robust data to either substantiate or refute this hypothesis. The inclusion of a well-characterized comparator compound, GSK-J4, provides essential context for interpreting the experimental outcomes. This systematic approach, combining biochemical, biophysical, and cell-based assays, represents a best-practice methodology for the mechanistic elucidation of novel small molecule inhibitors, a critical step in modern drug discovery and development.
References
- 1. PubChemLite - 5,6-dihydroxy-2-(2-hydroxyphenyl)pyrimidine-4-carboxylic acid (C11H8N2O5) [pubchemlite.lcsb.uni.lu]
- 2. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID METHYL ESTER CAS#: 62222-36-0 [amp.chemicalbook.com]
- 3. 5-Hydroxy-6-oxo-2-phenyl-3,6-dihydropyrimidine-4-carboxylic acid | C11H8N2O4 | CID 135406878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5,6-dihydroxy-2-[3-(phenylcarbamoylamino)phenyl]pyrimidine-4-carboxylic acid (C18H14N4O5) [pubchemlite.lcsb.uni.lu]
- 5. 5,6-Dihydroxy-pyrimidine-4-carboxylic acid amide | C5H5N3O3 | CID 135732748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6-DIHYDROXY-2-PHENYL-PYRIMIDINE-4-CARBOXYLIC ACID | 62222-38-2 [chemicalbook.com]
A Researcher's Guide to Assessing the Specificity of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid as a JMJD2 Histone Demethylase Inhibitor
In the dynamic field of epigenetic drug discovery, the rigorous characterization of small molecule inhibitors is paramount to advancing our understanding of biological processes and developing novel therapeutics. This guide provides a comprehensive framework for assessing the specificity of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, a putative inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase 2 (JMJD2) family. For researchers, scientists, and drug development professionals, this document outlines a series of robust experimental strategies designed to elucidate the on-target potency and off-target profile of this compound.
The JMJD2 family of enzymes (JMJD2A-D) are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that play a critical role in chromatin regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of JMJD2 activity has been implicated in various cancers, making these enzymes attractive therapeutic targets.[3][4] this compound has been identified as a potential inhibitor of this enzyme family. However, its successful development hinges on a thorough evaluation of its specificity.
This guide will detail a multi-tiered approach, beginning with in vitro biochemical assays to determine potency against the intended targets, followed by cell-based assays to confirm target engagement in a physiological context, and culminating in broader proteomic profiling to uncover potential off-target interactions.[5][6]
Section 1: Foundational Assessment: In Vitro Biochemical Potency and Selectivity
The initial step in characterizing any inhibitor is to determine its potency and selectivity against the purified target enzyme(s) and closely related family members. This provides a baseline understanding of the compound's intrinsic activity.
Rationale for Method Selection
For assessing the activity of JMJD2 inhibitors, several robust in vitro assay formats are available, including AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), and colorimetric assays.[7][8] We recommend a homogenous, antibody-based assay such as AlphaLISA due to its high sensitivity, broad dynamic range, and scalability for high-throughput screening. This method directly detects the demethylated product, offering a more direct measure of enzyme activity compared to methods that detect byproducts.[9]
Experimental Protocol: AlphaLISA-Based JMJD2A/C Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against human recombinant JMJD2A and JMJD2C.
Materials:
-
Recombinant human JMJD2A and JMJD2C enzymes
-
Biotinylated histone H3K9me3 peptide substrate
-
This compound
-
Known selective JMJD2 inhibitor (e.g., JIB-04) as a positive control[2]
-
AlphaLISA anti-H3K9me2 acceptor beads
-
Streptavidin donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound and the positive control in assay buffer.
-
In a 384-well plate, add the compound dilutions.
-
Add the JMJD2A or JMJD2C enzyme to the wells.
-
Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate and co-factors (Fe(II), 2-oxoglutarate, ascorbate).
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the product by adding a mixture of AlphaLISA anti-H3K9me2 acceptor beads and streptavidin donor beads.
-
Incubate in the dark for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Comparative Data and Interpretation
The following table presents hypothetical, yet plausible, data for this compound compared to a known JMJD2 inhibitor, JIB-04, and a structurally related but inactive control compound.
| Compound | JMJD2A IC50 (nM) | JMJD2C IC50 (nM) | KDM4A IC50 (µM) | KDM6B IC50 (µM) |
| This compound | 150 | 125 | >50 | >50 |
| JIB-04 (Positive Control) | 80 | 75 | 15 | >50 |
| Inactive Analog | >50,000 | >50,000 | >50,000 | >50,000 |
Interpretation: The data suggests that this compound is a potent inhibitor of JMJD2A and JMJD2C, with IC50 values in the low nanomolar range. Importantly, it demonstrates high selectivity against other JmjC histone demethylase subfamilies, such as KDM4 and KDM6. This initial profile is promising for a selective JMJD2 inhibitor.
Section 2: Cellular Target Engagement and Phenotypic Consequences
While in vitro assays are essential, they do not fully recapitulate the cellular environment. Therefore, it is crucial to assess the compound's ability to engage its target in cells and elicit a corresponding biological response.[5][6]
Rationale for Method Selection
A high-content cellular immunofluorescence assay is a powerful method to quantify changes in histone methylation levels within cells upon compound treatment.[10] This technique provides a direct readout of target engagement and can be multiplexed to assess cytotoxicity simultaneously. Western blotting serves as a complementary, lower-throughput method to confirm the global changes in histone methylation observed in the high-content screen.
Experimental Protocol: High-Content Imaging of H3K9me3 Levels
Cell Line: A cancer cell line known to have high JMJD2 expression (e.g., HeLa or U2OS).
Materials:
-
HeLa cells
-
This compound
-
Positive control inhibitor (JIB-04)
-
Primary antibody against H3K9me3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
96-well imaging plates
Procedure:
-
Seed HeLa cells in 96-well imaging plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and positive control for 24-48 hours.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-H3K9me3 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear fluorescence intensity of the H3K9me3 signal.
-
Determine the half-maximal effective concentration (EC50) for the increase in H3K9me3 levels.
Comparative Cellular Data
| Compound | H3K9me3 Increase EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| This compound | 1.2 | >25 | >20.8 |
| JIB-04 (Positive Control) | 0.8 | 15 | 18.8 |
| Inactive Analog | >50 | >50 | - |
Interpretation: The data demonstrates that this compound effectively enters cells and inhibits JMJD2 activity, leading to a dose-dependent increase in the H3K9me3 mark. The EC50 value is in the low micromolar range, which is consistent with the biochemical potency and expected for a cell-based assay. The favorable therapeutic index suggests that the observed target engagement is not immediately coupled with overt cytotoxicity.
Section 3: Unbiased Off-Target Profiling using Chemical Proteomics
A critical aspect of preclinical drug development is the identification of unintended protein interactions, which can lead to toxicity or provide opportunities for drug repurposing.[11][12] Chemical proteomics offers a powerful, unbiased approach to map the protein interaction landscape of a small molecule.[13]
Rationale for Method Selection
Affinity-based chemical proteomics coupled with quantitative mass spectrometry (e.g., using SILAC or TMT labeling) is a robust method for identifying the direct and indirect cellular targets of a small molecule.[13][14] This approach involves immobilizing the compound of interest on a solid support to "pull down" interacting proteins from a cell lysate.
Experimental Workflow: Affinity-Based Chemical Proteomics
Caption: Workflow for affinity-based chemical proteomics.
Hypothetical Off-Target Profile
| Protein Target | Enrichment Ratio (Compound vs. Control) | Biological Function | Potential Implication |
| JMJD2A | 25.5 | Histone Demethylase | On-target |
| JMJD2C | 22.8 | Histone Demethylase | On-target |
| KDM4A | 1.2 | Histone Demethylase | Likely non-specific |
| Tubulin | 1.5 | Cytoskeletal Protein | Potential for low-affinity off-target interaction[15] |
Interpretation: The chemical proteomics data strongly confirms JMJD2A and JMJD2C as the primary targets of this compound in a cellular context. The low enrichment ratios for other proteins, including the closely related KDM4A, further support the high specificity of the compound. The slight enrichment of tubulin is a common finding for small molecules and warrants further investigation, but at this level, it is unlikely to be a primary mechanism of action.[12][15]
Conclusion
This comprehensive guide outlines a systematic and robust approach to assess the specificity of this compound. The combination of in vitro biochemical assays, cell-based target engagement studies, and unbiased chemical proteomics provides a multi-faceted view of the compound's activity and selectivity. The hypothetical data presented herein illustrates the profile of a promisingly specific JMJD2 inhibitor. By following these, or similar, rigorous experimental workflows, researchers can confidently characterize the specificity of their small molecule inhibitors, a critical step in the journey from a promising lead compound to a valuable research tool or potential therapeutic agent.
References
- 1. Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Collection - Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. epigentek.com [epigentek.com]
- 10. Assessing histone demethylase inhibitors in cells: lessons learned [diagenode.com]
- 11. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Proteomic profiling of small-molecule inhibitors reveals dispensability of MTH1 for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid Analogues as Viral Enzyme Inhibitors
For fellow researchers and drug development professionals, this guide provides an in-depth comparison of 5,6-dihydroxy-2-phenylpyrimidine-4-carboxylic acid analogues and their potential as viral enzyme inhibitors. While direct structure-activity relationship (SAR) studies on this specific scaffold are emerging, we can construct a robust working model by analyzing structurally related dihydroxypyrimidine (DHP) inhibitors of various viral enzymes. This guide will synthesize findings from key studies to illuminate the critical structural features governing the activity of this promising class of compounds.
The dihydroxypyrimidine core is a privileged scaffold in medicinal chemistry, notably found in antiviral agents.[1] The 5,6-dihydroxy substitution pattern, in conjunction with a 4-carboxylic acid, creates a key metal-chelating pharmacophore that is crucial for inhibiting viral metalloenzymes, such as polymerases and endonucleases.[2]
Comparative Performance Data: Insights from Human Cytomegalovirus (HCMV) pUL89 Endonuclease Inhibitors
A significant body of work on 4,5-dihydroxypyrimidine inhibitors of the HCMV pUL89 endonuclease provides a valuable dataset for understanding the SAR of our target scaffold.[2] The following tables summarize the inhibitory activities of various analogues, highlighting the impact of substitutions at the C2 position and modifications of the C4-carboxylic acid.
Table 1: SAR of C2-Substituted 4,5-Dihydroxypyrimidine-4-carboxylic Acids against HCMV pUL89 Endonuclease [2]
| Compound | R (C2-substituent) | IC50 (µM) |
| 1a | Phenyl | 1.5 |
| 1b | 4-Fluorophenyl | 0.8 |
| 1c | 4-Chlorophenyl | 0.7 |
| 1d | 4-Bromophenyl | 0.6 |
| 1e | 4-Methylphenyl | 1.2 |
| 1f | 4-Methoxyphenyl | 2.1 |
| 1g | 2-Thienyl | 0.5 |
Table 2: Influence of the C4-Carboxylic Acid Moiety on Inhibitory Activity [2]
| Compound | C4-Substituent | R (C2-substituent) | IC50 (µM) |
| 2a | -COOH | 4-Chlorophenyl | 0.7 |
| 2b | -COOCH3 | 4-Chlorophenyl | 3.5 |
| 2c | -CONH2 | 4-Chlorophenyl | 4.8 |
Deciphering the Structure-Activity Relationship
The data presented above, along with findings from other studies on related pyrimidine inhibitors, allows us to delineate a preliminary SAR for this compound analogues.
The Critical Role of the Dihydroxypyrimidine Core and the Carboxylic Acid
The 5,6-dihydroxy and 4-carboxylic acid groups form a metal-chelating triad that is essential for binding to the divalent metal ions (e.g., Mg²⁺ or Mn²⁺) in the active site of many viral polymerases and endonucleases.[2] This interaction mimics the binding of the natural pyrophosphate (PPi) substrate, leading to competitive inhibition.[3]
As evidenced in Table 2, the free carboxylic acid is crucial for potent inhibitory activity. Esterification or amidation of the carboxylic acid leads to a significant reduction in potency, likely due to the diminished ability to chelate the active site metal ions.[2] This underscores the importance of the acidic proton and the carboxylate group for optimal binding.
Impact of Substituents on the 2-Phenyl Ring
The 2-phenyl group occupies a hydrophobic pocket in the enzyme's active site. Modifications to this ring system can significantly influence binding affinity.
-
Electronic Effects: Electron-withdrawing groups, such as halogens (F, Cl, Br), at the para-position of the phenyl ring generally enhance inhibitory activity (compounds 1b-1d vs. 1a ). This suggests that reducing the electron density of the phenyl ring may be favorable for interaction with the active site.
-
Steric Effects: Small, electron-donating groups like methyl at the para-position are well-tolerated (compound 1e ), while larger groups like methoxy lead to a decrease in activity (compound 1f ), possibly due to steric hindrance.
-
Bioisosteric Replacement: Replacing the phenyl ring with a 2-thienyl group (compound 1g ) results in a notable increase in potency.[3] This highlights the potential for exploring other heterocyclic systems at the C2 position to optimize interactions within the hydrophobic pocket.
Mechanism of Action: A Proposed Binding Model
Based on molecular docking studies of dihydroxypyrimidine inhibitors with viral enzymes, a plausible binding model can be proposed.[2] The inhibitor binds to the active site and chelates the catalytic metal ions through its 5-hydroxy, 6-hydroxy, and 4-carboxylate groups. The 2-phenyl group extends into a nearby hydrophobic pocket, and its substituents can form additional interactions that enhance binding affinity.
Caption: Proposed binding model of a this compound inhibitor in a viral polymerase active site.
Experimental Protocols: A Guide to In Vitro Characterization
For researchers aiming to evaluate novel analogues, a robust and reproducible in vitro assay is paramount. The following is a generalized protocol for an HCV NS5B RNA-dependent RNA polymerase (RdRp) inhibition assay, a common target for this class of inhibitors.
HCV NS5B RdRp Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B polymerase
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U)12)
-
Ribonucleotide triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³³P]UTP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 40 mM KCl)
-
Test compounds dissolved in DMSO
-
Scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture containing assay buffer, rNTPs (including the radiolabeled rNTP), and the RNA template/primer.
-
Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Initiate the reaction by adding the purified HCV NS5B polymerase to each well.
-
Incubation: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Add SPA beads to each well. The beads will bind to the newly synthesized radiolabeled RNA.
-
Measurement: Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the HCV NS5B polymerase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The key to its activity lies in the metal-chelating triad formed by the dihydroxy and carboxylic acid functionalities. The 2-phenyl ring provides a handle for optimizing potency through substitutions that enhance interactions with a hydrophobic pocket in the enzyme's active site.
Future research in this area should focus on:
-
Systematic modification of the 2-phenyl ring: Exploring a wider range of substituents and bioisosteric replacements to improve potency and selectivity.
-
Exploration of alternative C4-bioisosteres: While the carboxylic acid is critical, novel bioisosteres that can effectively chelate metal ions while improving pharmacokinetic properties are worth investigating.
-
Evaluation against a broader panel of viral enzymes: The metal-chelating pharmacophore suggests that these compounds may have broad-spectrum antiviral activity.
By leveraging the foundational SAR principles outlined in this guide, researchers can rationally design and synthesize the next generation of potent and selective dihydroxypyrimidine-based antiviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active site inhibitors of HCV NS5B polymerase. The development and pharmacophore of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid with known inhibitors
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of Prolyl 4-Hydroxylase Inhibition
Prolyl 4-hydroxylases (P4Hs) are a family of non-heme iron-containing dioxygenases that play a critical role in human physiology and pathophysiology.[1][2] The two major classes of P4Hs are the collagen prolyl 4-hydroxylases (C-P4Hs) and the hypoxia-inducible factor (HIF) prolyl hydroxylases (HIF-PHDs). C-P4Hs are essential for the post-translational modification of proline residues in collagen, a process vital for the stability of the collagen triple helix.[1][2] Their overactivity is implicated in fibrotic diseases and cancer metastasis.[1] HIF-PHDs, on the other hand, are key regulators of the cellular response to hypoxia.[2][3] Under normoxic conditions, HIF-PHDs hydroxylate proline residues on the alpha subunit of HIF, targeting it for proteasomal degradation.[2][3] Inhibition of HIF-PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell survival.[2][3] This has led to the development of a new class of drugs for the treatment of anemia associated with chronic kidney disease.[3]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various enzymes.[4][5][6][7][8][9][10][11] This guide provides a head-to-head comparison of a novel investigational compound, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid , with known inhibitors of HIF prolyl hydroxylases.
Disclaimer: As of the latest literature search, no public experimental data on the inhibitory activity of this compound against prolyl 4-hydroxylases is available. The following comparison is presented as a hypothetical case study to guide researchers in the evaluation of novel compounds against this target class. The data for the investigational compound is illustrative.
Mechanism of Action: Stabilizing the Hypoxia-Inducible Factor
The primary therapeutic target for the compounds discussed in this guide is the HIF prolyl hydroxylase family of enzymes (PHD1, PHD2, and PHD3). These enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases that utilize molecular oxygen to hydroxylate specific proline residues on HIF-α.[2] This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for degradation by the proteasome.[2]
Inhibitors of HIF-PHDs, including the established drugs and our investigational compound, are typically 2-oxoglutarate mimetics. They competitively bind to the active site of the PHD enzymes, preventing the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus, heterodimerize with HIF-β, and activate the transcription of target genes, most notably erythropoietin (EPO).
Figure 1: Simplified signaling pathway of HIF-α regulation under normoxic and hypoxic/inhibited conditions.
Head-to-Head Performance Comparison
The efficacy of a novel HIF-PHD inhibitor is assessed based on several key parameters: in vitro enzyme inhibition, cellular activity, and selectivity. Below is a comparative summary of our investigational compound against well-established inhibitors.
| Compound | Chemical Scaffold | Target(s) | IC50 (PHD2, nM) | Cellular EC50 (HIF stabilization, nM) | Selectivity Profile |
| This compound | Pyrimidine Carboxylic Acid | HIF-PHDs | [Hypothetical Data: 45 nM] | [Hypothetical Data: 250 nM] | [To be determined] |
| Roxadustat (FG-4592) | Isoquinoline Carboxamide | Pan-PHD inhibitor | 76 | 600 | Broadly inhibits PHD1, 2, and 3. |
| Daprodustat (GSK1278863) | Glycine Derivative | Pan-PHD inhibitor | 24 | 220 | Potent inhibitor of PHD1, 2, and 3. |
| Vadadustat (AKB-6548) | Pyridine Carboxamide | Pan-PHD inhibitor | 80 | 1100 | Preferentially inhibits PHD2. |
| Pyridine-2,4-dicarboxylate | Pyridine Dicarboxylate | HIF-PHDs, C-P4Hs | ~2000 (Ki) | Poor cell permeability | Non-selective 2-OG mimetic.[12] |
*IC50 and EC50 values are approximate and collated from various sources for comparative purposes. Actual values may vary depending on assay conditions.
Experimental Protocols for Comparative Evaluation
To generate the data presented above, a series of standardized biochemical and cell-based assays are required. The following protocols provide a framework for the direct comparison of novel inhibitors.
In Vitro HIF-PHD2 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified HIF-PHD isoform (PHD2 is commonly used as the primary target).
References
- 1. Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and bioevaluation of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Analysis of 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the evaluation of a compound's therapeutic index (TI) is a critical milestone. This guide provides a comprehensive framework for assessing the therapeutic index of a promising pyrimidine derivative, 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid, in the context of established competitors in the anticancer and antiviral landscapes. As Senior Application Scientists, our goal is to equip you with the foundational principles, detailed experimental protocols, and comparative data necessary to make informed decisions in your drug development endeavors.
The Imperative of the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1] A wider therapeutic window signifies a greater margin of safety, a paramount consideration in the development of any new chemical entity. The classic definition of the therapeutic index is the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50).[2] In preclinical animal studies, the lethal dose for 50% of the population (LD50) is often used as a surrogate for TD50.[1]
This guide will navigate the multifaceted process of determining the therapeutic index, from initial in vitro assessments to comprehensive in vivo studies, using this compound as our focal point and comparing its potential against well-characterized pyrimidine analogs.
Conceptual Framework for Therapeutic Index Determination
The journey to defining a compound's therapeutic index is a systematic process involving both in vitro and in vivo methodologies. The initial stages focus on high-throughput screening to assess preliminary efficacy and cytotoxicity, while later stages involve more complex animal models to determine the therapeutic window in a physiological context.
Figure 1: A generalized workflow for determining the therapeutic index, progressing from in vitro selectivity to in vivo validation.
Part 1: In Vitro Evaluation - The Initial Litmus Test
The initial assessment of a compound's potential therapeutic index begins with in vitro assays. These rapid and cost-effective methods provide a preliminary indication of a compound's efficacy and selectivity.
Experimental Protocol: In Vitro Efficacy and Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) against a target (e.g., cancer cell line or virus) and the half-maximal cytotoxic concentration (CC50) against a normal, non-target cell line.
Materials:
-
This compound
-
Relevant cancer cell lines (e.g., HCT116 for colorectal cancer) or virus-infected host cells.
-
Normal human cell line (e.g., primary human fibroblasts).
-
Cell culture medium, fetal bovine serum, and antibiotics.
-
MTT or similar cell viability assay reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed both target and normal cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound and the competitor compounds.
-
Treatment: Treat the cells with the serially diluted compounds and incubate for a period relevant to the compound's expected mechanism of action (typically 48-72 hours).
-
Viability Assay: Add the MTT reagent to each well and incubate to allow for formazan crystal formation.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 and CC50 values using non-linear regression analysis.
The ratio of CC50 to IC50 provides the Selectivity Index (SI) , a preliminary in vitro measure of the therapeutic window. A higher SI is indicative of greater selectivity for the target cells.
Part 2: In Vivo Studies - Defining the Therapeutic Window in a Physiological Context
While in vitro studies are invaluable for initial screening, they do not fully recapitulate the complex interplay of pharmacokinetics and pharmacodynamics that occurs in a living organism. Therefore, in vivo studies in relevant animal models are essential for a definitive determination of the therapeutic index.
Experimental Protocol: In Vivo Efficacy (ED50 Determination)
Objective: To determine the dose of this compound that produces a 50% reduction in a disease-specific endpoint (e.g., tumor volume or viral load).
Animal Model Selection:
-
Anticancer Efficacy: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies with human cancer cell lines.[3] For colorectal cancer, a model using HCT116 cells is a well-established starting point.[4][5]
-
Antiviral Efficacy: The choice of animal model depends on the specific virus. For HIV, humanized mouse models are often employed.
Procedure (Anticancer Xenograft Model):
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into groups and administer a range of doses of this compound and competitor compounds via a clinically relevant route (e.g., oral gavage or intravenous injection).
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the percentage of tumor growth inhibition against the dose and determine the ED50 using a dose-response model.[6][7]
Experimental Protocol: In Vivo Toxicity (TD50/LD50 Determination)
Objective: To determine the dose of this compound that causes a specific toxic effect in 50% of the animals or is lethal to 50% of the animals.
Procedure (Acute Toxicity Study):
-
Animal Groups: Use healthy rodents (e.g., mice or rats) and divide them into groups.
-
Dose Administration: Administer a single, escalating dose of the compound to each group.
-
Observation: Closely monitor the animals for signs of toxicity (e.g., weight loss, changes in behavior, mortality) over a defined period (typically 14 days).
-
Data Collection: Record the incidence of toxic effects and mortality at each dose level.
-
Data Analysis: Calculate the TD50 or LD50 using statistical methods such as probit analysis.[8]
Figure 2: Parallel workflows for determining in vivo efficacy (ED50) and toxicity (TD50/LD50) to calculate the therapeutic index.
Comparative Analysis: this compound vs. Competitors
To contextualize the potential of this compound, it is essential to compare its projected therapeutic index against established pyrimidine-based drugs in both the anticancer and antiviral arenas.
Anticancer Competitors
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for various solid tumors, including colorectal cancer, 5-FU has a notoriously narrow therapeutic index.[4][9] Its efficacy is often accompanied by significant toxicity, including myelosuppression and gastrointestinal issues.[10] Pharmacokinetically guided dose adjustments are often necessary to improve its therapeutic window.[10]
Gemcitabine: Another widely used pyrimidine analog, gemcitabine is a first-line treatment for pancreatic cancer and is also used for non-small cell lung cancer.[11][12] While generally considered to have a more favorable therapeutic index than 5-FU in some contexts, it can still cause significant hematological toxicity.[11][13]
| Compound | Target Indication | ED50/Effective Dose | TD50/Toxic Dose | Therapeutic Index (Approx.) | Key Toxicities |
| This compound | Hypothetical | To be determined | To be determined | To be determined | To be determined |
| 5-Fluorouracil | Colorectal Cancer | Highly variable; dose adjustments common[9] | Narrow therapeutic window[10] | Low | Myelosuppression, mucositis, diarrhea[14] |
| Gemcitabine | Pancreatic Cancer | 1000 mg/m² weekly[12] | Dose-limiting myelosuppression[13] | Moderate | Myelosuppression, flu-like symptoms[11] |
Antiviral Competitors
Zidovudine (AZT): The first approved antiretroviral for HIV, zidovudine is a nucleoside reverse transcriptase inhibitor.[15] Its use is often limited by toxicities, including bone marrow suppression.[16][17]
Lamivudine (3TC): Also an NRTI, lamivudine is used for both HIV and Hepatitis B infection.[18] It generally has a more favorable safety profile and a wider therapeutic index compared to zidovudine.[19][20]
| Compound | Target Indication | ED50/Effective Dose | TD50/Toxic Dose | Therapeutic Index (Approx.) | Key Toxicities |
| This compound | Hypothetical | To be determined | To be determined | To be determined | To be determined |
| Zidovudine (AZT) | HIV | 300 mg twice daily[21] | Bone marrow suppression[16] | Narrow | Anemia, neutropenia, myopathy |
| Lamivudine (3TC) | HIV, Hepatitis B | 300 mg once daily | Generally well-tolerated[19] | Wide | Pancreatitis (rare), peripheral neuropathy[20] |
Mechanism of Action and Off-Target Considerations
The therapeutic index is not solely a numbers game. A deep understanding of the compound's mechanism of action and potential for off-target effects is crucial for a comprehensive safety assessment.
Figure 3: A conceptual diagram illustrating the balance between on-target efficacy and off-target toxicity for pyrimidine analogs.
Many pyrimidine analogs exert their therapeutic effects by interfering with nucleic acid synthesis. For instance, 5-FU's active metabolite inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[4] Similarly, zidovudine and lamivudine, once phosphorylated, act as chain terminators during viral reverse transcription.[16]
However, this mechanism can also lead to off-target toxicities. A significant concern for nucleoside analogs is the inhibition of mitochondrial DNA polymerase, which can lead to mitochondrial dysfunction and various adverse effects.[22][23] The selectivity of a compound for the viral or cancer-specific enzyme over host polymerases is a key determinant of its therapeutic index.
Conclusion and Future Directions
The evaluation of the therapeutic index is a cornerstone of drug development, providing a critical assessment of a compound's potential safety and efficacy. For this compound, the path forward involves a rigorous and systematic application of the in vitro and in vivo methodologies outlined in this guide. By benchmarking its performance against established competitors like 5-Fluorouracil, Gemcitabine, Zidovudine, and Lamivudine, researchers can gain a clear perspective on its potential advantages and liabilities. A favorable therapeutic index, characterized by potent on-target activity and minimal off-target toxicity, will be the ultimate determinant of its clinical promise.
References
- 1. Therapeutic Drug Monitoring for 5-Fluorouracil [member.myhealthtoolkitex.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Expediting the development of robust 5-FU-resistant colorectal cancer models using innovative combined in vivo and in vitro strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpr.com [ijrpr.com]
- 5. mdpi.com [mdpi.com]
- 6. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Use of the TD50 99 % CI for single dose rodent carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iatdmct2017.jp [iatdmct2017.jp]
- 11. Gemcitabine. A review of its pharmacology and clinical potential in non-small cell lung cancer and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Is the therapeutic index better with gemcitabine-based chemoradiation than with 5-fluorouracil-based chemoradiation in locally advanced pancreatic cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Zidovudine - Wikipedia [en.wikipedia.org]
- 16. ClinPGx [clinpgx.org]
- 17. Zidovudine as Modern Day Salvage Therapy for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. fip.org [fip.org]
- 20. Lamivudine | aidsmap [aidsmap.com]
- 21. reference.medscape.com [reference.medscape.com]
- 22. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving beyond simply using a chemical to understanding its entire lifecycle is paramount for ensuring a safe, compliant, and efficient laboratory environment. The proper disposal of a specialized reagent like 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid is not a mere procedural afterthought; it is an integral part of the research process itself.
This guide is structured to provide a clear, logical, and scientifically grounded protocol for the disposal of this compound. We will move from hazard assessment to step-by-step procedural guidelines, ensuring that the rationale behind each action is clear. Our goal is to empower you, our scientific colleagues, to manage chemical waste with confidence and integrity.
Hazard Assessment and Characterization
-
Pyrimidine Derivatives: Compounds in this class can have varied toxicological profiles. General safety practices for pyrimidines necessitate handling them in a well-ventilated area and avoiding contact with skin and eyes.[1]
-
Substituted Carboxylic Acids: Aromatic and heterocyclic carboxylic acids are often crystalline solids that can cause skin, eye, and respiratory irritation.[2][3]
Given these characteristics, This compound must be treated as a hazardous chemical waste .[4] Laboratory personnel should presume it to be harmful if swallowed, and capable of causing skin and eye irritation.[5] All disposal procedures must be predicated on this conservative and safety-first assumption.
Immediate Safety & Handling Protocols
Before beginning any waste collection or disposal-related activities, ensure the following control measures are in place.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent use of appropriate PPE. This should never be the sole method of protection but serves as the final barrier between the researcher and the chemical hazard.[6]
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Use chemically impermeable gloves, such as nitrile or neoprene.[5]
-
Body Protection: A fully fastened laboratory coat is mandatory to protect skin and clothing.[4]
Engineering Controls
All handling of this compound, including the preparation of waste containers, must be conducted within a certified chemical fume hood to minimize the risk of inhaling dust or aerosols.[4][6] Ensure that a safety shower and eyewash station are readily accessible.[4]
Step-by-Step Disposal Protocol
The guiding principle for chemical disposal is that waste should never be discarded via standard trash or sink drains unless explicitly authorized by institutional policy for specific, non-hazardous materials.[7][8][9] For this compound, such disposal methods are strictly forbidden.
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[6][10]
-
Designated Waste Stream: All waste containing this compound, including solid compound, solutions, and contaminated materials (e.g., weigh boats, gloves, absorbent pads), must be collected as hazardous chemical waste.[5][9]
-
Avoid Co-mingling: Do not mix this waste with other waste streams unless their compatibility is certain.[6] Specifically, store it separately from:
Step 2: Waste Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[10][13] Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid using metal containers for acidic waste.[14]
-
Container Condition: Ensure the container is in good condition, free from cracks or deterioration.[13] If possible, use the original manufacturer's container.[4]
-
Fill Level: Do not fill the container to more than 90% capacity to allow for expansion and prevent spills.[14]
Step 3: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool.[10]
-
Attach Label Promptly: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4]
-
Required Information: The label must include, at a minimum:
-
The words "Hazardous Waste" .[5]
-
The full, unambiguous chemical name: "this compound" . Avoid abbreviations or formulas.
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste.[10]
-
The "Accumulation Start Date" , which is the date the first particle of waste entered the container.
-
Relevant hazard information (e.g., "Irritant").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Federal and local regulations govern the temporary storage of hazardous waste within a laboratory.
-
Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4][10]
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a spill tray) to contain any potential leaks.[6][14]
-
Container Closure: The waste container must be kept securely closed at all times, except when actively adding waste.[6][10]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for managing waste up to the point of collection.
-
Contact EHS: When the container is full or is approaching the regulatory storage time limit (which can be as short as 90 days), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][14]
-
Documentation: Maintain a detailed record of the waste generated, including the date, quantity, and disposal method, as part of your laboratory's safety records.[5]
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Best Practices
This table provides a quick-reference summary of the essential do's and don'ts for handling this chemical waste.
| Do's | Don'ts |
| Do treat this compound as hazardous waste.[4][9] | Don't dispose of this chemical in the regular trash or down the sink.[6] |
| Do wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5] | Don't mix this waste with incompatible chemicals like strong oxidizers or bases.[6][10] |
| Do handle the waste inside a certified chemical fume hood.[6] | Don't leave the waste container open or unlabeled.[4][6] |
| Do use a compatible, sealed, and clearly labeled waste container.[10] | Don't fill the waste container beyond 90% capacity.[14] |
| Do store the waste in a designated Satellite Accumulation Area with secondary containment.[4][10] | Don't allow waste to accumulate beyond your institution's time limits.[14] |
| Do contact your institution's EHS department for pickup and final disposal.[5][9] | Don't transport hazardous waste outside of the laboratory yourself.[9] |
By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or public well-being.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. montgomerycollege.edu [montgomerycollege.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. nems.nih.gov [nems.nih.gov]
- 9. vumc.org [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. reed.edu [reed.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. danielshealth.com [danielshealth.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
Comprehensive Safety and Handling Guide: 5,6-Dihydroxy-2-phenylpyrimidine-4-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety principles to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Risk Assessment
Based on data from analogous compounds such as Pyrimidine-2-carboxylic acid and other dihydroxypyrimidine derivatives, the primary hazards are anticipated to be:
-
Eye Irritation: Causes serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][4]
The American Chemical Society (ACS) promotes the RAMP framework for laboratory safety: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[7] This guide is structured to follow these principles.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure.[8][9] The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[4][10] | Protects against splashes, dust, and aerosols that can cause serious eye irritation or damage.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[5][10] | Prevents skin contact, which can lead to irritation.[10] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Body Protection | A fully buttoned laboratory coat.[4][5] | Protects skin and clothing from contamination. |
| Footwear | Fully enclosed shoes, preferably made of a chemical-resistant material.[4] | Prevents exposure from spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely and cannot be controlled by engineering controls.[11] | Reduces the risk of inhaling irritating dust particles.[4] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure.[4] All handling of this compound should be performed in accordance with your institution's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[12][13][14]
Engineering Controls
-
Ventilation: All weighing and handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[4][8][11][15]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][11][16]
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area for handling the compound. Before starting, ensure the fume hood is functioning correctly.[4]
-
Weighing and Transfer:
-
To avoid generating dust, do not pour the solid from a height or scrape it vigorously. Use a spatula for transfers.
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.[4]
-
-
Post-Handling:
-
Thoroughly clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]
-
Do not eat, drink, or smoke in laboratory areas.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[17][18]
-
Segregate from incompatible materials such as strong bases and oxidizing agents.[16][17][18][19] Carboxylic acids should not be stored in metal cabinets due to the risk of corrosion.[19]
Spill and Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.[7][8]
-
Minor Spill:
-
Evacuate: Alert personnel in the immediate area.
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[5]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5][20]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the affected area.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[4] All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and leak-proof container labeled "Hazardous Waste" with the full chemical name.[11] Do not mix with other solvent wastes unless compatibility has been confirmed.[11]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Final Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
The primary and recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[20] Do not discharge to sewer systems.[20][21]
Visual Workflow Guides
The following diagrams provide a visual summary of the key safety and handling procedures.
Caption: Workflow for handling this compound.
Caption: Decision flowchart for selecting appropriate PPE.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FCKeditor - Resources Browser [nstu.ru]
- 7. acs.org [acs.org]
- 8. ipgsf.com [ipgsf.com]
- 9. lighthouselabservices.com [lighthouselabservices.com]
- 10. leelinework.com [leelinework.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 13. compliancy-group.com [compliancy-group.com]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. acs.org [acs.org]
- 16. fishersci.com [fishersci.com]
- 17. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 18. fishersci.dk [fishersci.dk]
- 19. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
